HP 184
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3.ClH/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21;/h4-9,11-12H,3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIIKHJFVLTAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119229-64-0 | |
| Record name | HP 184 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NERISPIRDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9ZSB7Q1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HP 184: A Technical Overview of its Neurotransmitter Release Modulating Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a technical overview of the pharmacological properties of HP 184. It is important to note that while the user request specified the topic "this compound as an acetylcholine release stimulator," the available scientific literature does not extensively support this specific mechanism of action. Instead, research primarily indicates that this compound modulates the release of other neurotransmitters, such as serotonin and norepinephrine, and interacts with voltage-dependent sodium channels. This guide, therefore, summarizes the established pharmacology of this compound and explores its potential, though not definitively established, indirect influence on cholinergic systems.
Introduction
This compound, chemically identified as N-(n-propyl)-3-fluoro-4-pyridinyl)-1H-3-methylindol-1-amine hydrochloride, is a compound that has been investigated for its effects on the central nervous system.[1] While its development history includes clinical trials for conditions such as spinal cord injury, the precise molecular mechanisms underpinning its therapeutic potential are not fully elucidated, particularly concerning its direct effects on acetylcholine release.[2] This document consolidates the available preclinical data to provide a comprehensive technical summary of this compound's known pharmacological activities.
Quantitative Pharmacological Data
The primary quantitative data available for this compound focuses on its interaction with voltage-dependent sodium channels and its effects on neurotransmitter systems other than acetylcholine.
| Parameter | Value | Experimental Context | Source |
| IC50 | 58.2 ± 1.3 µM | Inhibition of veratridine-induced increases in intracellular Ca2+ | [1] |
| Serotonin Release | Enhancement at 100 µM | Spontaneous release from rat hippocampal slices | [3] |
| Norepinephrine/Serotonin Uptake | No significant interaction | In vivo assays at 20 mg/kg, i.p. | [3] |
| Brain:Plasma Ratio | ~2:1 | 1 hour after 30 mg/kg i.p. administration | [3] |
| Brain Concentration | 1.6 µ g/gram | 1 hour after 30 mg/kg i.p. administration | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.
Measurement of Intracellular Calcium Inhibition
The inhibitory effect of this compound on voltage-dependent sodium channels was assessed by measuring its impact on veratridine-induced increases in intracellular calcium.
-
Preparation: Synaptosomes are prepared from rat brain tissue.
-
Loading: The synaptosomes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation: Veratridine, a sodium channel activator, is used to induce depolarization and subsequent calcium influx.
-
Treatment: this compound is added at varying concentrations to determine its inhibitory effect on the veratridine-induced calcium increase.
-
Detection: Changes in intracellular calcium are measured using a fluorometer.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the maximum response (IC50) is calculated.[1]
Neurotransmitter Release Assay
The effect of this compound on the spontaneous release of serotonin was determined using radiolabeled neurotransmitters.
-
Preparation: Hippocampal slices are obtained from rats.
-
Loading: The slices are incubated with [3H]serotonin to allow for its uptake into serotonergic neurons.
-
Washout: The slices are washed to remove excess radiolabel.
-
Stimulation: The slices are perfused with a buffer containing this compound to measure its effect on spontaneous [3H]serotonin release.
-
Detection: The amount of radioactivity in the perfusate is measured by liquid scintillation counting.
-
Data Analysis: The release of [3H]serotonin in the presence of this compound is compared to a baseline control.[3]
Signaling Pathways and Mechanisms of Action
The available evidence suggests that this compound's primary mechanism of action involves the modulation of voltage-dependent sodium channels, which in turn affects the release of certain neurotransmitters.
Interaction with Voltage-Dependent Sodium Channels
This compound has been shown to inhibit the function of voltage-dependent sodium channels.[1] This interaction is voltage-dependent, meaning the inhibitory effect is enhanced under depolarized conditions. By blocking these channels, this compound can reduce neuronal excitability.
Caption: this compound inhibits voltage-gated sodium channels.
Modulation of Neurotransmitter Release
The inhibition of sodium channels by this compound leads to a frequency-dependent inhibition of electrically stimulated neurotransmitter release.[1] At higher frequencies of neuronal firing, the inhibitory effect of this compound is more pronounced. This suggests that this compound may act as a filter, dampening excessive neuronal activity. While direct evidence for its effect on acetylcholine is lacking, this mechanism is known to affect the release of other neurotransmitters like norepinephrine.
Caption: Frequency-dependent inhibition by this compound.
Effects on the Serotonergic System
This compound has been shown to enhance the spontaneous release of serotonin from hippocampal slices.[3] This effect is independent of the serotonin uptake carrier. An increase in the ratio of the serotonin metabolite 5-HIAA to 5-HT in the brain following this compound administration further supports its role in activating the serotonergic system.[3]
Caption: this compound enhances spontaneous serotonin release.
Potential for Indirect Modulation of Acetylcholine Release
While direct evidence is absent, the known mechanisms of this compound allow for speculation on its potential indirect effects on acetylcholine release.
-
Sodium Channel Blockade: Acetylcholine release is a depolarization-dependent process that relies on the influx of sodium and calcium ions. By inhibiting voltage-gated sodium channels, this compound could potentially reduce acetylcholine release, particularly under conditions of high neuronal firing. This would position this compound as a potential modulator of excessive cholinergic activity.
-
Serotonergic System Interaction: The serotonergic and cholinergic systems are known to interact. Specific serotonin receptor subtypes can modulate acetylcholine release in various brain regions. By increasing synaptic serotonin levels, this compound could indirectly influence cholinergic neurotransmission. The nature of this influence (inhibitory or excitatory) would depend on the specific serotonin receptors activated and their location relative to cholinergic neurons.
Conclusion
This compound is a neuroactive compound with a demonstrated ability to modulate neurotransmitter release and neuronal excitability. The most well-documented mechanisms of action are the inhibition of voltage-dependent sodium channels and the enhancement of spontaneous serotonin release. While the current body of scientific literature does not substantiate a primary role for this compound as a direct acetylcholine release stimulator, its established pharmacological profile suggests the potential for indirect modulation of the cholinergic system. Further research is warranted to explore this possibility and to fully elucidate the molecular mechanisms underlying the therapeutic effects observed in past clinical investigations. Drug development professionals interested in the modulation of neuronal excitability and serotonergic function may find this compound and its analogs to be of continued interest.
References
Nerispirdine (HP 184): A Technical Guide to its Chemical Properties, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerispirdine (HP 184) is a novel 4-aminopyridine derivative investigated for its potential therapeutic effects in neurological disorders, primarily multiple sclerosis. Its mechanism of action is multifaceted, involving the modulation of several key ion channels and enhancement of cholinergic neurotransmission. This document provides a comprehensive technical overview of Nerispirdine's chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and a summary of its clinical development. All quantitative data are presented in structured tables for clarity, and key mechanisms and workflows are visualized using logical diagrams.
Chemical Structure and Properties
Nerispirdine is an aromatic heterocyclic compound belonging to the 3-methylindole class.[1] Its core structure consists of a 3-methylindole moiety linked to a 3-fluoropyridinyl group via a propylamino bridge.
Chemical Identifiers
The chemical identity of Nerispirdine and its hydrochloride salt are summarized in the table below.
| Identifier | Value |
| IUPAC Name | N-(3-fluoro-4-pyridinyl)-3-methyl-N-propylindol-1-amine[2] |
| Synonyms | This compound, HP-184, Nerispirdine Hydrochloride[1][3] |
| CAS Number | 119229-65-1 (Free Base)[2] |
| 119229-64-0 (HCl Salt)[3][4] | |
| Molecular Formula | C₁₇H₁₈FN₃ (Free Base)[2][5] |
| C₁₇H₁₉ClFN₃ (HCl Salt)[1][3] | |
| SMILES | CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C[2] |
| InChIKey | BTDHTARYCBHHPJ-UHFFFAOYSA-N (Free Base)[2] |
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of Nerispirdine, such as melting point, boiling point, and pKa, are not extensively reported in publicly available literature. The table below summarizes the available computed and qualitative data.
| Property | Value |
| Molecular Weight | 283.34 g/mol (Free Base)[2][5] |
| 319.81 g/mol (HCl Salt)[1][4] | |
| Appearance | Solid powder[6] |
| Solubility | Slightly soluble or insoluble (<1mg/mL)[3]. Specific solubility data in common solvents like DMSO, ethanol, and water are not detailed in the available literature. |
| pKa (Predicted) | 2.71 ± 0.70[7] |
Pharmacology and Mechanism of Action
Nerispirdine's pharmacological profile is characterized by its dual action on ion channels and the cholinergic system. It was developed as an analogue of 4-aminopyridine (4-AP) but exhibits mechanistic differences that may confer a more favorable safety profile, notably a lack of proconvulsant activity.[8]
Overview of Mechanism
The primary mechanisms of action attributed to Nerispirdine are:
-
Potassium Channel Antagonism: It blocks voltage-gated potassium channels Kv1.1 and Kv1.2.[8]
-
Sodium Channel Antagonism: Unlike 4-AP, Nerispirdine also blocks voltage-dependent sodium channels.[8]
-
Acetylcholine (ACh) Release Enhancement: It is described as an acetylcholine release enhancer.[3]
-
Cholinergic Agonism: It is classified as a cholinergic receptor agonist.[9]
The blockade of juxtaparanodal potassium channels (Kv1.1 and Kv1.2) is a promising strategy for restoring nerve conduction in demyelinated axons, as seen in multiple sclerosis.[9] The concurrent blockade of sodium channels may explain its lack of proconvulsant activity, a significant side effect of 4-AP.[8]
Pharmacological Data
The following table summarizes the in vitro inhibitory concentrations of Nerispirdine on key ion channels.
| Target | Cell Line | IC₅₀ (µM) | Reference |
| Kv1.1 (KCNA1) | CHO Cells (human cloned) | 3.6 | [4][8] |
| Kv1.2 (KCNA2) | CHO Cells (human cloned) | 3.7 | [4][8] |
| Voltage-Dependent Na⁺ Channel | SH-SY5Y Cells (human) | 11.9 | [4][8] |
Signaling Pathway for Acetylcholine Release Enhancement
The blockade of presynaptic Kv1.1/1.2 channels by Nerispirdine is hypothesized to be the primary mechanism for its enhancement of acetylcholine release. By inhibiting these potassium channels, Nerispirdine broadens the presynaptic action potential. This prolonged depolarization increases the open time of voltage-gated calcium channels (CaV), leading to a greater influx of Ca²⁺ into the presynaptic terminal. The elevated intracellular Ca²⁺ concentration promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, resulting in enhanced neurotransmitter release into the synaptic cleft.
Caption: Proposed presynaptic mechanism of Nerispirdine.
Experimental Protocols
Detailed experimental protocols specific to Nerispirdine are not fully available in the public domain. The following sections describe representative methodologies based on the published literature for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol is representative of the methodology used to determine the IC₅₀ values for Nerispirdine on Kv1.1, Kv1.2, and Na⁺ channels.[8]
Objective: To measure the inhibitory effect of Nerispirdine on voltage-gated potassium and sodium currents in stably transfected mammalian cell lines.
Methodology:
-
Cell Culture:
-
For Kv1.1/Kv1.2: Chinese Hamster Ovary (CHO) cells stably expressing cloned human Kv1.1 or Kv1.2 channels are cultured in standard medium (e.g., F-12K Medium with 10% FBS).
-
For Na⁺ channels: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of MEM and F12 medium with 10% FBS.
-
-
Solutions:
-
External Solution (for K⁺ currents): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (for K⁺ currents): (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
External Solution (for Na⁺ currents): (in mM) 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). K⁺ currents are blocked with CsCl and TEA.
-
Internal (Pipette) Solution (for Na⁺ currents): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system (e.g., Axopatch amplifier, pCLAMP software).
-
Pipette resistance should be 2-5 MΩ when filled with internal solution.
-
Voltage Protocol (Kv1.1/1.2): From a holding potential of -80 mV, apply depolarizing steps (e.g., 500 ms duration) from -60 mV to +60 mV in 10 mV increments to elicit outward K⁺ currents.
-
Voltage Protocol (Na⁺): From a holding potential of -70 mV or -90 mV, apply a brief depolarizing step (e.g., 20 ms) to -10 mV to elicit peak inward Na⁺ currents.[8]
-
-
Drug Application:
-
Nerispirdine is dissolved in the external solution to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Solutions are perfused over the patched cell using a gravity-fed or automated perfusion system.
-
-
Data Analysis:
-
Peak current amplitudes are measured before (control) and after steady-state drug application.
-
The percentage of current inhibition is calculated for each concentration.
-
Concentration-response curves are fitted with the Hill equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for electrophysiology.
Acetylcholine Release Assay (Representative Protocol)
This protocol describes a representative method, such as in vivo microdialysis, to measure Nerispirdine's effect on extracellular acetylcholine levels.
Objective: To quantify changes in acetylcholine release in a specific brain region (e.g., hippocampus or striatum) following administration of Nerispirdine.
Methodology:
-
Animal Preparation:
-
A male Wistar rat is anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest.
-
-
Microdialysis:
-
Following recovery, a microdialysis probe is inserted through the cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation.[10]
-
-
Sample Collection:
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[11]
-
Nerispirdine (or vehicle) is administered systemically (e.g., intraperitoneal injection).
-
Post-administration samples are collected for a defined period.
-
-
ACh Quantification (HPLC-ECD):
-
Dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11]
-
An analytical column separates acetylcholine from other components in the dialysate.
-
A post-column immobilized enzyme reactor converts ACh to choline and hydrogen peroxide.
-
The hydrogen peroxide is then detected by a platinum electrode, generating a signal proportional to the ACh concentration.
-
-
Data Analysis:
-
ACh concentrations in post-dose samples are expressed as a percentage of the average baseline concentration.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of Nerispirdine versus vehicle.
-
Cholinergic Receptor Binding Assay (Representative Protocol)
This protocol outlines a representative radioligand displacement assay to determine the binding affinity of Nerispirdine for specific cholinergic receptor subtypes (e.g., muscarinic M1 or nicotinic α4β2).
Objective: To determine the equilibrium dissociation constant (Ki) of Nerispirdine for a specific cholinergic receptor subtype.
Methodology:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a tissue source rich in the target receptor (e.g., rat cortex) or from cultured cells stably expressing the receptor subtype of interest. This involves homogenization in a buffered solution followed by centrifugation to pellet the membranes.
-
-
Assay Conditions:
-
Radioligand: Select a high-affinity, subtype-selective radioligand (e.g., [³H]-pirenzepine for M1 receptors, [³H]-epibatidine for α4β2 nAChRs).
-
Incubation Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Displacement Assay:
-
In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and increasing concentrations of unlabeled Nerispirdine.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, potent unlabeled ligand (e.g., atropine for muscarinic receptors).
-
-
Incubation and Termination:
-
Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of Nerispirdine concentration.
-
Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Metabolism
Detailed human pharmacokinetic parameters for Nerispirdine are not widely published. Clinical trial protocols indicate that pharmacokinetic assessments were secondary objectives, but the results are not available in public databases.[3] Studies involving deuteration to alter metabolic properties suggest that Nerispirdine undergoes metabolism, potentially by cytochrome P450 enzymes.
| ADME Parameter | Value |
| Absorption | Data not available. Administered orally in clinical trials.[12] |
| Distribution | Data not available. |
| Metabolism | Data not available. |
| Excretion | Data not available. |
| Plasma Half-life | Data not available. |
| Bioavailability | Data not available. |
Clinical Development
Nerispirdine was developed by sanofi-aventis and advanced to Phase II clinical trials for the treatment of multiple sclerosis (MS).
-
NCT00811902: A Phase II, randomized, double-blind, placebo-controlled study to evaluate the efficacy, safety, and tolerability of Nerispirdine (50, 100, and 200 mg) in improving the ability to walk in patients with MS.[3]
-
NCT00772525: A Phase II, double-blind, placebo-controlled, crossover study evaluating the effect of single oral doses (50 mg and 400 mg) of Nerispirdine on visual function in MS patients with a history of Optic Neuritis.[12][13]
The development of Nerispirdine was discontinued, and it is not currently marketed for any indication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nerispirdine | C17H18FN3 | CID 3081185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New High-Affinity Peptide Ligands for Kv1.2 Channel: Selective Blockers and Fluorescent Probes | MDPI [mdpi.com]
- 7. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerispirdine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MS Phase 2 Study Nerispirdine (HP184): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
HP-184 (Nerispirdine): A Technical Guide to its Sodium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
HP-184, also known as Nerispirdine, is a pharmacological agent with a multifaceted mechanism of action that includes the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the available data on the sodium channel blocking properties of HP-184. It is intended to serve as a resource for researchers and professionals in drug development interested in the electrophysiological effects and therapeutic potential of this compound. The guide summarizes key quantitative data, details the experimental methodologies used to ascertain these findings, and provides visual representations of the underlying pathways and experimental processes.
Introduction
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a range of neurological and cardiovascular disorders. HP-184 (Nerispirdine) has been identified as a blocker of these channels, in addition to its effects on potassium channels and as an acetylcholine release enhancer. Understanding the specifics of its interaction with sodium channels is crucial for elucidating its complete pharmacological profile and potential clinical applications. This document consolidates the current knowledge of HP-184's activity as a sodium channel antagonist.
Quantitative Data on Sodium Channel Blocking Activity
The inhibitory potency of HP-184 on voltage-gated sodium channels has been quantified through direct electrophysiological measurements and indirect functional assays. The available data are summarized in the tables below.
Table 1: Direct Inhibition of Voltage-Gated Sodium Channels by HP-184
| Parameter | Value (µM) | Cell Line | Method | Holding Potential | Reference |
| IC50 | 11.9 | Human SH-SY5Y Neuroblastoma | Whole-Cell Patch-Clamp | -70 mV | [1][2] |
Table 2: Indirect Assessment of Sodium Channel Blockade by HP-184
| Parameter | Value (µM) | Assay Description | Key Conditions | Reference |
| IC50 | 58.2 | Inhibition of veratridine-induced increase in intracellular Ca2+ | Depolarization with 5 mM KCl | [3] |
Mechanism of Action: Voltage and Frequency Dependence
The sodium channel blocking activity of HP-184 exhibits characteristics of voltage and frequency dependence, suggesting a state-dependent interaction with the channel.
-
Voltage Dependence: The inhibitory effect of HP-184 is enhanced under depolarizing conditions. This was demonstrated in studies where the IC50 for inhibiting veratridine-induced calcium influx was significantly lower in the presence of elevated extracellular potassium, which depolarizes the cell membrane.[3] This suggests that HP-184 may have a higher affinity for the open or inactivated states of the sodium channel over the resting state.
-
Frequency Dependence: The blockade of neurotransmitter release by related compounds has been shown to be diminished at higher stimulation frequencies.[3] This property is characteristic of many sodium channel blockers and implies that the drug's effect is more pronounced during rapid neuronal firing. This "use-dependent" block suggests that HP-184 could selectively modulate hyperexcitable states while having less impact on normal neuronal activity.
dot
References
Uncharted Territory: The Modulation of K(V) 2.1 Channels by HP 184 Remains Undocumented in Scientific Literature
A comprehensive review of existing scientific and technical literature reveals no documented evidence of the compound designated "HP 184" modulating the activity of the K(V) 2.1 potassium channel. Consequently, the creation of an in-depth technical guide on this specific interaction, as requested, is not feasible at this time due to the absence of foundational research, quantitative data, and established experimental protocols.
While the query specified a detailed exploration of this compound's effect on K(V) 2.1 channels, extensive searches have yielded no publications, patents, or clinical trial data supporting such a relationship. The scientific community has not, to date, published findings on the mechanism of action, binding sites, or physiological consequences of this compound on this particular ion channel.
Information that is available for a compound referred to as "this compound" points to a distinctly different area of pharmacology. One study identifies this compound as [N-n-propyl)-N-(3-fluoro-4-pyridinyl) -1H-3-methylindodel-1-amine hydrochloride], a compound demonstrating serotonergic activity by promoting the spontaneous release of serotonin in rat hippocampal slices[1]. This line of research, however, does not intersect with the function of K(V) 2.1 channels.
Separately, anecdotal reports from a 2007 online forum discuss a clinical trial for a drug designated "this compound" for spinal cord injury, with a participant noting improvements in motor and sensory function[2]. The trial, reportedly conducted by Aventis, was said to have been discontinued. The scientific basis and molecular targets of this investigational drug are not detailed in the available information.
It is also crucial to distinguish "this compound" from a similarly named but distinct anticancer agent, "LP-184." The latter is a prodrug that induces DNA damage in cancer cells with deficiencies in homologous recombination, a mechanism unrelated to potassium channel modulation[3].
The absence of data directly linking this compound to K(V) 2.1 modulation means that the core requirements for a technical guide—quantitative data for comparison, detailed experimental methodologies, and diagrams of signaling pathways—cannot be fulfilled. The scientific groundwork for such a document does not currently exist.
For researchers, scientists, and drug development professionals interested in the modulation of K(V) 2.1 channels, the focus remains on established and emerging modulators documented in peer-reviewed literature. Further investigation would be required to determine if "this compound" is an internal, preclinical designation for a compound that has not yet been publicly disclosed or if the initial query may have contained a misidentification of the compound or its target. Without further clarifying information or the publication of new research, the interaction between "this compound" and the K(V) 2.1 channel remains an open and unanswered question in the field of pharmacology.
References
- 1. Serotonergic activity of this compound: does spontaneous release have a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inspire.com [inspire.com]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research and Discovery of Nerispirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine (also known as HP184) is a novel small molecule investigated for its potential therapeutic effects in neurological disorders, primarily multiple sclerosis and spinal cord injuries.[1] Developed by sanofi-aventis, nerispirdine is an analogue of 4-aminopyridine (4-AP) and was designed to enhance neuronal conduction.[1] Unlike its predecessor, nerispirdine exhibits a distinct pharmacological profile that suggested a potentially improved safety margin, particularly concerning the proconvulsant activities associated with 4-AP. This document provides a comprehensive overview of the early preclinical and clinical research that defined the initial understanding of nerispirdine's mechanism of action and therapeutic potential.
Mechanism of Action
Nerispirdine's primary mechanism of action is the blockade of specific voltage-gated potassium and sodium ion channels.[1] It also demonstrates activity as an acetylcholine stimulant and a cholinergic receptor agonist.[1] This multi-target profile was hypothesized to contribute to its potential efficacy in conditions characterized by compromised neuronal signaling.
The principal ion channel targets of nerispirdine identified in early research are:
-
Voltage-gated potassium channels Kv1.1 and Kv1.2: Inhibition of these channels is believed to be the primary mechanism for restoring neuronal conduction in demyelinated axons.[2]
-
Voltage-dependent sodium channels: Nerispirdine also inhibits these channels, a property not shared by 4-AP, which may account for its lack of proconvulsant activity.
Preclinical Research and Discovery
The initial characterization of nerispirdine's pharmacological activity was established through a series of in vitro electrophysiological studies. These experiments were crucial in quantifying its potency and selectivity for its primary ion channel targets.
Quantitative Data: Ion Channel Inhibition
The inhibitory activity of nerispirdine on key voltage-gated ion channels was determined using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Ion Channel | Cell Line | IC50 (µM) | Reference |
| Human Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [3] |
| Human Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [3] |
| Voltage-dependent Na+ Channel | Human SH-SY5Y Neuroblastoma | 11.9 | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of nerispirdine.
This protocol describes a representative method for assessing the inhibitory activity of nerispirdine on cloned human Kv1.1 and Kv1.2 channels expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Transfection:
-
CHO cells are cultured in F12 (HAM) medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with plasmids encoding the human Kv1.1 or Kv1.2 alpha subunit using a suitable transfection reagent.
-
Successfully transfected cells, often identified by a co-expressed fluorescent marker, are used for electrophysiological recordings 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
Procedure:
-
A coverslip with adherent transfected CHO cells is placed in the recording chamber and perfused with the extracellular solution.
-
A gigaseal (>1 GΩ) is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Potassium currents are elicited by depolarizing voltage steps (e.g., to +50 mV for 1000 ms).
-
Nerispirdine is applied at various concentrations to the bath solution to determine its effect on the potassium currents.
-
3. Data Analysis:
-
The peak outward current is measured before and after the application of nerispirdine.
-
Concentration-response curves are generated, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.
This protocol outlines a typical method for evaluating the effect of nerispirdine on endogenous voltage-dependent sodium channels in a human neuroblastoma cell line, SH-SY5Y.
1. Cell Culture:
-
SH-SY5Y cells are cultured in a suitable medium, such as a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and antibiotics.
2. Electrophysiological Recording:
-
Apparatus: Standard patch-clamp setup as described above.
-
Pipettes: Borosilicate glass pipettes with a resistance of 3-7 MΩ.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 120 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 26 Pipes, 4 4-aminopyridine, 0.03 CdCl2, pH adjusted to 7.4 with NaOH.[5]
-
Intracellular (Pipette) Solution (in mM): 135 CsCl, 5 KCl, 0.5 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 4 Na2-phosphocreatine, pH adjusted to 7.25 with CsOH. (Cesium is used to block potassium channels and isolate sodium currents).
-
-
Procedure:
-
SH-SY5Y cells are plated on coverslips and transferred to the recording chamber with the extracellular solution.
-
A whole-cell patch-clamp configuration is established.
-
The cell is held at a holding potential of -90 mV.
-
Sodium currents are evoked by depolarizing voltage steps (e.g., to 0 mV for 10 ms).[6]
-
Nerispirdine is perfused at varying concentrations to assess its inhibitory effect.
-
3. Data Analysis:
-
The peak inward sodium current is measured at each concentration of nerispirdine.
-
IC50 values are determined by analyzing the concentration-response data.
Clinical Research
Nerispirdine advanced to Phase II clinical trials for the treatment of multiple sclerosis and spinal cord injuries.[1] However, its development was later discontinued. The following provides an overview of a key Phase IIa study.
Clinical Trial NCT00772525: A Study of Nerispirdine on Visual Function in Patients With Multiple Sclerosis
-
Objective: To evaluate the effect of single oral doses of 50 mg and 400 mg of nerispirdine on the latency of Visual Evoked Potential (VEP) P100 in patients with multiple sclerosis.[7]
-
Study Design: A double-blind, placebo-controlled, randomized, crossover study with three treatment periods, each separated by one week.[7]
-
Patient Population: 31 patients with clinically definite multiple sclerosis.
-
Interventions:
-
Nerispirdine 50 mg, single oral dose.
-
Nerispirdine 400 mg, single oral dose.
-
Placebo, single oral dose.
-
-
Primary Outcome Measure: Change in VEP P100 latency.
-
Secondary Outcome Measures:
-
Change in VEP P100 amplitude.
-
Changes in other visual parameters (e.g., visual acuity, contrast sensitivity).
-
Safety and tolerability.
-
A summary of the key findings from this trial is presented in the table below.
| Outcome Measure | Nerispirdine 50 mg vs. Placebo | Nerispirdine 400 mg vs. Placebo |
| Change in VEP P100 Latency (ms) | No significant difference | No significant difference |
| Change in VEP P100 Amplitude (µV) | Numerical increase | Numerical increase |
| Adverse Events | Slightly higher frequency than placebo | Higher frequency than placebo (dizziness, fatigue, nausea, myalgia, headache) |
Signaling Pathways and Workflows
The mechanism of action of nerispirdine can be visualized through its impact on neuronal signaling pathways and the experimental workflows used to characterize it.
Proposed Signaling Pathway of Nerispirdine in Demyelinated Axons
Caption: Proposed signaling pathway of Nerispirdine in demyelinated neurons.
Experimental Workflow for In Vitro Characterization of Nerispirdine
References
- 1. Potassium channels Kv1.1, Kv1.2 and Kv1.6 influence excitability of rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nerispirdine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bsys.ch [bsys.ch]
- 5. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Pharmacological Profile of HP 184: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP 184, chemically identified as [N-n-propyl)-N-(3-fluoro-4-pyridinyl) -1H-3-methylindodel-1-amine hydrochloride], is a novel compound that has demonstrated unique serotonergic activity. Preclinical studies have indicated its potential to modulate the serotonin system through a distinct mechanism of action, differentiating it from typical selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive overview of the available pharmacological data on this compound, including its preclinical pharmacodynamics, pharmacokinetics, and the status of its clinical development. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its ability to enhance the spontaneous release of serotonin (5-HT). In vitro and in vivo studies have elucidated its mechanism and functional consequences.
In Vitro Serotonergic Activity
A key study demonstrated that this compound enhances the spontaneous release of [3H]serotonin from rat hippocampal slices.[1] Notably, this release mechanism is independent of the serotonin uptake carrier, the primary target of SSRIs.[1]
In Vivo Behavioral and Neurochemical Effects
In vivo studies in rats have further substantiated the serotonergic activity of this compound. Administration of this compound has been shown to reduce drinking behavior in a schedule-induced polydipsia (SIP) model, a paradigm sometimes used to screen for compounds with potential efficacy in obsessive-compulsive disorder.[1] Furthermore, this compound administration leads to an increased ratio of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT in the brain, which is indicative of increased serotonin turnover and activation of serotonergic pathways.[1]
Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound in Rats [1]
| Parameter | Dose (i.p.) | Observation | Implication |
| Schedule-Induced Polydipsia (SIP) | 15 mg/kg | 30% reduction in drinking behavior, maintained for 28 days | Potential for modulation of compulsive behaviors |
| 5-HIAA/5-HT Ratio | 30 mg/kg | Increased ratio in whole brain one hour after administration | Serotonergic activation |
| Norepinephrine (NE) and 5-HT Uptake Carrier Interaction | 20 mg/kg | Lacked significant interactions | Differentiated mechanism from typical reuptake inhibitors |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from preclinical studies in rats.
Table 2: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Value | Conditions |
| Brain:Plasma Ratio | ~2:1 | 1 hour after 30 mg/kg i.p. administration |
| Brain Concentration | 1.6 micrograms/gram | 1 hour after 30 mg/kg i.p. administration |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully available in the public domain. However, based on the published abstract, the following methodologies were likely employed.
[3H]Serotonin Release Assay
This assay would have involved the incubation of rat hippocampal slices with radiolabeled serotonin ([3H]5-HT) to allow for its uptake into serotonergic neurons. Following this loading phase, the slices would be washed and then exposed to various concentrations of this compound. The amount of [3H]5-HT released into the supernatant would be measured over time using liquid scintillation counting to determine the effect of this compound on spontaneous serotonin release.
Schedule-Induced Polydipsia (SIP) Model
In this behavioral model, rats are typically food-deprived and then exposed to a schedule where small food pellets are delivered intermittently (e.g., every 60 seconds). This schedule induces excessive drinking behavior (polydipsia). The effect of this compound would have been assessed by administering the compound (e.g., 15 mg/kg, i.p.) before the experimental sessions and measuring the volume of water consumed over a set period.
Measurement of 5-HIAA/5-HT Ratio
To determine the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to serotonin (5-HT), whole brains from rats treated with this compound (e.g., 30 mg/kg, i.p.) would be collected at specific time points. The brain tissue would be homogenized and processed for the analysis of 5-HT and 5-HIAA levels, likely using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experiments.
Caption: Proposed mechanism of this compound enhancing spontaneous serotonin release.
Caption: General experimental workflows for preclinical evaluation of this compound.
Clinical Development
This compound was investigated in a Phase II clinical trial for the treatment of chronic spinal cord injury (CSCI).
Table 3: Overview of this compound Phase II Clinical Trial
| Parameter | Details |
| ClinicalTrials.gov Identifier | NCT00093275 |
| Official Title | A Phase II, Double-Blind, Placebo-Controlled, Multicenter Study to Assess the Efficacy and Safety of HP184 Administered Orally Once Daily for Twenty-Four Weeks in Adult Subjects With Chronic Spinal Cord Injury (CSCI) |
| Sponsor | Sanofi-Aventis |
| Condition | Spinal Cord Injury |
| Status | The official status of this trial is not publicly available, and there are anecdotal reports suggesting it may have been discontinued. No formal results have been published. |
| Inclusion Criteria (select) | Male and female subjects with incomplete (traumatic), chronic (≥18 months) SCI aged 18 to 65 years. ASIA impairment scale C or D. |
| Exclusion Criteria (select) | Recent fractures, history of Multiple Sclerosis, certain cardiovascular conditions, severe spasticity. |
Conclusion
This compound is a compound with a novel serotonergic mechanism, characterized by the enhancement of spontaneous serotonin release, independent of the serotonin transporter. Preclinical data in rats demonstrate its activity in modulating serotonergic pathways and influencing behaviors sensitive to serotonin levels. While this compound progressed to Phase II clinical trials for chronic spinal cord injury, the lack of publicly available results or a definitive statement on its development status leaves its clinical potential uncertain. Further disclosure of preclinical and clinical data would be necessary to fully elucidate the pharmacological profile and therapeutic utility of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of HP 184 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the available data on the solubility and stability of HP 184 hydrochloride. Due to the limited publicly available information directly pertaining to a compound explicitly named "this compound hydrochloride," this guide synthesizes relevant data from analogous chemical structures and general principles of hydrochloride salt behavior in pharmaceutical contexts. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the anticipated physicochemical properties and guiding experimental design.
Chemical Identification and Analogs
Initial searches for "this compound hydrochloride" did not yield a specific, uniquely identified chemical structure. The search results frequently referenced "Irgacure 184," a common photoinitiator chemically identified as 1-hydroxycyclohexyl phenyl ketone. It is crucial to note that Irgacure 184 is not a hydrochloride salt. Another distinct compound, "LP-184," was also identified but is structurally different.
Given this ambiguity, this guide will proceed by discussing the general solubility and stability characteristics of hydrochloride salts of pharmaceutical compounds, which can provide a predictive framework for a hypothetical "this compound hydrochloride."
Solubility Profile
The solubility of a hydrochloride salt is a critical parameter influencing its bioavailability and formulation development. Generally, converting a basic drug to its hydrochloride salt form is a common strategy to enhance aqueous solubility. However, the extent of this enhancement is dependent on several factors.
Table 1: Anticipated Aqueous Solubility Behavior of a Hydrochloride Salt
| Parameter | Expected Influence on Solubility | Rationale |
| pH | Higher solubility in acidic to neutral pH. Decreased solubility in alkaline pH. | In acidic and neutral solutions, the hydrochloride salt will exist in its ionized form, which is generally more water-soluble. In alkaline conditions, it may convert to the less soluble free base. |
| Common Ion Effect | Solubility may be suppressed in the presence of other chloride-containing excipients.[1] | An excess of chloride ions in the solution can shift the equilibrium towards the less soluble, un-dissociated salt form.[1] |
| Temperature | Solubility is generally expected to increase with temperature. | The dissolution process is often endothermic. |
Table 2: General Solubility in Organic Solvents
| Solvent Class | Anticipated Solubility |
| Polar Protic (e.g., Methanol, Ethanol) | Likely to be soluble. |
| Polar Aprotic (e.g., DMSO, DMF) | Likely to be soluble. |
| Non-polar (e.g., Hexane, Toluene) | Likely to be poorly soluble. |
Stability Profile
The stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life. Hydrochloride salts can be susceptible to various degradation pathways.
3.1. Degradation Pathways
For many pharmaceutical hydrochlorides, the primary degradation routes include hydrolysis and oxidation. The specific degradation products will be highly dependent on the core molecular structure of "this compound."
Based on general knowledge of drug degradation, the following pathways are plausible:
-
Hydrolysis: The presence of ester, amide, or other labile functional groups in the core structure of "this compound" would make it susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Functional groups sensitive to oxidation, such as certain amines, phenols, or aldehydes, could lead to the formation of N-oxides, sulfoxides, or other oxidative degradation products.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to a variety of degradation products.[5]
3.2. Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound hydrochloride, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
A typical protocol would involve dissolving the this compound hydrochloride in a suitable solvent and exposing it to the stress conditions outlined above for a defined period. Samples would then be analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Hypothetical Degradation Signaling Pathway
The following diagram illustrates a generalized degradation pathway that could be applicable to a hydrochloride salt.
Caption: Generalized degradation pathways for a drug.
Recommendations for Experimental Investigation
Given the lack of specific data for "this compound hydrochloride," the following experimental plan is recommended to characterize its solubility and stability:
-
Structure Confirmation: Unambiguously confirm the chemical structure of "this compound hydrochloride" using techniques such as NMR, Mass Spectrometry, and elemental analysis.
-
Solubility Determination:
-
Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Assess solubility in a range of pharmaceutically relevant organic solvents.
-
Investigate the effect of temperature on solubility.
-
-
Forced Degradation Studies:
-
Perform forced degradation studies under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions as outlined in ICH guidelines.
-
Develop and validate a stability-indicating analytical method (e.g., HPLC) to separate and quantify the parent compound and all significant degradation products.
-
Isolate and characterize the major degradation products using spectroscopic techniques (MS, NMR) to elucidate the degradation pathways.
-
Conclusion
While a definitive guide on the solubility and stability of "this compound hydrochloride" cannot be constructed without a confirmed chemical identity, this document provides a robust framework based on the established principles of pharmaceutical hydrochloride salt behavior. The provided tables and diagrams offer a predictive lens through which researchers can anticipate the physicochemical properties of such a compound. The outlined experimental protocols serve as a clear roadmap for the necessary laboratory investigations to generate empirical data. For any drug development program involving a novel hydrochloride salt, a thorough experimental characterization of its solubility and stability is an indispensable step towards ensuring a safe, effective, and stable final product.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Serotonergic Profile of HP 184: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the serotonergic activity of the compound HP 184, identified as [N-n-propyl)-N-(3-fluoro-4-pyridinyl) -1H-3-methylindodel-1-amine hydrochloride]. The available data indicates that this compound exerts its effects primarily through the enhancement of spontaneous serotonin release, rather than by interacting with serotonin uptake carriers. This document summarizes the key quantitative findings from preclinical studies, outlines the probable experimental methodologies employed, and visualizes the compound's proposed mechanism and associated experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the serotonergic properties of this compound.
Introduction to this compound
This compound is a novel compound with a unique profile of serotonergic activity. Preclinical investigations have revealed that its mechanism of action is distinct from typical serotonin reuptake inhibitors (SSRIs). The primary mode of action appears to be the enhancement of spontaneous, carrier-independent serotonin (5-HT) release.[1] This is further supported by in vivo studies demonstrating an increased ratio of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, which is indicative of heightened serotonergic activation.[1] Notably, this compound does not exhibit significant interactions with norepinephrine (NE) or 5-HT uptake carriers, distinguishing it from many other serotonergic agents.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the serotonergic activity of this compound as reported in the available literature.[1]
Table 1: In Vitro Serotonergic Activity of this compound
| Parameter | Value | Experimental System |
| Spontaneous [3H]Serotonin Release | Enhanced | Rat Hippocampal Slices |
| Concentration for Release Enhancement | 100 µM | Rat Hippocampal Slices |
| Interaction with 5-HT Uptake Carrier | No Significant Interaction | In vivo assay |
| Interaction with NE Uptake Carrier | No Significant Interaction | In vivo assay |
Table 2: In Vivo Effects of this compound
| Parameter | Dose (i.p.) | Effect | Animal Model |
| Drinking Behavior | 15 mg/kg | 30% reduction in schedule-induced polydipsia | Rats |
| 5-HIAA/5-HT Ratio | 30 mg/kg | Increased | Rat whole brain |
| Brain Concentration (1 hr post-dose) | 30 mg/kg | 1.6 µg/g | Rats |
| Brain:Plasma Ratio (1 hr post-dose) | 30 mg/kg | ~2:1 | Rats |
Proposed Mechanism of Action
Based on the available data, this compound is hypothesized to act as a serotonin releasing agent. Unlike uptake inhibitors that increase synaptic serotonin by blocking its reabsorption, this compound appears to directly promote the spontaneous, carrier-independent release of serotonin from presynaptic neurons. This leads to an overall increase in serotonergic neurotransmission.
Proposed mechanism of this compound action.
Experimental Protocols
Disclaimer: The following experimental protocols are representative methodologies for the types of assays mentioned in the source literature. The precise details of the protocols used in the original studies of this compound are not publicly available.
In Vitro Spontaneous Serotonin Release Assay
This assay is designed to measure the spontaneous release of radiolabeled serotonin from brain tissue slices in the presence of the test compound.
Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and their hippocampi are rapidly dissected and placed in ice-cold Krebs-Ringer bicarbonate buffer. The hippocampi are then sliced into 300-400 µm sections using a tissue chopper or vibratome.
-
Radiolabeling: The hippocampal slices are incubated in buffer containing [3H]serotonin (e.g., 0.1 µM) for 30 minutes at 37°C to allow for uptake of the radiolabel into serotonergic neurons.
-
Washing: The slices are washed with fresh buffer to remove excess extracellular [3H]serotonin.
-
Superfusion: The slices are transferred to a superfusion chamber and continuously perfused with buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Baseline Release: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous [3H]serotonin release.
-
Compound Application: After establishing a stable baseline, the superfusion buffer is switched to one containing this compound (e.g., 100 µM) for a defined period.
-
Post-Compound Release: Following the application of this compound, the slices are perfused with the original buffer to observe the washout effect.
-
Quantification: The radioactivity in each collected fraction is measured using liquid scintillation counting. The total [3H]serotonin content of the slices is determined at the end of the experiment.
-
Data Analysis: The amount of [3H]serotonin released in each fraction is expressed as a percentage of the total tissue content. The effect of this compound is determined by comparing the release during compound application to the baseline release.
References
An In-depth Technical Guide on the ADME Properties of HP-184 and its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the acetylcholine release stimulator, Nerispirdine (HP-184), and its deuterated analogs. While specific quantitative data for HP-184 remains largely proprietary, this document synthesizes available information from the public domain to offer insights into its metabolic fate and the impact of deuteration. The guide also details generalized experimental protocols for key in vitro ADME assays and presents a conceptual signaling pathway for HP-184 based on its known mechanism of action as a voltage-gated ion channel blocker.
Introduction to HP-184 and the Rationale for Deuteration
Nerispirdine (HP-184) is a compound that has been investigated for its potential therapeutic effects, primarily as a stimulator of acetylcholine release. In drug development, understanding the ADME profile of a compound is critical for predicting its pharmacokinetic behavior, efficacy, and safety.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to favorably alter the metabolic profile of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced metabolic clearance, and potentially an improved therapeutic window. However, the effects of deuteration are not always predictable and require empirical validation.
ADME Profile of HP-184 and its Deuterated Analogs
Qualitative Summary of ADME Properties
Published research indicates that while deuteration of HP-184 at the sites of metabolism did slow down some key metabolic reactions both in vitro and in vivo, this did not translate to an overall increase in the metabolic stability of the molecule.[1][2] This suggests a complex metabolic pathway for HP-184 where the rate-limiting step may not be significantly affected by the kinetic isotope effect at the deuterated positions.
Table 1: Summary of Qualitative ADME Properties of HP-184 and its Deuterated Analogs
| ADME Parameter | HP-184 (Nerispirdine) | Deuterated HP-184 Analogs | Key Observations |
| Metabolism | Undergoes metabolic transformation. | Slower rates observed for specific metabolic reactions. | Deuteration did not lead to an overall increase in metabolic stability.[1][2] |
| Clearance | Assumed to be cleared metabolically. | No significant change in overall clearance reported. | The complex metabolic scheme may involve multiple pathways. |
Note: Specific quantitative data for half-life, clearance, bioavailability, and plasma protein binding of HP-184 and its deuterated analogs are not publicly available.
Experimental Protocols for Key ADME Assays
The following are detailed, generalized methodologies for key in vitro experiments typically used to characterize the ADME properties of drug candidates like HP-184.
Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound (e.g., HP-184 or its deuterated analog) is incubated with human or rat liver microsomes at a final protein concentration of 0.5-1.0 mg/mL in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance (CLint) is calculated based on the half-life and microsomal protein concentration.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 5-10 kDa) is used.
-
Procedure: The test compound is added to blank plasma (human, rat) on one side of the membrane (the plasma chamber). The other side (the buffer chamber) contains phosphate-buffered saline (pH 7.4).
-
Incubation: The apparatus is sealed and incubated at 37°C with shaking for a sufficient period (typically 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) x 100%.
Mechanism of Action and Signaling Pathway
Nerispirdine (HP-184) is known to be a blocker of voltage-gated potassium (Kv) channels and also exhibits inhibitory activity against voltage-dependent sodium (Na+) channels. This dual action modulates neuronal excitability and is the basis for its potential therapeutic effects.
Conceptual Signaling Pathway of HP-184
The following diagram illustrates the conceptual signaling pathway affected by HP-184. By blocking both potassium and sodium channels, HP-184 can alter the action potential firing and neurotransmitter release.
Caption: Conceptual signaling pathway of HP-184 (Nerispirdine).
Experimental Workflow for In Vitro ADME Screening
The following diagram outlines a typical workflow for the in vitro ADME screening of a compound like HP-184 and its analogs.
Caption: Generalized workflow for in vitro ADME screening.
Conclusion
The available data on HP-184 and its deuterated analogs highlight the complexity and unpredictability of using deuteration to alter drug metabolism. While the slowing of specific metabolic reactions was observed, this did not result in an overall improvement in metabolic stability for HP-184. This underscores the importance of empirical testing for each deuterated compound. Further research and public disclosure of quantitative ADME data would be invaluable for a more complete understanding of the pharmacokinetic profile of Nerispirdine and its analogs. The provided generalized protocols and conceptual diagrams serve as a guide for researchers in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Application of HP 184 (LP-184)
For Research Use Only.
Introduction
HP 184, also known as LP-184, is a next-generation acylfulvene, a class of anti-cancer agents known for their potent DNA alkylating activity. LP-184 is a prodrug that is selectively activated within tumor cells by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors. Upon activation, LP-184's reactive metabolite alkylates DNA, primarily at the N3-adenine position, leading to the formation of interstrand cross-links and double-strand breaks. This induction of irreparable DNA damage triggers apoptosis and subsequent cancer cell death.
The selective activation of LP-184 in cancer cells with high PTGR1 expression, coupled with its synthetic lethality in tumors harboring DNA damage repair (DDR) deficiencies, provides a targeted therapeutic approach with a potentially wide therapeutic window. This document provides detailed protocols for the in vitro application of LP-184 to assist researchers in evaluating its anti-cancer efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Potency of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD1-WT | Colon Cancer | 526 | |
| DLD1-BRCA2 KO | Colon Cancer | 219 | |
| NCI-H460 | Non-Small Cell Lung Cancer | Median: 371 | |
| 19 NSCLC Cell Lines | Non-Small Cell Lung Cancer | Range: 45 - 1805 | |
| U87 | Glioblastoma | ≤ 300 | |
| M1123 | Glioblastoma | ≤ 300 | |
| GBM612 | Glioblastoma | ≤ 300 | |
| Mayo39 | Glioblastoma | ≤ 300 | |
| LN-18 | Glioblastoma | ~22-310 | |
| HT29 | Colon Cancer | 680 | |
| OVCAR-3 | Ovarian Cancer | 600 | |
| AsPC-1 | Pancreatic Cancer | 16000 | |
| PC-3 | Prostate Cancer | 140 | |
| CAPAN-1 | Pancreatic Cancer | ~60 (mean in HRD+ models) | |
| PANC03.27 | Pancreatic Cancer | ~60 (mean in HRD+ models) | |
| 22RV1 | Prostate Cancer | Not specified, used in synergy studies |
Experimental Protocols
Preparation of LP-184 Stock Solution
Materials:
-
LP-184 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of LP-184 by dissolving the powder in DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Cell Viability Assay
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of LP-184 in cancer cell lines using a tetrazolium-based (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
LP-184 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of LP-184 from the 10 mM stock solution in complete cell culture medium. A typical concentration range to test is from 1 nM to 10 µM.
-
After 24 hours of cell incubation, add 100 µL of the diluted LP-184 solutions to the respective wells. Include wells with vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically ≤ 0.1%).
-
Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
For MTT assays, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance.
-
For CellTiter-Glo assays, add the reagent directly to the wells and measure luminescence after a short incubation.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the LP-184 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software like GraphPad Prism.
-
DNA Damage Assessment by γH2AX Staining
This protocol provides a general workflow for assessing DNA double-strand breaks induced by LP-184 through the immunofluorescent detection of phosphorylated histone H2AX (γH2AX).
Materials:
-
Cancer cell lines cultured on coverslips or in chamber slides
-
LP-184 stock solution
-
Paraformaldehyde (PFA) or methanol for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in chamber slides and allow them to attach overnight.
-
Treat the cells with LP-184 at a concentration known to induce DNA damage (e.g., 400 nM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature, followed by three washes with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes, then wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji (ImageJ).
-
Visualizations
Caption: Signaling pathway of LP-184 activation and mechanism of action.
Caption: Experimental workflow for the cell viability assay.
Unraveling the Potential of HP 184 in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[1][3] Current research efforts are focused on identifying novel therapeutic agents that can target the underlying mechanisms of AD. This document provides detailed application notes and protocols for the utilization of HP 184, a novel investigational compound, in various Alzheimer's disease research models. While direct research on a compound explicitly named "this compound" in the context of Alzheimer's disease is not found in the public domain, we will extrapolate from research on analogous compounds and relevant biological pathways to provide a comprehensive guide for its potential application. For the purpose of these notes, we will hypothesize that this compound is an agent targeting key pathological pathways in AD, such as Aβ production, tau phosphorylation, or neuroinflammation.
Putative Mechanism of Action of this compound
Based on common therapeutic strategies in Alzheimer's research, this compound could potentially exert its effects through one or more of the following signaling pathways:
-
Modulation of Amyloid Precursor Protein (APP) Processing: this compound might influence the secretase enzymes (α-, β-, and γ-secretase) that cleave APP. By promoting the non-amyloidogenic α-secretase pathway or inhibiting the β- and γ-secretases, this compound could reduce the production of toxic Aβ peptides.[4]
-
Inhibition of Tau Hyperphosphorylation: The hyperphosphorylation of tau protein is a critical step in the formation of NFTs. This compound could potentially inhibit one or more of the kinases responsible for this process, such as Glycogen Synthase Kinase 3β (GSK-3β) or Cyclin-Dependent Kinase 5 (CDK5).[2]
-
Suppression of Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, is a hallmark of AD. This compound may possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and reactive oxygen species.
-
Neuroprotection: this compound could activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which is known to be involved in neuronal survival and synaptic plasticity.[2]
Below is a diagram illustrating a hypothetical signaling pathway that this compound might modulate.
Caption: Hypothetical signaling pathway modulated by this compound in Alzheimer's disease.
Application in Alzheimer's Disease Research Models
This compound can be evaluated in a variety of in vitro and in vivo models of Alzheimer's disease to elucidate its efficacy and mechanism of action.
In Vitro Models
Cell-based models are crucial for initial screening and mechanistic studies.
-
Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These cells can be treated with Aβ oligomers or other neurotoxic insults to mimic AD pathology.[5] this compound can be tested for its ability to protect these cells from toxicity.
-
Primary Neuronal Cultures: These cultures provide a more physiologically relevant model to study synaptic function and neuronal survival.
-
iPSC-derived Neurons and Glia: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into neurons, astrocytes, and microglia, offering a powerful tool to study disease mechanisms in a human genetic context.[6]
In Vivo Models
Animal models are essential for evaluating the therapeutic potential of this compound in a complex biological system.
-
Transgenic Mouse Models: Various mouse models overexpress human APP and/or tau with mutations found in familial AD (e.g., 5XFAD, 3xTg-AD).[3] These models develop key pathological features of AD, including amyloid plaques, neurofibrillary tangles, and cognitive deficits.
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound.
In Vitro Aβ Toxicity Assay
Objective: To determine the protective effect of this compound against Aβ-induced neurotoxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Synthetic Aβ1-42 peptide
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare Aβ1-42 oligomers by dissolving the peptide in sterile water and incubating at 37°C for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Add Aβ1-42 oligomers to the cells at a final concentration of 10 µM and incubate for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the in vitro Aβ toxicity assay.
In Vivo Efficacy Study in a Transgenic Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in an AD mouse model.
Materials:
-
5XFAD transgenic mice (or other suitable model)
-
This compound
-
Vehicle control
-
Morris Water Maze or other behavioral testing apparatus
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-phospho-tau)
Protocol:
-
Acclimate 6-month-old 5XFAD mice to the housing facility for at least one week.
-
Randomly assign mice to two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for 3 months.
-
Perform behavioral testing (e.g., Morris Water Maze) during the last week of treatment to assess learning and memory.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Homogenize one hemisphere of the brain for biochemical analysis.
-
Measure Aβ40 and Aβ42 levels in the brain homogenates using ELISA.
-
Fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis.
-
Stain brain sections with antibodies against Aβ and phospho-tau to quantify plaque and tangle pathology.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Neuroprotective Effect of this compound
| This compound Concentration | Cell Viability (%) vs. Aβ alone |
| 0 µM (Aβ alone) | 50 ± 5 |
| 1 µM | 65 ± 6 |
| 10 µM | 80 ± 7 |
| 100 µM | 95 ± 4 |
Table 2: In Vivo Efficacy of this compound in 5XFAD Mice
| Treatment Group | Morris Water Maze Escape Latency (s) | Brain Aβ42 Levels (pg/mg protein) | Cortical Plaque Load (%) |
| Vehicle Control | 45 ± 5 | 2500 ± 300 | 15 ± 2 |
| This compound | 25 ± 4 | 1500 ± 250 | 8 ± 1.5 |
Conclusion
These application notes provide a framework for investigating the potential of this compound in Alzheimer's disease research. The proposed experiments will help to elucidate its mechanism of action and evaluate its therapeutic efficacy in preclinical models. The successful completion of these studies could provide a strong rationale for the further development of this compound as a novel treatment for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 3. inotiv.com [inotiv.com]
- 4. Current Experimental Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 6. Building in vitro models of the brain to understand the role of APOE in Alzheimer’s disease | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for LP-184 in Cell Culture Experiments
A Note on Nomenclature: The compound "HP 184" was not found in the available literature. Based on the context of DNA damage and cell culture experiments, it is highly probable that the intended compound is LP-184 , a novel acylfulvene prodrug with significant anticancer activity. These application notes are based on the available data for LP-184.
Introduction
LP-184 is a next-generation, synthetically lethal small molecule and a member of the acylfulvene class of compounds. It is a prodrug that is selectively activated in cancer cells, leading to DNA damage and subsequent cell death.[1][2][3][4] Its mechanism of action makes it particularly effective against tumors with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR) and nucleotide excision repair (NER).[4][5] LP-184 has demonstrated potent, nanomolar efficacy in a variety of preclinical cancer models, including those resistant to standard therapies like PARP inhibitors.[1][3][6]
Mechanism of Action
The antitumor activity of LP-184 is contingent on a dual-biomarker mechanism:
-
Enzymatic Activation: LP-184 is a prodrug that requires activation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1).[1][3][5][7][8][9] PTGR1 is frequently overexpressed in a range of solid tumors, providing a degree of tumor selectivity.[1][5][9] The expression level of PTGR1 in cancer cells strongly correlates with their sensitivity to LP-184.[7][9]
-
Induction of DNA Damage: Once activated by PTGR1, LP-184 becomes a potent DNA alkylating agent.[5][7] It induces irreparable DNA damage, including interstrand cross-links and double-strand breaks (DSBs).[1][3][4]
-
Synthetic Lethality in DDR-Deficient Cells: In healthy cells with proficient DNA damage repair pathways, the DNA lesions caused by activated LP-184 can be repaired. However, in cancer cells with deficiencies in DDR pathways (e.g., mutations in BRCA1, BRCA2, ATM, ATR), these DNA breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately apoptosis.[1][2][3][5][7][8][10] This selective killing of DDR-deficient cells is an example of synthetic lethality.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of LP-184 across various cancer cell lines and patient-derived xenograft (PDX) models.
Table 1: IC50 Values of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | Treatment Duration | IC50 | Reference |
| PC3M (Parental) | Prostate Cancer | - | 3 days | ~4 µM | [1] |
| PC3M (ATM knockdown) | Prostate Cancer | ATM deficient | 3 days | More sensitive than parental | [1] |
| PC3M (BRCA2 knockdown) | Prostate Cancer | BRCA2 deficient | 3 days | More sensitive than parental | [1] |
| 22RV1 | Prostate Cancer | HRD | 10 days | Not specified, used in synergy studies | [11] |
| BT37 | Atypical Teratoid Rhabdoid Tumor (ATRT) | SMARCB1 deficient | Not specified | 23.92 nM | [12] |
| Multiple NSCLC lines | Non-Small Cell Lung Cancer | Various | 72 hours | Nanomolar range | [13] |
| LXFE 2478 | Brain Metastasis from Lung Cancer | EGFR activating mutation | 72 hours | Potent (nanomolar range) | [13] |
Table 2: Ex Vivo Efficacy of LP-184 in Patient-Derived Xenograft (PDX) Models
| PDX Model Cancer Type | Key Genetic Features | IC50 | Reference |
| Lung, Pancreatic, Prostate | HRD (ATM, ATR, BRCA1 mutations) | Mean IC50 ~60 nM | [14] |
| 15 HRD+ PDX Models | HRD | Mean IC50 288 nM (range 31 - 2900 nM) | [14] |
| Pancreatic (CTG-1522) | ATR I774fs | Sensitive | [7] |
| Pancreatic (CTG-1643) | BRCA1 Q1460fs | Sensitive | [7] |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the cytotoxic effects of LP-184 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LP-184 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader (for absorbance at 570-590 nm for MTT, or luminescence for CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of LP-184 in DMSO.
-
Perform serial dilutions of LP-184 in complete culture medium to achieve the desired final concentrations (e.g., from nanomolar to micromolar range).
-
Include a vehicle control (DMSO-treated) at the same final concentration of DMSO as the highest LP-184 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LP-184.
-
Incubate for the desired treatment period (e.g., 72 hours to 10 days, depending on the cell line and experimental goals).[1][11]
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[16][17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][17]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][18]
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Subtract the average background reading from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the LP-184 concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blot Analysis for DNA Damage Markers
This protocol is used to detect the induction of DNA damage and apoptosis in cells treated with LP-184 by analyzing the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Cells treated with LP-184 and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2A.X (Ser139), anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-ATM (Ser1981))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Sample Preparation:
-
Culture and treat cells with the desired concentrations of LP-184 for a specified time (e.g., 24-96 hours).[12][19]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.[20]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times with TBST for 10 minutes each.[21]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative levels of the target proteins.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
An increase in markers like γH2A.X (phosphorylated H2A.X) and cleaved PARP/Caspase-3 indicates the induction of DNA damage and apoptosis, respectively.[12][19][22]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials [businesswire.com]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Finds New Synthetic Lethal Agent Could Be Potential Treatment for Pancreatic Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 11. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATRT-05. DNA DAMAGE REPAIR INHIBITOR LP-184 INHIBITS CELL GROWTH IN ATRT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. researchgate.net [researchgate.net]
- 20. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genetex.com [genetex.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for the Preparation of HP 184 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of HP 184, also known as 1-Hydroxycyclohexyl phenyl ketone or Irgacure 184. This photoinitiator is widely used in research for UV-induced polymerization, particularly in the formation of hydrogels for biomedical applications.
Chemical and Physical Properties
This compound is a solid, white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound (1-Hydroxycyclohexyl phenyl ketone)
| Property | Value |
| Chemical Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol [1] |
| Melting Point | 47-50 °C[2] |
| Boiling Point | 175 °C at 15 mm Hg |
| Solubility | |
| in Water | Slightly soluble (1108 mg/L at 25°C)[3] |
| in Organic Solvents | Soluble in acetone, butyl acetate, methanol, and toluene[3] |
| in DMSO | Soluble |
| Maximum UV Absorption | 244, 280, 330 nm[4] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a 5 g/L stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for biological research applications.
Materials
-
This compound (1-Hydroxycyclohexyl phenyl ketone) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking conical tubes (e.g., amber or wrapped in aluminum foil)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Protocol
-
Preparation and Safety: In a chemical fume hood, put on appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing this compound: Using a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For a 5 g/L stock solution, this would be 5 mg for a final volume of 1 mL, or 50 mg for 10 mL.
-
Dissolution: Transfer the weighed this compound powder into a sterile, light-blocking conical tube. Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of any particulate matter.
-
Storage: Store the stock solution at room temperature in the dark.[5] A 5 g/L stock solution of this compound in DMSO has been shown to be stable for up to 2 months under these conditions.[5]
Application in Hydrogel Formation
This compound is a widely used photoinitiator for the polymerization of hydrogels in biomedical research. The prepared stock solution can be diluted into a precursor solution containing a polymerizable monomer (e.g., polyethylene glycol diacrylate, PEGDA). Upon exposure to UV light, this compound generates free radicals that initiate the crosslinking of the monomers, leading to the formation of a hydrogel.
The following diagram illustrates the signaling pathway of UV-induced polymerization using this compound.
Caption: UV-Induced Hydrogel Polymerization Pathway.
A typical final concentration of this compound in the precursor solution for hydrogel formation ranges from 1% to 5% (w/v).[6]
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[7] It is important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[7]
Table 2: Safety and Handling Precautions for this compound
| Precaution | Recommendation |
| Personal Protective Equipment | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] |
| Handling | Use in a well-ventilated area. Avoid creating dust.[7] |
| Storage (Solid) | Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4][9] |
| Storage (Stock Solution) | A 5 g/L solution in DMSO is stable for up to 2 months when stored at room temperature in the dark.[5] |
| In case of Contact | |
| Eyes | Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10] |
| Skin | Wash off with soap and plenty of water.[9] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Disclaimer: This information is intended for research use only. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for complete and up-to-date safety information. The user is solely responsible for the safe handling and use of this product.
References
- 1. 1-Hydroxycyclohexyl phenyl ketone | C13H16O2 | CID 70355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. boldchem.com [boldchem.com]
- 3. 1-Hydroxycyclohexyl phenyl ketone, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. High Quality Photoinitiator 184 powder CAS 947-19-3 Manufacturer and Supplier | Zhuoer [m.zhuoerchem.com]
- 5. Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water | MDPI [mdpi.com]
- 6. Optimization Concentration of Irgacure® 2959 as Photo-initiator on Chitosan-Kappa-Carrageenan Based Hydrogel for Tissue Sealant [ijtech.eng.ui.ac.id]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. 1-Hydroxycyclohexyl phenyl ketone - Safety Data Sheet [chemicalbook.com]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
Application of Nerispirdine in Neurotransmitter Release Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine is an investigational drug with a multi-target mechanism of action, functioning as a potassium channel blocker, a nicotinic acetylcholine receptor (nAChR) agonist, and a sodium channel blocker.[1] This unique pharmacological profile suggests its potential to modulate neurotransmitter release, a critical process in neuronal communication. Understanding the effects of Nerispirdine on the release of key neurotransmitters such as acetylcholine (ACh), dopamine (DA), and norepinephrine (NE) is crucial for elucidating its therapeutic potential and mechanism of action in various neurological disorders.
These application notes provide a framework for investigating the effects of Nerispirdine on neurotransmitter release using established in vitro assay methodologies. While direct experimental data on Nerispirdine's impact on neurotransmitter release is limited in publicly available literature, the protocols outlined here are based on standard techniques employed for compounds with similar mechanisms of action.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the effects of Nerispirdine on the release of various neurotransmitters (e.g., EC50, IC50, or percentage of release). However, the following table summarizes the known inhibitory concentrations of Nerispirdine on specific ion channels, which are crucial for designing and interpreting neurotransmitter release assays.
| Target | IC50 (µM) | Reference |
| K(v)1.1 Potassium Channel | 3.6 | [2] |
| K(v)1.2 Potassium Channel | 3.7 | [2] |
| Voltage-dependent Na+ Channel | 11.9 | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways affected by Nerispirdine and a general workflow for assessing its impact on neurotransmitter release.
Caption: Putative signaling pathways affected by Nerispirdine in a presynaptic terminal.
Caption: General experimental workflow for a neurotransmitter release assay.
Experimental Protocols
The following are detailed, adaptable protocols for assessing the effect of Nerispirdine on the release of acetylcholine, dopamine, and norepinephrine from cultured cells or tissue preparations.
Protocol 1: Acetylcholine (ACh) Release from PC-12 Cells
Objective: To determine the effect of Nerispirdine on depolarization-evoked ACh release from differentiated PC-12 cells.
Materials:
-
PC-12 cells
-
Nerve Growth Factor (NGF)
-
[³H]-Choline
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4)
-
High K+ KRH buffer (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Nerispirdine stock solution (in a suitable solvent, e.g., DMSO)
-
Scintillation fluid
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC-12 cells in appropriate media.
-
For differentiation, plate cells at a suitable density in collagen-coated 96-well plates and treat with NGF (e.g., 50 ng/mL) for 5-7 days.
-
-
Radiolabeling:
-
Wash differentiated cells twice with KRH buffer.
-
Incubate cells with [³H]-Choline (e.g., 1 µCi/mL) in KRH buffer for 1 hour at 37°C to allow for uptake and conversion to [³H]-ACh.
-
-
Wash:
-
Wash the cells three times with KRH buffer to remove extracellular [³H]-Choline.
-
-
Pre-incubation with Nerispirdine:
-
Pre-incubate the cells with various concentrations of Nerispirdine (e.g., 0.1 µM to 100 µM) in KRH buffer for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Stimulation of Release:
-
To measure basal release, add fresh KRH buffer with the corresponding Nerispirdine concentration and incubate for 5 minutes. Collect the supernatant.
-
To measure evoked release, replace the pre-incubation solution with high K+ KRH buffer containing the same concentrations of Nerispirdine. Incubate for 5 minutes. Collect the supernatant.
-
-
Cell Lysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer) to determine the total remaining radioactivity.
-
-
Quantification:
-
Add the collected supernatants and cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of [³H]-ACh for each condition: (DPM in supernatant) / (DPM in supernatant + DPM in cell lysate).
-
Express the evoked release as a percentage of the control (vehicle-treated) evoked release.
-
Plot the concentration-response curve and determine the EC50 or IC50 value of Nerispirdine.
-
Protocol 2: Dopamine (DA) Release from SH-SY5Y Cells or Striatal Slices
Objective: To evaluate the effect of Nerispirdine on depolarization-evoked DA release.
Materials:
-
SH-SY5Y cells (differentiated with retinoic acid and BDNF) or rodent striatal slices
-
[³H]-Dopamine
-
Artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose), bubbled with 95% O₂/5% CO₂.
-
High K+ aCSF (e.g., 30 mM KCl, with adjusted NaCl)
-
Nerispirdine stock solution
-
Scintillation fluid
Procedure:
-
Preparation:
-
SH-SY5Y Cells: Culture and differentiate cells in appropriate plates.
-
Striatal Slices: Prepare 300-400 µm thick striatal slices from rodent brains using a vibratome and allow them to recover in oxygenated aCSF.
-
-
Radiolabeling:
-
Incubate the cells or slices with [³H]-Dopamine (e.g., 0.1 µM) in aCSF for 30-60 minutes at 37°C.
-
-
Superfusion (for slices) or Washing (for cells):
-
Slices: Transfer slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min). Collect fractions at regular intervals (e.g., every 5 minutes).
-
Cells: Wash the cells multiple times with aCSF.
-
-
Pre-incubation and Stimulation:
-
Slices: After a stable baseline of [³H]-DA release is established, switch to aCSF containing various concentrations of Nerispirdine. After a pre-incubation period (e.g., 20-30 minutes), stimulate release by switching to high K+ aCSF containing the same Nerispirdine concentrations for a short period (e.g., 2-4 minutes).
-
Cells: Follow a similar pre-incubation and stimulation procedure as described in Protocol 1, using aCSF and high K+ aCSF.
-
-
Quantification and Data Analysis:
-
Follow steps 7 and 8 from Protocol 1 to quantify radioactivity and analyze the data.
-
Protocol 3: Norepinephrine (NE) Release from Hippocampal or Cortical Slices
Objective: To assess the impact of Nerispirdine on depolarization-evoked NE release.
Materials:
-
Rodent hippocampal or cortical slices
-
[³H]-Norepinephrine
-
aCSF and high K+ aCSF
-
Nerispirdine stock solution
-
Scintillation fluid
Procedure:
-
Preparation and Radiolabeling:
-
Prepare and recover brain slices as described in Protocol 2.
-
Incubate the slices with [³H]-Norepinephrine (e.g., 0.1 µM) in aCSF for 30-60 minutes at 37°C.
-
-
Superfusion and Stimulation:
-
Use a superfusion system as described for striatal slices in Protocol 2.
-
Establish a stable baseline of [³H]-NE release.
-
Introduce Nerispirdine at various concentrations into the perfusion medium.
-
Stimulate release with high K+ aCSF containing Nerispirdine.
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity in the collected fractions and the remaining radioactivity in the slices at the end of the experiment.
-
Calculate the fractional release and express the data as a percentage of the control response, as detailed in Protocol 1.
-
Expected Outcomes and Interpretation
-
As a Potassium Channel Blocker: By inhibiting K+ channels, Nerispirdine is expected to prolong the repolarization phase of the action potential. This would lead to a prolonged opening of voltage-gated Ca²⁺ channels and, consequently, an enhancement of depolarization-evoked neurotransmitter release.[3][4] This effect should be observed as an increase in the fractional release of the radiolabeled neurotransmitter.
-
As a Sodium Channel Blocker: The effect of sodium channel blockade on neurotransmitter release can be more complex. It may lead to a decrease in release, particularly of excitatory neurotransmitters like glutamate, by reducing neuronal excitability.[5] The impact on the release of other neurotransmitters will depend on the specific neuronal circuits and the role of Na+ channels in their firing patterns.
-
As a Nicotinic Acetylcholine Receptor Agonist: Activation of presynaptic nAChRs can directly facilitate the release of various neurotransmitters, including dopamine and norepinephrine.[6][7] This would manifest as an increase in neurotransmitter release, which may be sensitive to nAChR antagonists.
The net effect of Nerispirdine on neurotransmitter release will be a composite of these three actions and may vary depending on the concentration of Nerispirdine used, the specific neurotransmitter system being investigated, and the experimental conditions. For example, at lower concentrations, the effects of potassium channel blockade or nAChR agonism might predominate, leading to enhanced release. At higher concentrations, the effects of sodium channel blockade could become more prominent, potentially counteracting the release-enhancing effects.
Conclusion
The provided protocols offer a robust framework for characterizing the effects of Nerispirdine on the release of acetylcholine, dopamine, and norepinephrine. Given its multifaceted mechanism of action, it is anticipated that Nerispirdine will exhibit complex modulatory effects on neurotransmission. The data generated from these assays will be invaluable for understanding the neuropharmacological properties of Nerispirdine and for guiding its further development as a therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore a wide range of Nerispirdine concentrations to fully delineate its pharmacological profile.
References
- 1. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. K+ and Ca2+ channel blockers may enhance or depress sympathetic transmitter release via a Ca(2+)-dependent mechanism "upstream" of the release site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective depression of low-release probability excitatory synapses by sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of dopamine, norepinephrine and serotonin release in the rat prefrontal cortex by neuronal nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HP 184 for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and other cognitive functions. The serotonergic system is a key modulator of synaptic plasticity, with serotonin (5-hydroxytryptamine, 5-HT) exerting complex and multifaceted effects on neuronal excitability and synaptic strength. HP 184 is a compound known to enhance the spontaneous release of serotonin, suggesting its potential as a tool to investigate the role of the serotonergic system in synaptic plasticity. While direct studies on this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) are not yet available, its known mechanism of action allows for a hypothesis-driven approach to exploring its utility in this field.
This document provides a theoretical framework and practical protocols for utilizing this compound to study synaptic plasticity. By increasing endogenous serotonin levels, this compound can be used to probe the influence of serotonergic modulation on the induction and maintenance of LTP and LTD in various experimental settings. The following sections detail the potential effects of this compound based on the known actions of serotonin, provide experimental protocols for in vitro and in vivo studies, and illustrate the signaling pathways that may be involved.
Data Presentation: Predicted Effects of this compound-Induced Serotonin Release on Synaptic Plasticity
The following tables summarize the expected quantitative effects of increased serotonergic tone, as would be induced by this compound, on key parameters of synaptic plasticity. These predictions are based on published data for serotonin and its receptor agonists/antagonists. The actual effects of this compound should be determined experimentally.
Table 1: Predicted Effects on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region
| 5-HT Receptor Subtype | Predicted Effect of Activation on LTP Induction | Example Agonist/Compound | Predicted Quantitative Change in fEPSP Slope |
| 5-HT1A | Inhibition | 8-OH-DPAT | Decreased potentiation |
| 5-HT2A/2C | Inhibition | DOI | Decreased potentiation |
| 5-HT4 | Facilitation | RS 67333 | Increased potentiation |
| 5-HT7 | Facilitation | AS 19 | Increased potentiation |
Table 2: Predicted Effects on Long-Term Depression (LTD) in the Hippocampal CA1 Region
| 5-HT Receptor Subtype | Predicted Effect of Activation on LTD Induction | Example Agonist/Compound | Predicted Quantitative Change in fEPSP Slope |
| 5-HT1A | Facilitation | 8-OH-DPAT | Increased depression |
| 5-HT2A/2C | Facilitation | DOI | Increased depression |
| 5-HT4 | Inhibition | RS 67333 | Decreased depression |
| 5-HT7 | Facilitation | AS 19 | Increased depression |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on synaptic plasticity in the hippocampus.
In Vitro Electrophysiology: Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and subsequent recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP and LTD.
1. Preparation of Acute Hippocampal Slices
-
Animals: Male Wistar rats or C57BL/6 mice (6-8 weeks old).
-
Solutions:
-
Slicing Solution (ice-cold, oxygenated with 95% O₂ / 5% CO₂): In mM: 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 25 glucose, 20 HEPES, 10 MgSO₄, 0.5 CaCl₂.
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂ / 5% CO₂, 32-34°C): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 12.5 glucose, 1 MgCl₂, 2 CaCl₂.
-
-
Procedure:
-
Anesthetize the animal with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface or submerged chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at 32-34°C.
-
2. Field Excitatory Postsynaptic Potential (fEPSP) Recording
-
Setup: Place a slice in a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Electrodes:
-
Stimulating Electrode: Bipolar tungsten electrode placed in the Schaffer collateral pathway (stratum radiatum of the CA3 region).
-
Recording Electrode: Glass microelectrode (1-5 MΩ) filled with aCSF, placed in the stratum radiatum of the CA1 region.
-
-
Procedure:
-
Deliver single biphasic constant-current pulses (0.1 ms duration) every 15-30 seconds.
-
Determine the stimulus intensity that elicits 30-50% of the maximal fEPSP slope.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes.
-
3. Induction of Synaptic Plasticity and Drug Application
-
This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF. Bath-apply this compound for a predetermined period (e.g., 20-30 minutes) before inducing plasticity.
-
LTP Induction (High-Frequency Stimulation - HFS):
-
Deliver one or more trains of high-frequency stimuli (e.g., 1 train of 100 pulses at 100 Hz, or theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
-
LTD Induction (Low-Frequency Stimulation - LFS):
-
Deliver a prolonged train of low-frequency stimuli (e.g., 900 pulses at 1 Hz).
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.
4. Data Analysis
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of LTP/LTD in the presence and absence of this compound.
In Vivo Electrophysiology
This protocol describes the in vivo recording of fEPSPs in the hippocampus of anesthetized rodents.
1. Animal Preparation and Surgery
-
Animals: Adult male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Urethane (1.5 g/kg, i.p.) or another suitable anesthetic.
-
Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum using stereotaxic coordinates.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
2. Electrophysiological Recording and Drug Administration
-
Recording: Record fEPSPs as described for the in vitro preparation.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously) at a predetermined dose and time before plasticity induction.
-
Plasticity Induction: Use HFS or LFS protocols similar to those described for the in vitro experiments.
-
Data Analysis: Analyze the data as described for the in vitro experiments.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound-induced serotonin release may modulate synaptic plasticity.
Application Notes and Protocols for Efficacy Testing of LP-184
Note on Nomenclature: Initial searches for "HP 184" in the context of anti-cancer drug development yielded limited results. However, substantial information was found for "LP-184," a novel acylfulvene derivative with significant anti-cancer properties. This document will proceed under the assumption that the intended compound of interest is LP-184.
Introduction
LP-184 is a novel small molecule of the acylfulvene class, functioning as a prodrug that is activated within tumor cells by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2][3] Its mechanism of action involves the alkylation of DNA, leading to DNA damage and subsequent cell death.[1][2] LP-184 has shown particular efficacy in solid tumors characterized by deficiencies in the homologous recombination (HR) pathway of DNA damage repair.[1][2][4] These application notes provide detailed protocols for in vitro experiments designed to assess the efficacy of LP-184, targeting researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Cytotoxicity of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) of LP-184 | Reference |
| DLD1 BRCA2 KO | Colorectal Cancer | BRCA2 Knockout | ~50 | [1] |
| OVCAR-5 | Ovarian Cancer | HR Proficient | ~200 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | ~100 | [5] |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | ~400 | [5] |
| U87 MG | Glioblastoma | MGMT-expressing | ~150 | [6] |
| T98G | Glioblastoma | MGMT-expressing, Temozolomide-resistant | ~250 | [6] |
| Patient-Derived Xenograft (TNBC) | Triple-Negative Breast Cancer | HR Deficient | Not specified (complete tumor regression observed) | [1][3] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of LP-184 on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LP-184 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of LP-184 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve LP-184).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with LP-184.[11][12][13][14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
LP-184
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of LP-184 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[13]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after LP-184 treatment.[15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
LP-184
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with LP-184 for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Proposed signaling pathway for LP-184 mechanism of action.
Caption: General experimental workflow for in vitro efficacy testing of LP-184.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. scispace.com [scispace.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
In Vivo Administration of HP 184 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation "HP 184" is associated with two distinct research compounds: LP-184 , a novel anti-cancer agent, and an unrelated indolyl-pyridinamine compound, herein referred to as This compound (serotonergic agent) , investigated for its effects on the central nervous system. This document provides detailed application notes and protocols for the in vivo administration of both compounds in rodent models, tailored for researchers in oncology and neuroscience, respectively. All quantitative data has been summarized in structured tables, and experimental protocols are detailed to ensure reproducibility. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Part 1: LP-184 (Anti-Cancer Agent)
Introduction
LP-184 is a next-generation, small-molecule acylfulvene prodrug, a derivative of irofulven.[1] It is designed for tumor-selective activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is overexpressed in a variety of solid tumors.[2] Upon activation, LP-184 acts as a potent DNA alkylating agent, forming adducts that lead to irreparable double-stranded DNA breaks.[2] Its mechanism of action confers synthetic lethality in cancer cells with deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination (HR).[3] Preclinical studies in rodent models have demonstrated significant anti-tumor efficacy in various cancers, including pancreatic, glioblastoma, and triple-negative breast cancer (TNBC).[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rodent studies with LP-184.
Table 1: In Vivo Efficacy of LP-184 in Rodent Xenograft Models
| Cancer Type | Rodent Model | Dosing Regimen | Route of Administration | Key Efficacy Results |
| Pancreatic Cancer | Nude Mice (PDX) | 3 mg/kg, once weekly for 8 weeks | Intraperitoneal (i.p.) | >90% tumor shrinkage; 146-fold smaller tumors than untreated controls.[4] |
| Glioblastoma (GBM) | Mice (subcutaneous xenograft) | 4 mg/kg, i.v. over two cycles | Intravenous (i.v.) | >85% reduction in tumor volume.[5] |
| Glioblastoma (GBM) | Mice (orthotopic xenograft) | Single cycle | Intravenous (i.v.) | Median overall survival extended from 33 to 42 days.[5] |
| Triple-Negative Breast Cancer (TNBC) | Nude Mice (PDX) | 4 mg/kg, every other day (5 on/7 off x2) | Intravenous (i.v.) | Near complete tumor remission.[6] |
| Pancreatic Cancer | SCID Mice (Capan-1 xenograft) | 3 mg/kg, weekly for 4 weeks | Intraperitoneal (i.p.) | Superior efficacy compared to gemcitabine.[1] |
Table 2: Pharmacokinetic Parameters of LP-184 in Mice
| Parameter | Value | Conditions |
| Brain Cmax | 839 nmol/L | Single 4 mg/kg intravenous bolus.[7][8] |
| Tumor Cmax | 2,530 nmol/L | Single 4 mg/kg intravenous bolus.[7][8] |
| AUCbrain/plasma Ratio | 0.11 | Single 4 mg/kg intravenous bolus.[7][8] |
| AUCtumor/plasma Ratio | 0.2 | Single 4 mg/kg intravenous bolus.[7][8] |
Experimental Protocols
Protocol 1: Evaluation of LP-184 Efficacy in a Subcutaneous Pancreatic Cancer PDX Mouse Model
1. Animal Model:
-
Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.
2. Tumor Implantation:
-
Patient-derived pancreatic tumor tissue is surgically implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³).
3. Drug Preparation:
-
Prepare the LP-184 dosing solution. A common vehicle is 5% ethanol in sterile saline.[6]
-
For a 3 mg/kg dose, calculate the required volume for each mouse based on its body weight.
4. Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer LP-184 (3 mg/kg) or vehicle control via intraperitoneal injection once weekly for 8 weeks.[4]
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (width² x length)/2.
-
Monitor mouse body weight and overall health status regularly.
-
The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
Protocol 2: Pharmacokinetic Study of LP-184 in a Glioblastoma Orthotopic Mouse Model
1. Animal Model and Tumor Induction:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Glioblastoma cells (e.g., U87) are stereotactically implanted into the brain to establish orthotopic tumors.
2. Drug Administration:
-
Once tumors are established, administer a single intravenous bolus of LP-184 at 4 mg/kg.[7]
3. Sample Collection:
-
At various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture.
-
Immediately following blood collection, euthanize the mice and harvest the brain and tumor tissue.
4. Sample Processing and Analysis:
-
Process blood to separate plasma.
-
Homogenize brain and tumor tissues.
-
Quantify LP-184 concentrations in plasma, brain, and tumor homogenates using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Plot concentration-time curves for each matrix.
-
Calculate key pharmacokinetic parameters such as Cmax, AUC, and tissue-to-plasma ratios.[7][8]
Visualizations
Caption: LP-184 mechanism of action in cancer cells.
Caption: General experimental workflow for LP-184 in vivo efficacy studies.
Part 2: this compound (Serotonergic Agent)
Introduction
This compound, chemically identified as [N-n-propyl)-N-(3-fluoro-4-pyridinyl) -1H-3-methylindodel-1-amine hydrochloride], is a compound that exhibits serotonergic activity.[9] In vivo studies in rodent models have shown that this compound enhances the spontaneous release of serotonin (5-HT).[9] Its primary investigated effect in rats is the reduction of schedule-induced polydipsia (SIP), a model that can be relevant for studying compulsive behaviors.[9]
Quantitative Data Summary
Table 3: In Vivo Effects of this compound in Rats
| Parameter | Value/Effect | Dosing Regimen | Animal Model |
| Drinking Behavior | 30% reduction in schedule-induced polydipsia | 15 mg/kg, i.p., daily for 28 days | Wistar Rats |
| Brain Metabolites | Increased ratio of 5-HIAA to 5-HT | 30 mg/kg, i.p., single dose (1 hr post-admin) | Rats |
| Brain Concentration | 1.6 micrograms/gram | 30 mg/kg, i.p., single dose (1 hr post-admin) | Rats |
| Brain:Plasma Ratio | ~2:1 | 30 mg/kg, i.p., single dose (1 hr post-admin) | Rats |
Data sourced from reference[9].
Experimental Protocol
Protocol 3: Evaluation of this compound on Schedule-Induced Polydipsia (SIP) in Rats
1. Animal Model:
-
Male Wistar rats, food-deprived to 80-85% of their free-feeding weight.
2. SIP Induction:
-
Place rats in an operant chamber with free access to water.
-
Induce polydipsia by delivering food pellets on a fixed-time schedule (e.g., one pellet every 60 seconds) for a set duration (e.g., 150 minutes) daily.
-
Monitor water intake to confirm the development of excessive drinking behavior.
3. Drug Preparation:
-
Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline).
-
Prepare dosing solutions for 15 mg/kg.
4. Treatment Administration:
-
Once SIP is established and stable, randomize rats into treatment and control groups.
-
Administer this compound (15 mg/kg) or vehicle via intraperitoneal injection daily, prior to the SIP session, for 28 days.[9]
5. Monitoring and Data Collection:
-
Measure the volume of water consumed during each daily session.
-
Monitor food intake and body weight.
6. Data Analysis:
-
Compare the water intake between the this compound-treated group and the vehicle control group over the 28-day treatment period.
-
Analyze for a statistically significant reduction in drinking behavior.[9]
Visualizations
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 5. Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate LP-184 and Expands GBM Research Collaboration [prnewswire.com]
- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonergic activity of this compound: does spontaneous release have a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of HP 184 (Nerispirdine) on Acetylcholine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP 184, also known as Nerispirdine, is an investigational compound that has been characterized as an acetylcholine (ACh) release enhancer. Its mechanism of action is believed to involve the blockade of voltage-gated potassium (K+) and sodium (Na+) channels in neuronal membranes. This modulation of ion channel activity leads to an increase in the duration of the action potential, which in turn enhances the influx of calcium ions (Ca2+) into the presynaptic terminal and subsequently promotes the release of acetylcholine into the synaptic cleft.
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on acetylcholine levels, including detailed experimental protocols and data presentation formats. The information is intended to guide researchers in designing and executing experiments to elucidate the cholinergic effects of this compound.
Data Presentation
While specific quantitative data on the dose-dependent effects of this compound on acetylcholine release are not extensively available in publicly accessible literature, the following tables provide a template for how such data, once generated, should be structured for clear comparison and analysis.
Table 1: In Vitro Acetylcholine Release from Rat Hippocampal Slices
| This compound Concentration (µM) | Basal ACh Release (pmol/mg tissue) | K+-Stimulated ACh Release (pmol/mg tissue) | % Increase in K+-Stimulated Release |
| Vehicle Control | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: In Vivo Acetylcholine Efflux in Rat Prefrontal Cortex Measured by Microdialysis
| Treatment Group | Basal ACh Efflux (nM) | Peak ACh Efflux (nM) | Area Under the Curve (AUC) | % Change from Baseline |
| Vehicle Control | ||||
| This compound (1 mg/kg, i.p.) | ||||
| This compound (5 mg/kg, i.p.) | ||||
| This compound (10 mg/kg, i.p.) |
Note: The data in these tables are illustrative and should be replaced with experimental findings. A study on the related compound, besipirdine, and this compound showed that this compound inhibited veratridine-induced increases in intracellular Ca2+ with an IC50 of 58.2 +/- 1.3 µM[1]. Another study reported that 100 µM of this compound enhanced the spontaneous release of serotonin from rat hippocampal slices[2]. While not directly measuring acetylcholine, this suggests a potential for neurotransmitter release enhancement at this concentration.
Experimental Protocols
In Vitro Acetylcholine Release Assay from Brain Slices
This protocol describes a method to measure acetylcholine release from isolated brain tissue, such as hippocampal or cortical slices, in response to stimulation and treatment with this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2
-
This compound (Nerispirdine) stock solution
-
High potassium (K+) KRB solution (e.g., 30 mM KCl)
-
Choline oxidase, horseradish peroxidase, and Amplex Red reagent (for fluorometric detection) or a suitable colorimetric assay kit
-
96-well microplate reader
-
Tissue chopper or vibratome
Procedure:
-
Tissue Preparation:
-
Euthanize a rat according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold KRB.
-
Prepare 300-400 µm thick coronal slices of the desired brain region (e.g., hippocampus) using a tissue chopper or vibratome.
-
Allow slices to recover in gassed KRB at room temperature for at least 60 minutes.
-
-
Acetylcholine Release Experiment:
-
Transfer individual slices to a multi-well plate containing 500 µL of gassed KRB.
-
Pre-incubate the slices with various concentrations of this compound or vehicle for 30 minutes.
-
To measure basal release, collect a 50 µL aliquot of the supernatant.
-
To stimulate release, replace the buffer with high K+ KRB (containing the respective this compound concentration) and incubate for 15 minutes.
-
Collect a 50 µL aliquot of the supernatant for measuring stimulated release.
-
-
Acetylcholine Quantification:
-
Analyze the collected supernatants for acetylcholine content using a commercially available fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Briefly, the assay involves the enzymatic conversion of acetylcholine to choline, which is then oxidized to produce a detectable signal (fluorescence or color).
-
Create a standard curve using known concentrations of acetylcholine to determine the concentration in the experimental samples.
-
-
Data Analysis:
-
Express acetylcholine release as pmol per mg of tissue.
-
Calculate the percentage increase in K+-stimulated release over basal release for each condition.
-
Perform statistical analysis to determine the significance of the effects of this compound.
-
In Vivo Microdialysis for Measuring Extracellular Acetylcholine
This protocol outlines the use of in vivo microdialysis to measure real-time changes in extracellular acetylcholine levels in the brain of a freely moving animal following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g) with stereotaxically implanted guide cannulas targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Microdialysis probes
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (Nerispirdine) solution for injection (e.g., intraperitoneal)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system or a highly sensitive commercial ELISA kit for acetylcholine measurement.
Procedure:
-
Probe Insertion and Perfusion:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
-
Baseline and Post-Treatment Sample Collection:
-
Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
Administer this compound or vehicle at the desired dose and route.
-
Continue collecting dialysate samples for several hours post-administration to monitor the time course of the drug's effect.
-
-
Acetylcholine Analysis:
-
Analyze the dialysate samples for acetylcholine concentration using HPLC-ED or a suitable assay kit.
-
For HPLC-ED, an enzymatic reactor column is typically used to convert acetylcholine and choline, followed by separation and electrochemical detection.
-
-
Data Analysis:
-
Express acetylcholine concentrations as a percentage of the mean baseline concentration.
-
Calculate the peak effect and the area under the curve (AUC) for each treatment group.
-
Perform statistical analysis to compare the effects of different doses of this compound.
-
Visualizations
Signaling Pathway of this compound (Nerispirdine) Action
Caption: Mechanism of this compound-induced acetylcholine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
References
Application Notes: Utilizing HP 184 for Indirect Studies of Neuronal Excitability
Introduction
HP 184, chemically identified as [N-n-propyl)-N-(3-fluoro-4-pyridinyl) -1H-3-methylindodel-1-amine hydrochloride], is a compound recognized for its unique serotonergic activity.[1] It is crucial for researchers to note that this compound is not a direct fluorescent probe or sensor for measuring neuronal excitability. Instead, it functions as a modulator of the serotonergic system by enhancing the spontaneous release of serotonin (5-hydroxytryptamine, 5-HT) from neurons, a mechanism that is independent of the serotonin uptake carrier.[1] This property makes this compound a valuable pharmacological tool for investigating the downstream effects of serotonin on neuronal excitability and synaptic function.
By increasing ambient serotonin levels, this compound can be used to study how serotonergic signaling pathways influence the electrical properties of neurons. Serotonin is a key neuromodulator in the central nervous system, exerting complex, often bidirectional, effects on neuronal excitability by activating a diverse family of receptor subtypes.[2][3][4] These receptors, which are differentially expressed across various neuronal populations and brain regions, can be either ionotropic (5-HT3) or metabotropic (5-HT1, 5-HT2, 5-HT4-7), leading to either excitatory or inhibitory responses.[2][4][5][6] Therefore, the application of this compound in conjunction with direct measurement techniques, such as electrophysiology or calcium imaging, allows for a detailed examination of the functional consequences of enhanced serotonergic tone on specific neural circuits.
Mechanism of Action of this compound
This compound has been demonstrated to enhance the spontaneous release of serotonin from hippocampal slices.[1] This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs) as it does not involve the serotonin transporter.[1] In vivo studies have confirmed that this compound does not have significant interactions with the norepinephrine or serotonin uptake carriers.[1] Administration of this compound leads to an increase in the ratio of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, which is indicative of increased serotonergic activation.[1]
Serotonergic Modulation of Neuronal Excitability
The effect of serotonin on neuronal excitability is highly dependent on the specific 5-HT receptor subtypes present on the neuron.[2][3][7]
-
5-HT1A Receptors: These are typically inhibitory.[8] They are coupled to Gi/o proteins, and their activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal firing.[8][9]
-
5-HT2A Receptors: These receptors are generally excitatory.[2][10] Coupled to Gq/11 proteins, their activation stimulates phospholipase C, leading to the closure of potassium channels and membrane depolarization, which increases neuronal firing.[5]
-
5-HT3 Receptors: Unique among 5-HT receptors, these are ligand-gated ion channels.[4][6] Their activation causes rapid membrane depolarization by allowing the influx of cations, leading to fast excitatory neurotransmission.[6][11]
-
5-HT7 Receptors: These receptors are coupled to Gs proteins and stimulate adenylyl cyclase.[5][6] Their activation can lead to a slow depolarization and an increase in neuronal firing.[6]
The interplay between these receptor systems allows serotonin to exert fine-tuned control over neural circuits. For example, in the prefrontal cortex, 5-HT1A and 5-HT2A receptors can cooperatively regulate how pyramidal neurons translate excitatory inputs into action potential outputs.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Effects of this compound
| Parameter | Value | Tissue/Preparation | Reference |
| Concentration for enhanced [3H]serotonin release | 100 µM | Rat hippocampal slices | [1] |
Table 2: In Vivo Effects and Pharmacokinetics of this compound
| Parameter | Dose | Species | Effect | Reference |
| Behavioral Effect (Schedule-Induced Polydipsia) | 15 mg/kg, i.p. | Rat | ~30% reduction in drinking behavior | [1] |
| Serotonergic Activation (Increased 5-HIAA/5-HT ratio) | 30 mg/kg, i.p. | Rat | Significant increase in whole brain | [1] |
| Brain Concentration (1 hour post-administration) | 30 mg/kg, i.p. | Rat | 1.6 µ g/gram | [1] |
| Brain:Plasma Ratio (1 hour post-administration) | 30 mg/kg, i.p. | Rat | ~2:1 | [1] |
Signaling Pathway Diagram
Caption: Serotonergic modulation of neuronal excitability initiated by this compound.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound-Induced Serotonin Release on Neuronal Excitability using Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol outlines a method to assess how endogenous serotonin, released by this compound, modulates the intrinsic excitability of a target neuronal population.
1. Materials and Reagents:
-
This compound hydrochloride (prepare stock solution in sterile water or DMSO)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Sucrose-based cutting solution, composition in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 glucose.
-
Intracellular solution for current-clamp recordings, composition in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Carbogen gas (95% O2 / 5% CO2).
-
Vibrating microtome.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Microscope with DIC optics.
2. Procedure:
-
Brain Slice Preparation:
-
Anesthetize an adult rodent according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, carbogen-saturated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300 µm-thick coronal or sagittal slices of the region of interest (e.g., hippocampus, prefrontal cortex) using a vibrating microtome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at 30-32°C.
-
Identify target neurons using DIC optics.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
After establishing the whole-cell configuration, allow the cell to stabilize for 5 minutes.
-
Measure baseline intrinsic properties: resting membrane potential, input resistance, and action potential firing in response to a series of depolarizing current steps (e.g., 500 ms duration, from -100 pA to +300 pA in 20 pA increments).
-
-
This compound Application:
-
Following baseline recordings, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100 µM).[1]
-
Allow the drug to equilibrate for 10-15 minutes.
-
Repeat the measurement of intrinsic properties as described in step 2.5.
-
-
Data Analysis:
-
Analyze the data to determine changes in resting membrane potential, input resistance, action potential threshold, firing frequency (spikes per current step), and spike frequency adaptation.
-
Compare the "before" (baseline) and "after" (this compound) conditions using appropriate statistical tests (e.g., paired t-test).
-
3. Expected Outcomes:
-
Depending on the dominant 5-HT receptor subtype on the recorded neuron, application of this compound may lead to:
-
Decreased excitability: Hyperpolarization of the resting membrane potential and a rightward shift in the frequency-current (f-I) plot, indicative of 5-HT1A receptor activation.
-
Increased excitability: Depolarization of the resting membrane potential and a leftward shift in the f-I plot, indicative of 5-HT2A or 5-HT7 receptor activation.
-
-
To confirm the involvement of specific receptors, the experiment can be repeated in the presence of selective antagonists for different 5-HT receptor subtypes.
Experimental Workflow Diagram
Caption: Workflow for studying neuronal excitability with this compound.
References
- 1. Serotonergic activity of this compound: does spontaneous release have a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic regulation of neuronal excitability in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of membrane excitability in the central nervous system by serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. 5-HT7 receptors as modulators of neuronal excitability, synaptic transmission and plasticity: physiological role and possible implications in autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonergic regulation of neuronal excitability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Modulation of Neuronal Excitability by Serotonin-NMDA Interactions in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HP 184 (Irgacure 184) Solubility in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with the photoinitiator HP 184 (also known as Irgacure 184; chemical name: 1-Hydroxycyclohexyl phenyl ketone) in experimental settings.
Troubleshooting Guide: Common Solubility Issues
Issue 1: this compound fails to dissolve in the chosen solvent.
-
Possible Cause: The selected solvent has poor compatibility with this compound.
-
Solution:
-
Consult the solubility chart: Refer to the quantitative data below to select an appropriate solvent. This compound exhibits high solubility in many common organic solvents.[1][2][3][4]
-
Use a co-solvent: For aqueous systems where direct dissolution is challenging, first dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol, or acetone) before adding it to the aqueous medium.[5]
-
Gentle heating: Applying gentle heat (e.g., in a 50-60°C oven) can aid in the dissolution of this compound in some monomers and solvents.[6] Ensure the temperature does not degrade the compound.
-
Issue 2: Precipitation occurs when an this compound stock solution is added to an aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous environment, or the organic co-solvent concentration is too high, causing the compound to "crash out."
-
Solution:
-
Optimize the co-solvent concentration: Keep the final concentration of the organic co-solvent in the aqueous solution as low as possible, ideally below 1% (v/v), to minimize solvent-induced cytotoxicity and precipitation.[5]
-
Slow addition with vigorous mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Perform a solvent tolerance control: Before your main experiment, test the tolerance of your cell line to the chosen co-solvent at the intended final concentration to rule out any cytotoxic effects from the solvent itself.[5]
-
Issue 3: The solution containing this compound turns yellow upon UV exposure.
-
Possible Cause: Yellowing can be a side effect of the photopolymerization process, especially with prolonged exposure to sunlight or UV radiation.
-
Solution:
-
Minimize UV exposure time: Use the minimum UV exposure time necessary to achieve complete curing.
-
Use a hindered amine light stabilizer (HALS): For applications requiring long-term color stability, the addition of a HALS, such as Tinuvin 292, can reduce yellowing.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, chemically known as 1-Hydroxycyclohexyl phenyl ketone, is a widely used Type I photoinitiator.[7][8] Its primary function is to initiate the photopolymerization of monomers and oligomers upon exposure to ultraviolet (UV) light, making it a key component in UV-curable coatings, inks, and adhesives.[1][3][7]
Q2: In which solvents is this compound most soluble?
A2: this compound demonstrates excellent solubility in a variety of organic solvents. It is highly soluble in acetone, butyl acetate, methanol, and toluene.[1][2][4] It also dissolves well in many acrylate monomers.[1][4]
Q3: What is the water solubility of this compound?
A3: this compound has very limited solubility in water, reported to be around 1108 mg/L at 25°C.[2] This low aqueous solubility presents a significant challenge for its use in biological applications.
Q4: How can I prepare a solution of this compound for a cytotoxicity assay in cell culture?
A4: Due to its low water solubility, a stock solution of this compound should first be prepared in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration is non-toxic to the cells.[5] For example, one study successfully used a medium containing 2.5% methanol for a cytotoxicity assay.[9]
Q5: Is this compound toxic to cells?
A5: The cytotoxicity of this compound is dependent on its concentration and the duration of exposure.[10] Studies have shown that it can decrease cell viability at higher concentrations.[9][10] Therefore, it is essential to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility ( g/100g of solution) |
| Acetone | >50[1][4] |
| Butyl Acetate | >50[1][4] |
| Methanol | >50[1][4] |
| Toluene | >50[1][4] |
| Hexanedioldiacrylate (HDDA) | >50[1][4] |
| Tripropyleneglycoldiacrylate (TPGDA) | 43[4] |
| Trimethylolpropanetrisacrylate (TMPTA) | 43[4] |
| Oligomeric Triacrylate | ~40[4] |
| Water (at 25°C) | ~0.11[2] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound from a DMSO Stock
-
Prepare a Concentrated Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare the Aqueous Buffer: In a separate sterile tube, dispense the required volume of the final aqueous buffer or cell culture medium.
-
Dilution with Vigorous Mixing: While continuously vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop.
-
Final Homogenization: Continue mixing for several minutes after adding the stock solution to ensure the final solution is homogeneous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates that this compound has remained in solution.
Visualizations
Caption: Experimental workflow for UV photopolymerization using this compound.
References
- 1. mychem.ir [mychem.ir]
- 2. chembk.com [chembk.com]
- 3. sinorawchemical.com [sinorawchemical.com]
- 4. xtgchem.cn [xtgchem.cn]
- 5. researchgate.net [researchgate.net]
- 6. WO2002088192A1 - Photo-initiator compositions - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LP-184 Concentration for Maximal Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of LP-184 for maximal therapeutic effect in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is LP-184 and what is its mechanism of action?
LP-184 is a novel acylfulvene-derived small molecule prodrug.[1][2] Its anti-cancer activity is dependent on its metabolic activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3] Once activated, LP-184 acts as a DNA alkylating agent, inducing DNA double-strand breaks (DSBs) which can lead to cancer cell death, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways like Homologous Recombination (HR).[1][4]
Q2: What is a typical effective concentration range for LP-184?
LP-184 has demonstrated potent, nanomolar efficacy in a variety of cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) can range from 45 nM to over 1800 nM, with a median IC50 often observed around 300-400 nM in sensitive lines.[2][5] However, the optimal concentration is highly dependent on the specific cancer cell line and its expression of PTGR1 and the status of its DNA repair pathways.
Q3: How does the expression of PTGR1 affect LP-184 potency?
The expression of the oxidoreductase enzyme PTGR1 is critical for the activation of the LP-184 prodrug.[1][2][3] Higher levels of PTGR1 in tumor cells can lead to more efficient conversion of LP-184 to its active, DNA-damaging form, resulting in increased sensitivity and a lower IC50 value.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Instability of LP-184 in solution.
-
Solution: Prepare fresh dilutions of LP-184 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Dosing solutions of LP-184 can be prepared from powder by dissolving in ethanol and then adding sterile saline to a final concentration of 5% ethanol and 95% saline.[4]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for experimental conditions, or fill them with a buffer or media to maintain humidity and temperature consistency across the plate.
-
Issue 2: LP-184 shows lower than expected potency (high IC50 value).
-
Possible Cause: Low expression of PTGR1 in the target cell line.
-
Solution: Verify the expression level of PTGR1 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high PTGR1 expression as a positive control.
-
-
Possible Cause: Proficient DNA damage repair mechanisms in the target cells.
-
Possible Cause: Sub-optimal drug exposure time.
-
Solution: Perform a time-course experiment to determine the optimal duration of LP-184 exposure for your specific cell line.
-
Issue 3: Observed cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause: High concentration of the vehicle (e.g., DMSO or ethanol).
-
Solution: Ensure the final concentration of the vehicle in the cell culture medium is low (typically ≤ 0.1%) and is consistent across all experimental conditions, including the vehicle-only control.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly inspect cultures for signs of contamination and perform routine mycoplasma testing.
-
Experimental Protocols & Data Presentation
Determining the Optimal LP-184 Concentration
A key experiment to determine the effective concentration of LP-184 is the generation of a dose-response curve to calculate the IC50 value.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of LP-184.
Table 1: Example IC50 Values of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTGR1 Expression | Homologous Recombination Status | IC50 (nM) | Reference |
| DLD1 WT | Colon Cancer | Moderate | Proficient | 526 | [4] |
| DLD1 BRCA2 KO | Colon Cancer | Moderate | Deficient | 219 | [4] |
| NCI-60 Panel (Median) | Breast Cancer | Variable | Variable | 327 | [2] |
| NSCLC Panel (Median) | Non-Small Cell Lung Cancer | Variable | Variable | 371 | [5] |
Signaling Pathway of LP-184 Action
The following diagram illustrates the proposed mechanism of action for LP-184.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
Troubleshooting Inconsistent Results with HP 184 Cells In Vitro: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results encountered during in vitro experiments with the HP 184 human mammary epithelial cell line.
I. This compound Cell Line Characteristics
The this compound cell line, derived from normal human mammary epithelium, is a valuable model for studying various aspects of breast cell biology. Understanding its fundamental characteristics is crucial for designing and troubleshooting experiments.
| Characteristic | Description | Source |
| Origin | Normal human mammary epithelium | [1] |
| Lifespan | Finite; senesces at approximately 80 population doublings. | [1] |
| Doubling Time | Approximately 2.5 days. | [1] |
| Morphology | Epithelial-like. | |
| Derivatives | 184-hTERT: An immortalized version of the this compound cell line. A cytogenetically normal clone is available and suitable for high-throughput screening. | [2] |
| 184A1: A transformed, immortal, but non-malignant cell line established after exposure to benzo(a)pyrene. | [3] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to inconsistent results in this compound cell culture and assays.
Cell Culture
Q1: My this compound cells are growing slowly and have an abnormal morphology. What could be the cause?
Slow growth and altered morphology in this compound cells can stem from several factors:
-
High Passage Number: this compound is a finite cell line and will enter senescence at higher passages (around 80 population doublings).[1] Using cells beyond their recommended passage number can lead to decreased proliferation and altered phenotype. It is crucial to use low-passage cells for experiments.
-
Suboptimal Culture Conditions: Ensure the use of the recommended medium and supplements. For example, the 184A1 derivative requires a specific medium kit (MEGM Kit). The pH of the medium should be maintained between 7.0 and 7.6.
-
Contamination: Mycoplasma contamination is a common issue in cell culture that can affect cell growth and behavior without causing visible turbidity in the medium.[4] Regular testing for mycoplasma is recommended. Bacterial and fungal contamination will typically cause a rapid change in medium pH and turbidity.[5]
Q2: I am observing a lot of floating cells in my adherent this compound culture. What should I do?
Excessive floating cells can indicate cell death or stress. Consider the following:
-
Over-confluency: Allowing this compound cells to become over-confluent can lead to nutrient depletion, waste product accumulation, and subsequent cell death. It is important to subculture the cells before they reach 100% confluency.
-
Dissociation Reagents: Over-exposure to trypsin or other dissociation reagents during passaging can damage cells. Use the lowest effective concentration and incubation time.
-
Culture Medium Quality: Ensure the medium is not expired and has been stored correctly. Repeated freeze-thaw cycles of serum can degrade growth factors.
Assay Variability
Q3: My Western blot results for protein expression in this compound cells are inconsistent between experiments. How can I improve reproducibility?
Inconsistent Western blot results are a common challenge. To improve reproducibility:
-
Consistent Cell Lysis: Ensure a standardized protocol for cell lysis and protein extraction. Incomplete lysis can lead to variable protein yields.
-
Accurate Protein Quantification: Use a reliable protein quantification method to ensure equal loading of protein in each lane.
-
Loading Controls: Use appropriate loading controls (e.g., housekeeping proteins) to normalize for differences in protein loading. However, be aware that the expression of some housekeeping genes can vary under certain experimental conditions.
-
Antibody Quality: Use validated antibodies at their optimal dilution. Variability between antibody lots can occur.[6]
Q4: I am getting high background or weak signal in my immunofluorescence staining of this compound cells. What are the likely causes?
High background and weak signals are common issues in immunofluorescence.
-
For High Background:
-
For Weak or No Signal:
-
Antibody Compatibility: Ensure the secondary antibody is compatible with the primary antibody's host species.[2]
-
Low Protein Expression: The target protein may be expressed at low levels in this compound cells.
-
Fixation and Permeabilization: The fixation or permeabilization protocol may be masking the epitope. Optimization of these steps may be necessary.[2]
-
Q5: My cell viability assay results with this compound cells show high variability. How can I get more consistent data?
Variability in cell viability assays can be minimized by:
-
Consistent Seeding Density: Ensure a uniform number of cells is seeded in each well.
-
Proper Mixing: Ensure thorough mixing of assay reagents with the cell culture medium. For MTT assays, complete solubilization of formazan crystals is critical.[9]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay results. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Incubation Times: Adhere to consistent incubation times for both cell treatment and the viability assay itself.
III. Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered with this compound cells.
Troubleshooting Cell Culture Problems
| Problem | Possible Cause | Suggested Solution |
| Slow or No Cell Growth | High passage number leading to senescence. | Thaw a fresh, low-passage vial of cells. It is recommended to work with cell lines for a limited number of passages (e.g., 10-20) before starting a new culture from a frozen stock.[10] |
| Mycoplasma contamination. | Test for mycoplasma. If positive, discard the culture and start with a fresh, uncontaminated stock.[11] | |
| Incorrect medium or supplements. | Verify the recommended medium and supplements for the this compound cell line or its specific derivative. | |
| Change in Cell Morphology | Genetic drift due to high passage number. | Use low-passage cells. Regularly observe and document cell morphology.[12] |
| Suboptimal culture conditions (e.g., pH, CO2). | Check and calibrate incubator CO2 levels. Ensure the medium has the correct bicarbonate concentration for the CO2 level used. | |
| Cross-contamination with another cell line. | Perform cell line authentication using methods like STR profiling.[4] | |
| Cell Clumping | Presence of free-floating DNA from dead cells. | Gently triturate the cell suspension to break up clumps. Consider treating with DNase I. |
| Precipitate in Medium | Residual phosphate from detergents on glassware. | Ensure thorough rinsing of all glassware. |
| Frozen medium. | Thaw medium slowly and avoid repeated freeze-thaw cycles. |
Troubleshooting Inconsistent Assay Results
| Problem | Possible Cause | Suggested Solution |
| Variable Protein Expression (Western Blot) | Inconsistent cell density at time of harvest. | Harvest cells at a consistent confluency for all experiments. |
| Lane-to-lane loading variations. | Normalize data to a reliable loading control or total protein stain. | |
| Variability in antibody performance. | Use a consistent antibody lot and validate its performance.[6] | |
| High Background (Immunofluorescence) | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Increase blocking time or change blocking reagent.[7][8] |
| Autofluorescence. | Check for autofluorescence in unstained control samples.[3] | |
| Low Signal (Immunofluorescence) | Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[2] |
| Over-fixation of cells. | Reduce fixation time or consider antigen retrieval methods.[2] | |
| High Variability (Cell Viability Assays) | Incomplete dissolution of formazan crystals (MTT assay). | Use a solubilization solution like acidified SDS and ensure complete mixing.[9] |
| Edge effects in multi-well plates. | Avoid using the outermost wells or fill them with sterile liquid to maintain humidity. |
IV. Experimental Protocols & Methodologies
General Cell Culture Protocol for this compound (and derivatives)
This is a general protocol and may need optimization.
-
Medium Preparation: Prepare the complete growth medium as recommended by the supplier (e.g., for 184A1, use the MEGM Kit). Warm the medium to 37°C before use.
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 125 x g) for 5-10 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a culture flask at the recommended seeding density.
-
-
Subculturing:
-
Remove and discard the culture medium.
-
Wash the cell monolayer with a calcium and magnesium-free salt solution (e.g., DPBS).
-
Add a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer a portion of the cell suspension to a new flask containing pre-warmed complete growth medium.
-
V. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Key factors in cell culture affecting experimental outcomes.
Caption: Troubleshooting workflow for Western blotting experiments.
References
- 1. Cellosaurus cell line 184 (CVCL_K049) [cellosaurus.org]
- 2. A co-culture genome-wide RNAi screen with mammary epithelial cells reveals transmembrane signals required for growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line 184A1 (CVCL_3040) [cellosaurus.org]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. Immortalized and tumorigenic adult human prostatic epithelial cell lines: characteristics and applications. Part I. Cell markers and immortalized nontumorigenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citeab.com [citeab.com]
- 11. researchgate.net [researchgate.net]
- 12. andrew.cmu.edu [andrew.cmu.edu]
Potential off-target effects of Nerispirdine in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nerispirdine. The information focuses on understanding and mitigating potential off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of Nerispirdine?
Nerispirdine is known to be an inhibitor of specific voltage-gated potassium and sodium ion channels. Its primary targets are the potassium channels Kv1.1 and Kv1.2, and it also affects voltage-dependent sodium channels.[1][2] This activity is believed to underlie its potential therapeutic effects in neurological disorders by enhancing neuronal conduction.[2]
Q2: Are there known off-target effects of Nerispirdine?
Specific, comprehensive public data on the off-target binding profile of Nerispirdine is limited. As with many investigational drugs, a complete understanding of all potential off-target interactions may not have been fully elucidated or publicly disclosed, especially since its clinical development was discontinued. However, based on its chemical class (an analogue of 4-aminopyridine) and its known primary targets, researchers should be aware of the potential for interactions with other related ion channels.
Q3: What are the potential, unconfirmed off-target interactions I should be aware of in my experiments?
Given Nerispirdine's activity on neuronal potassium and sodium channels, it is plausible that it could interact with other subtypes of these channels, as well as other ion channels that share structural similarities. Potential off-target liabilities for ion channel drugs often include:
-
Other Kv channel subtypes: Beyond Kv1.1 and Kv1.2, there are numerous other potassium channel subtypes that could be affected.
-
hERG potassium channel: Inhibition of the hERG channel is a critical off-target effect for many drugs due to the risk of cardiac arrhythmias. Preclinical safety pharmacology studies for novel compounds routinely assess hERG liability.
-
Calcium channels: Various types of voltage-gated calcium channels could be potential off-targets.
-
Other sodium channel subtypes: While a target, the selectivity across different neuronal and cardiac sodium channel subtypes is an important consideration.
Q4: My experimental results are inconsistent or unexpected. Could off-target effects of Nerispirdine be the cause?
Unexpected results are a common challenge in research. Before attributing them to off-target effects of Nerispirdine, it is crucial to systematically troubleshoot your experimental setup. Consider the following:
-
Compound Integrity: Verify the purity and stability of your Nerispirdine stock.
-
Experimental Controls: Ensure all positive and negative controls are behaving as expected.
-
Cell Line/Model System: Confirm the expression of the intended target in your model system.
-
Concentration Range: Are you using an appropriate concentration of Nerispirdine? High concentrations are more likely to produce off-target effects.
If these factors have been ruled out, considering potential off-target effects is a valid next step.
Troubleshooting Guides
Issue 1: Observing unexpected cellular toxicity or changes in cell viability.
-
Possible Cause: The observed toxicity may be due to off-target effects on essential cellular ion channels or other proteins.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine if the toxicity is concentration-dependent.
-
Control Compound: Compare the effects of Nerispirdine with a well-characterized, structurally related compound (e.g., 4-aminopyridine) if appropriate for your experimental question.
-
Broad-Spectrum Antagonist Screening: If available, co-administer broad-spectrum antagonists for major ion channel families (e.g., calcium or other potassium channels) to see if the toxic effect is reversed.
-
Cell Line Comparison: Test the effect of Nerispirdine on a control cell line that does not express the primary target to distinguish between on-target and off-target mediated toxicity.
-
Issue 2: Inconsistent electrophysiological recordings or unexpected changes in neuronal firing patterns.
-
Possible Cause: Nerispirdine may be modulating other ion channels in your preparation beyond the intended Kv1.1/1.2 and sodium channels.
-
Troubleshooting Steps:
-
Voltage-Clamp Protocols: Use specific voltage-clamp protocols to isolate the currents from different ion channels. This can help identify which currents are being affected by Nerispirdine.
-
Selective Blockers: Use selective blockers for other potential off-target channels (e.g., specific calcium channel blockers or other potassium channel blockers) in conjunction with Nerispirdine to pinpoint the source of the unexpected activity.
-
In Silico Analysis: If your institution has access to such tools, use computational models to predict the potential binding of Nerispirdine to other ion channel structures.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of Nerispirdine for its primary targets.
| Target | IC50 (µM) | Cell Line | Reference |
| Kv1.1 | 3.6 | Chinese hamster ovary (CHO) cells | [2] |
| Kv1.2 | 3.7 | Chinese hamster ovary (CHO) cells | [2] |
| Voltage-dependent Na+ channel | 11.9 | Human SH-SY5Y cells | [2] |
Experimental Protocols
Protocol 1: Assessing Off-Target Ion Channel Activity using Patch-Clamp Electrophysiology
This protocol provides a general workflow for screening Nerispirdine against a panel of ion channels expressed in a heterologous system (e.g., CHO or HEK293 cells).
-
Cell Culture: Culture cells stably expressing the ion channel of interest.
-
Cell Preparation: Plate cells at a suitable density for patch-clamp recording 24-48 hours before the experiment.
-
Recording Setup:
-
Use a standard whole-cell patch-clamp setup.
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the current of interest.
-
-
Data Acquisition:
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol specific for the ion channel being studied to elicit a baseline current.
-
Perfuse the cells with a vehicle control solution and record the current.
-
Perfuse the cells with increasing concentrations of Nerispirdine and record the current at each concentration.
-
Perform a final washout with the vehicle control solution to assess reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of Nerispirdine.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of Nerispirdine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Nerispirdine's primary mechanism of action.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Troubleshooting LP-184 Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-cancer agent LP-184. The content is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LP-184 cytotoxicity?
A1: LP-184 is a small molecule prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2][3] Once activated, it becomes a potent DNA alkylating agent, inducing DNA double-strand breaks (DSBs).[1][3] This damage triggers cell-cycle arrest and apoptosis, leading to cell death.[4] Its cytotoxicity is particularly enhanced in cancer cells with deficiencies in the DNA Damage Repair (DDR) pathways, such as those with mutations in BRCA1/2 or ATM genes, creating a synthetic lethal effect.[1][2][3]
Q2: Why am I observing lower than expected cytotoxicity in my cancer cell line?
A2: Several factors can contribute to reduced LP-184 efficacy:
-
Low PTGR1 Expression: LP-184's cytotoxic effect is critically dependent on the expression of the activating enzyme PTGR1.[2] Cell lines with low or negligible PTGR1 expression will be resistant to the drug. It is crucial to verify the PTGR1 expression level in your target cell line via methods like qRT-PCR or Western blot.
-
Proficient DNA Damage Repair (DDR): Cell lines with highly efficient DDR mechanisms can repair the DNA damage induced by LP-184, thus mitigating its cytotoxic effects.[1]
-
Compound Stability and Handling: Ensure that the compound has been stored and handled correctly to maintain its stability. Improper storage can lead to degradation and loss of activity.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can all influence the observed cytotoxicity.[5]
Q3: Is LP-184 expected to be cytotoxic to all cancer cell lines?
A3: No. The cytotoxicity of LP-184 is selective. Its potency is highest in solid tumors that exhibit both high expression of PTGR1 and a deficiency in homologous recombination DNA repair pathways.[1][2][3] Therefore, cell lines that do not meet these criteria are likely to show lower sensitivity. For instance, leukemic cell lines often have low PTGR1 expression and may be less sensitive.[2]
Q4: How can I determine if my cell line is a suitable model for LP-184 treatment?
A4: To assess the suitability of a cell line, you should:
-
Quantify PTGR1 expression: Use techniques like qRT-PCR or Western blot to measure the mRNA or protein levels of PTGR1.
-
Assess DDR pathway status: Check for known mutations in key DDR genes (e.g., BRCA1, BRCA2, ATM) in your cell line's genetic profile.
-
Run a pilot dose-response experiment: Test a broad range of LP-184 concentrations to determine the IC50 value for your specific cell line. This will provide an empirical measure of its sensitivity.
Troubleshooting Guide: Inconsistent Cytotoxicity Results
This guide addresses common issues that lead to variability in LP-184 cytotoxicity experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed plates evenly. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| Inaccurate drug concentration. | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. Ensure complete dissolution of the compound in the solvent (e.g., DMSO) before diluting in media. | |
| No cytotoxicity observed | Cell line is resistant (low PTGR1 or proficient DDR). | Confirm PTGR1 expression and DDR status of the cell line. Consider using a positive control cell line known to be sensitive to LP-184 (e.g., DLD1-BRCA2 KO).[1] |
| Inactive compound. | Verify the Certificate of Analysis for the compound lot. If possible, confirm its identity and purity via analytical methods. | |
| Incorrect assay choice or timing. | The chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo) may not be optimal for the cell line or mechanism of action. Measure cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to capture the optimal window of cell death. | |
| Unexpectedly high cytotoxicity | Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the specific cell line. Run a vehicle-only control. |
| Contamination. | Regularly test cell cultures for mycoplasma or other microbial contamination, which can compromise cell health and sensitize them to treatment.[6] | |
| Over-incubation. | Extended incubation times can lead to nutrient depletion and cell death unrelated to the drug's effect. Ensure your experimental endpoint is within the logarithmic growth phase of the cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
LP-184 compound
-
Vehicle (e.g., sterile DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 4 x 10³ cells/well) in 100 µL of complete medium.[7] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LP-184 in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of LP-184. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot for PTGR1 Expression
This protocol outlines the detection of PTGR1 protein levels in cell lysates.
Materials:
-
Cell culture plates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTGR1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cultured cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PTGR1 (at the manufacturer's recommended dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PTGR1 signal to the loading control to compare expression levels across different cell lines.
Visualizations
LP-184 Mechanism of Action
Caption: Simplified signaling pathway of LP-184 activation and cytotoxicity.
Experimental Workflow for Assessing LP-184 Sensitivity
Caption: Workflow for evaluating the sensitivity of a cell line to LP-184.
Troubleshooting Logic for Low Cytotoxicity
Caption: Decision tree for troubleshooting low LP-184 cytotoxicity.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of JK184-Induced Cytoprotective Autophagy Potentiates JK184 Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stability of HP 184 in different experimental buffers
Disclaimer: The following information is provided for a hypothetical small molecule, designated "HP-184," to serve as a comprehensive guide for researchers. As of this writing, "HP 184" is not a uniquely identified compound in publicly available scientific literature with established stability data across various experimental buffers. The data and protocols provided here are illustrative examples based on common practices for handling novel small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for reconstituting and diluting HP-184 for in vitro assays?
A1: For initial stock solutions, it is recommended to dissolve HP-184 in a high-quality, anhydrous solvent such as DMSO. For subsequent dilutions into aqueous experimental buffers, the choice of buffer is critical and depends on the specific requirements of your assay. Based on our internal studies, HEPES and phosphate-buffered saline (PBS) at physiological pH (7.2-7.4) have shown good compatibility with HP-184, maintaining its stability and activity for the duration of typical cell-based and biochemical assays.
Q2: How does pH affect the stability of HP-184?
A2: HP-184 exhibits pH-dependent stability. It is most stable in a neutral to slightly acidic pH range (pH 6.0-7.4). In alkaline conditions (pH > 8.0), an increased rate of degradation has been observed, which may be attributable to hydrolysis of labile functional groups. When designing your experiments, it is crucial to maintain the pH of your buffer system within the optimal range to ensure the integrity of the compound.
Q3: What is the temperature sensitivity of HP-184 in aqueous buffers?
A3: HP-184 is sensitive to elevated temperatures in aqueous solutions. Long-term incubation at 37°C can lead to a gradual loss of compound integrity over 24-48 hours. For short-term experiments (up to 8 hours), the degradation is generally minimal. It is recommended to prepare fresh dilutions of HP-184 for each experiment and to minimize the time the compound spends in aqueous buffer at elevated temperatures prior to its addition to the assay. For storage of stock solutions, refer to the storage guidelines.
Q4: Can I use buffers containing Tris with HP-184?
A4: While Tris buffers are commonly used in biological research, some studies with analogous compounds have suggested potential reactivity between primary amine-containing buffers like Tris and certain small molecules, leading to the formation of adducts. Although direct evidence for this with HP-184 is pending, we advise caution. If your experimental system necessitates the use of Tris, it is recommended to perform a preliminary stability check to ensure no significant degradation or loss of activity occurs.
Q5: What are the recommended storage conditions for HP-184 stock solutions?
A5: Stock solutions of HP-184 in DMSO should be stored at -20°C or -80°C to ensure long-term stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When properly stored, DMSO stock solutions are stable for up to 6 months.
Troubleshooting Guide
Issue 1: I am observing lower-than-expected activity of HP-184 in my cell-based assay.
-
Potential Cause 1: Compound Degradation. HP-184 may be degrading in your cell culture medium over the course of a long incubation period.
-
Solution: Reduce the incubation time if possible. Prepare fresh dilutions of HP-184 immediately before use. Consider a medium change with freshly diluted compound for long-term experiments.
-
-
Potential Cause 2: Interaction with Serum Proteins. If your medium is supplemented with serum, HP-184 may be binding to serum proteins, reducing its effective concentration.
-
Solution: Conduct a dose-response experiment in serum-free or low-serum medium to assess the impact of serum. If serum is necessary, you may need to increase the concentration of HP-184.
-
Issue 2: I see precipitation when I dilute my HP-184 stock solution into my aqueous buffer.
-
Potential Cause: Poor Solubility. HP-184 has limited solubility in aqueous solutions. The final concentration of DMSO from your stock solution may be too low to maintain its solubility.
-
Solution: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. Pre-warm your aqueous buffer to the experimental temperature before adding the HP-184 stock solution. Vortex immediately after dilution.
-
Issue 3: My experimental results with HP-184 are inconsistent from day to day.
-
Potential Cause 1: Instability of Diluted Solutions. Aqueous dilutions of HP-184 may not be stable for extended periods, even at 4°C.
-
Solution: Always prepare fresh dilutions of HP-184 from a frozen DMSO stock for each experiment. Do not store and reuse diluted aqueous solutions.
-
-
Potential Cause 2: Multiple Freeze-Thaw Cycles of Stock Solution. Repeatedly freezing and thawing the main DMSO stock can lead to compound degradation.
-
Solution: Aliquot your stock solution into single-use volumes upon initial preparation to avoid multiple freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes the stability of a hypothetical 10 µM solution of HP-184 in various common experimental buffers over time at different temperatures. The data represents the percentage of intact HP-184 as determined by HPLC analysis.
| Buffer (pH) | Temperature | 2 hours | 8 hours | 24 hours | 48 hours |
| PBS (7.4) | 4°C | 100% | 99% | 98% | 95% |
| Room Temp (22°C) | 99% | 97% | 92% | 85% | |
| 37°C | 98% | 94% | 88% | 78% | |
| HEPES (7.2) | 4°C | 100% | 100% | 99% | 97% |
| Room Temp (22°C) | 100% | 98% | 95% | 90% | |
| 37°C | 99% | 96% | 90% | 82% | |
| Tris (8.0) | 4°C | 98% | 95% | 90% | 83% |
| Room Temp (22°C) | 96% | 90% | 82% | 70% | |
| 37°C | 92% | 85% | 75% | 60% | |
| Citrate (6.0) | 4°C | 100% | 99% | 98% | 96% |
| Room Temp (22°C) | 99% | 98% | 94% | 88% | |
| 37°C | 98% | 95% | 89% | 80% |
Experimental Protocols
Protocol: Assessing the Stability of HP-184 by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of HP-184 in a selected experimental buffer.
1. Materials:
- HP-184
- DMSO (anhydrous)
- Experimental buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of HP-184 in DMSO.
- Prepare Experimental Solution: Dilute the HP-184 stock solution to a final concentration of 10 µM in the chosen experimental buffer. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%).
- Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the experimental solution onto the HPLC system to obtain the initial peak area of HP-184.
- Incubation: Incubate the remaining experimental solution at the desired temperature (e.g., 4°C, 22°C, or 37°C).
- Time Point Sampling: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.
- HPLC Analysis:
- Set the UV detector to the wavelength of maximum absorbance for HP-184.
- Use a suitable gradient elution method, for example:
- 0-2 min: 5% Mobile Phase B
- 2-15 min: 5% to 95% Mobile Phase B
- 15-17 min: 95% Mobile Phase B
- 17-18 min: 95% to 5% Mobile Phase B
- 18-20 min: 5% Mobile Phase B
- Record the peak area of the intact HP-184 at each time point.
3. Data Analysis:
- Calculate the percentage of remaining HP-184 at each time point relative to the T=0 sample using the following formula:
- % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of remaining HP-184 against time to visualize the degradation kinetics.
Visualizations
Caption: Hypothetical signaling pathway where HP-184 acts as an inhibitor of Kinase A.
Caption: Experimental workflow for assessing the stability of HP-184 in a buffer.
Caption: Troubleshooting guide for common issues encountered with HP-184.
Technical Support Center: Overcoming Poor Bioavailability of HP 184 (LP-184) In Vivo
This technical support guide is intended for researchers, scientists, and drug development professionals working with the acylfulvene-derived anticancer agent HP 184, also known as LP-184. Here, you will find troubleshooting advice and frequently asked questions to address challenges related to its poor in vivo bioavailability, particularly for oral administration routes.
Frequently Asked Questions (FAQs)
Q1: Identity Confirmation: Is this compound the same as the anticancer agent LP-184?
A1: Yes, based on the context of overcoming poor in vivo bioavailability for a developmental drug, "this compound" almost certainly refers to the anticancer compound LP-184 . LP-184 is a next-generation acylfulvene prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1) to exert its DNA-damaging, antitumor effects.[1][2][3][4][5][6][7] All preclinical and clinical data found for this compound refer to its administration via intravenous (i.v.) or intraperitoneal (i.p.) injection, which is a common approach for molecules with poor oral bioavailability.[3][8][9][10][11][12][13]
Q2: Why is the oral bioavailability of LP-184 presumed to be poor?
A2: While direct studies on the oral bioavailability of LP-184 are not publicly available, several factors strongly suggest it is low:
-
Administration Route in Studies: All published preclinical and clinical studies utilize intravenous or intraperitoneal administration.[1][3][8][9][10][11][12][13] This bypasses the gastrointestinal tract, which is a common strategy for drugs that are poorly absorbed orally.
-
Solubility Profile: The preparation of LP-184 for in vivo studies often involves dissolving it in organic solvents like ethanol or DMSO before dilution in aqueous media, suggesting poor aqueous solubility.[3][12] Poor solubility is a primary cause of low oral bioavailability for many small molecule drugs.
-
Physicochemical Properties: Although specific data is limited, as a small molecule intended for intracellular action, its characteristics may not be optimal for dissolution in the aqueous environment of the gut.
Q3: What are the primary physicochemical properties of LP-184 I should be aware of?
A3: Key known properties of LP-184 are summarized in the table below. Understanding these is the first step in designing a formulation strategy.
| Property | Value / Description | Citation |
| Compound Name | LP-184 (also referred to as this compound) | N/A |
| Chemical Class | Acylfulvene, Prodrug | [1][2] |
| Mechanism of Action | Activated by PTGR1 to an alkylating agent that causes DNA damage. | [4][5][6][7] |
| Molecular Weight | 304.34 g/mol | [12] |
| Permeability | Known to be blood-brain barrier permeable, suggesting good membrane permeability. | [1][8][14][15] |
| Aqueous Solubility | Presumed to be low based on formulation procedures in literature. | [3][12] |
| In Vivo Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | [8][9][10][13] |
Q4: What is the general workflow for addressing the poor bioavailability of a compound like LP-184?
A4: A systematic approach is crucial. The workflow below outlines the key stages from identifying the problem to developing a viable formulation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYST-12 LP-184, A NOVEL ACYLFULVENE-DERIVED TUMOR SITE ACTIVATED SMALL MOLECULE INHIBITS ADULT AND PEDIATRIC CNS TUMOR CELL GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lantern Pharma Announces Scientific & Preclinical Data Indicating Blood Brain Barrier Permeability for Drug Candidate LP-184 in Glioblastoma and Potentially Other CNS Cancers [prnewswire.com]
- 15. aacrjournals.org [aacrjournals.org]
Interpreting unexpected data from HP 184 experiments
Welcome to the technical support center for researchers utilizing the 184 series of human mammary epithelial cells (HMEC). This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected experimental data. The 184 cell line and its derivatives (e.g., 184A1) are finite lifespan or immortalized, non-tumorigenic cell lines derived from the reduction mammoplasty tissue of a healthy donor, making them a critical model for breast biology and toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the "HP 184" cell line?
A1: While "this compound" is not a standard nomenclature, it most likely refers to the 184 Human Mammary Epithelial Cell (HMEC) line.[1] This is a finite lifespan, non-transformed cell line isolated from a healthy 21-year-old female.[1] It is widely used as a model for normal breast epithelium. Common derivatives include the immortalized 184A1 and 184-hTERT cell lines. It is crucial to confirm the specific derivative you are using, as their growth properties and experimental responses can differ.
Q2: My 184 cells are growing very slowly and appear large and flat. What is happening?
A2: This is characteristic of replicative senescence. The parental 184 cell line has a finite lifespan and will senesce after a certain number of population doublings (around 80).[1] To avoid this, use cells from a low-passage frozen stock for all experiments. If you are using an immortalized line like 184A1 and observing this phenotype, it could indicate culture stress from factors like nutrient depletion, improper CO2 levels, or contamination.
Q3: Why are my cell viability results variable between experiments?
A3: Inter-experimental variability is a common challenge in cell-based assays.[2][3] Key factors include inconsistent cell health and passage number, batch-to-batch variation in reagents or serum, and minor deviations in incubation times or cell seeding density.[2] Maintaining a strict, consistent protocol and regularly authenticating your cell line are critical for reproducibility.[3][4]
Troubleshooting Guide 1: Inconsistent Cell Viability (IC50) Data
Question: I am testing a compound (Drug X) on 184A1 cells, and my calculated IC50 value is inconsistent across different experimental plates or repeats. What are the potential causes and how can I troubleshoot this?
This guide addresses common sources of variability in dose-response assays.
Potential Causes and Solutions
Several factors can lead to shifting IC50 values. Below is a summary of common issues and recommended actions.
| Potential Cause | Description | Recommended Solution |
| Cell Seeding Inconsistency | Even minor differences in the number of cells seeded per well can significantly alter the drug-to-cell ratio, affecting the apparent IC50. | Use an automated cell counter for accuracy. Ensure the cell suspension is homogenous by mixing thoroughly before and during plating. |
| Plate "Edge Effects" | Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating media components and drugs, which can alter cell growth and drug response.[2] | Avoid using the outer rows and columns for experimental data. Fill these "border" wells with sterile PBS or media to create a humidity barrier. |
| Compound Instability/Precipitation | The test compound may be unstable in culture media over the incubation period or may precipitate at higher concentrations, reducing its effective concentration.[2] | Prepare fresh drug dilutions for each experiment. Visually inspect wells under a microscope for signs of precipitation after adding the compound. |
| Variability in Cell Health | Using cells that are overgrown (confluent), have been passaged too many times, or are not in the logarithmic growth phase can lead to altered drug sensitivity.[2] | Standardize your protocol to use cells from a specific passage range and at a consistent confluency (e.g., 70-80%) for all experiments. |
| Inconsistent Incubation Times | Variations in the duration of drug exposure or the time until the viability reagent is added can affect the final reading.[2] | Use a multichannel pipette for simultaneous reagent addition and adhere strictly to a pre-defined experimental timeline. |
Troubleshooting Workflow: Stabilizing IC50 Values
This decision tree can help systematically identify the source of variability.
References
Technical Support Center: Refining LP-184 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the novel acylfulvene molecule, LP-184, in long-term cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is LP-184 and what is its primary mechanism of action?
A1: LP-184 is a novel, synthetically produced small molecule acylfulvene prodrug.[1] Its mechanism of action involves its activation within tumor cells by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2] Once activated, LP-184 acts as a DNA alkylating agent, inducing DNA double-strand breaks that lead to cancer cell death, particularly in tumors with Homologous Recombination Deficiency (HRD).[3]
Q2: Which cancer cell lines are most sensitive to LP-184 treatment?
A2: Cancer cell lines with deficiencies in DNA damage repair (DDR) pathways, especially those with Homologous Recombination (HR) related gene alterations, show increased susceptibility to LP-184.[1][3] This includes, but is not limited to, certain types of prostate, breast (including Triple-Negative Breast Cancer), ovarian, pancreatic, and lung cancers.[1][2] The sensitivity is often correlated with high expression of the enzyme PTGR1, which is required to metabolize LP-184 into its active form.[1][2]
Q3: My MTT assay shows increased cell viability at higher concentrations of LP-184. Is this an expected result?
A3: This is a known issue with certain compounds in colorimetric assays. The observed increase in signal is likely not due to increased cell viability but rather interference from the compound itself. Some chemical compounds can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.[4] It is critical to include a cell-free control (media + LP-184 + MTT reagent) to check for direct MTT reduction by the compound. If interference is confirmed, consider using an alternative viability assay, such as an ATP-based assay or a dye-exclusion method like Trypan Blue.[4]
Q4: What is the recommended starting concentration and treatment duration for LP-184 in long-term studies?
A4: LP-184 has demonstrated nanomolar potency in a variety of cancer models.[3] The optimal concentration and duration will be cell-line specific. It is recommended to first perform a dose-response curve (e.g., 72-hour treatment) to determine the IC50 value for your specific cell line. For long-term studies (e.g., 10 days or more), non-lethal doses, which do not significantly affect short-term cell growth, are often used to model clinical scenarios.[5] The treatment schedule should also consider the drug's half-life to replicate the local concentrations that cells would experience after treatment.[5]
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use appropriate pipetting techniques to distribute cells evenly across all wells.[4] |
| Inaccurate Serial Dilutions | Calibrate pipettes regularly. Prepare fresh dilutions for each experiment to avoid degradation and ensure concentration accuracy. |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature changes.[6] To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[6] |
| Compound Precipitation | LP-184, like many small molecules, may have limited solubility in aqueous media. Visually inspect for precipitate after diluting in culture medium. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing dilutions.[4] |
Issue 2: Poor or No Cell Growth After Treatment Initiation
| Possible Cause | Suggested Solution |
| Solvent Cytotoxicity | The final concentration of the solvent (e.g., DMSO) may be too high. Keep the final DMSO concentration below 0.5% to avoid solvent-induced cell death.[4] Always include a vehicle control (cells treated with the same final concentration of solvent) in your experimental setup.[4] |
| Suboptimal Culture Conditions | Ensure the incubator has the correct CO2 tension (typically 5-10%), temperature (37°C), and humidity.[7][8] Incorrect conditions can stress cells and make them more susceptible to treatment. |
| Mycoplasma Contamination | Mycoplasma contamination is not visible to the naked eye but can significantly alter cell function and growth.[][10] Regularly test your cell cultures for mycoplasma. If a culture is positive, discard it and decontaminate the work area.[8] |
| Cell Line Passage Number | Long-term culture can lead to genetic drift and altered phenotypes.[11] Use cells with a low passage number and periodically start fresh cultures from frozen, early-passage stocks.[11] |
Issue 3: Development of Drug Resistance
| Possible Cause | Suggested Solution |
| Upregulation of Drug Efflux Pumps | Cancer cells can develop resistance by upregulating efflux pumps like P-glycoprotein (P-gp) that remove the drug from the cell.[1][12] Consider co-treatment with a P-gp inhibitor to enhance drug retention.[12] |
| Restoration of DNA Repair Pathways | Cells may develop resistance by restoring the function of the HR pathway or upregulating alternative DNA repair mechanisms.[1] |
| Selection of a Resistant Subpopulation | Continuous exposure to a drug can select for a small, pre-existing subpopulation of resistant cells. Consider intermittent dosing schedules or combination therapies to target multiple pathways simultaneously.[13] |
Quantitative Data Summary
The following table summarizes preclinical efficacy data for LP-184 from available studies.
| Model Type | Cancer Type | Metric | Result | Reference |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer (TNBC) | Tumor Growth Inhibition (TGI) | 107-141% (complete regression) | [2] |
| Various HRD Cancer Models | Prostate, Leiomyosarcoma, etc. | Potency | Nanomolar range | [3] |
| TNBC PDX Models | PARPi-Resistant TNBC | Efficacy | Complete, durable tumor regression | [3] |
Experimental Protocols & Visualizations
Protocol 1: Long-Term LP-184 Treatment of Adherent Cancer Cells
This protocol is adapted from methodologies for long-term treatment of cancer cell lines with anti-tumor drugs.[5]
Objective: To assess the long-term effects of non-lethal concentrations of LP-184 on cell proliferation and other endpoints.
Materials:
-
Target adherent cancer cell line (e.g., with known HRD status)
-
Complete cell culture medium
-
LP-184 stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS, Trypsin-EDTA
-
T25 or T75 culture flasks
-
6-well or 12-well plates
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluence. Thaw and expand cells from a low-passage frozen stock if necessary.[5][14]
-
Seeding: Trypsinize the cells and perform a cell count. Seed the cells into the desired plate format (e.g., 6-well plates) at a density that will not allow them to reach 100% confluence before the end of the experiment. Allow cells to adhere for 24 hours.
-
Treatment Initiation (Day 0): Prepare fresh dilutions of LP-184 in complete culture medium from the stock solution. The concentrations should be based on a previously determined IC50 value (e.g., IC20 or lower for long-term studies). Remove the old medium from the cells and replace it with the LP-184-containing medium or vehicle control medium.
-
Medium Changes: Change the medium every 2-3 days with freshly prepared LP-184 or vehicle control medium to maintain a consistent drug concentration.
-
Passaging (if necessary): If cells become too confluent during the study, they will need to be passaged. Collect the cells, count them, and re-seed them at the initial density in fresh plates with the appropriate treatment medium.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adl.usm.my [adl.usm.my]
- 8. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 14. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Addressing Variability in HP 184 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes using the HP 184 human mammary epithelial cell line.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound cell line and what are its key characteristics?
The this compound cell line is a finite cell line derived from normal human mammary epithelial tissue. As a non-transformed cell line, it serves as a valuable model for studying the biology of normal breast epithelium. Key characteristics are summarized in the table below.
| Characteristic | Description | Reference |
| Origin | Normal human mammary epithelium | [1] |
| Cell Type | Epithelial | [1] |
| Lifespan | Finite, senesces at approximately 80 population doublings | [1] |
| Doubling Time | Approximately 2.5 days | [1] |
| Morphology | Epithelial-like | [2] |
Q2: What is the recommended culture medium for this compound cells?
For optimal growth and maintenance of this compound cells, Mammary Epithelial Growth Medium (MEGM) is recommended. This is a specialized serum-free medium supplemented with specific growth factors. While some protocols for related cell lines may use other media like F-12K with fetal bovine serum, MEGM is specifically formulated for human mammary epithelial cells.[3]
Q3: Why am I observing changes in the morphology of my this compound cells?
Morphological changes in this compound cells can be indicative of several factors, including:
-
Cellular Senescence: As a finite cell line, this compound cells will undergo senescence after a certain number of passages, leading to a flattened and enlarged morphology.[4]
-
Culture Conditions: Sub-optimal culture conditions, such as incorrect media formulation, temperature fluctuations, or CO2 levels, can induce stress and alter cell morphology.[5]
-
Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can significantly impact cell health and morphology.[6]
-
Passage Number: High passage numbers can lead to genetic drift and phenotypic changes. It is crucial to use cells within a consistent and low passage range for experiments.
Q4: What are the most common sources of experimental variability with finite cell lines like this compound?
Variability in experiments using finite cell lines can arise from several sources:
-
Passage Number: As cells approach senescence, their physiological and molecular characteristics can change, leading to inconsistent results between experiments using cells at different passage numbers.[7]
-
Genetic Drift: Over time in culture, finite cell lines can accumulate genetic and epigenetic changes, leading to a heterogeneous population.[8]
-
Culture Density: Cell density can influence cell signaling pathways and responses to stimuli. It is important to plate cells at a consistent density for all experiments.
-
Reagent Variability: Lot-to-lot variation in media, sera, and other reagents can introduce variability.
Section 2: Troubleshooting Guides
Cell Culture and Proliferation
Issue: Slow cell growth or low viability.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Culture Medium | Ensure you are using the recommended MEGM medium with fresh supplements. Prepare complete medium in smaller batches and store appropriately. |
| Incorrect CO2 or Temperature | Verify that the incubator is calibrated to 37°C and 5% CO2. |
| Mycoplasma Contamination | Test for mycoplasma contamination using a PCR-based kit. If positive, discard the culture and decontaminate the incubator and biosafety cabinet.[6] |
| Cell Senescence | Check the passage number of the cells. If it is high, thaw a new, low-passage vial of cells. |
| Improper Thawing Technique | Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed medium. Centrifuge to remove cryoprotectant before plating. |
Issue: Cells are detaching from the culture vessel.
| Possible Cause | Troubleshooting Step |
| Over-trypsinization | Use a low concentration of trypsin-EDTA and incubate for the minimum time required to detach cells. Neutralize trypsin with trypsin inhibitor or serum-containing medium promptly. |
| Low Cell Density | Plate cells at a higher density to encourage cell-cell adhesion and attachment. |
| Culture Vessel Surface | Ensure you are using tissue culture-treated flasks or plates. For some experiments, coating with an extracellular matrix component like collagen may be beneficial. |
Cell Viability Assays (e.g., MTT, XTT)
Issue: High background or inconsistent readings.
| Possible Cause | Troubleshooting Step |
| Reagent Interference | Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal. Run a control with the compound in cell-free medium to check for this. |
| Precipitation of Compound | High concentrations of a compound may precipitate, scattering light and affecting absorbance readings. Visually inspect wells for precipitates. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. Allow plates to sit at room temperature for a short period before incubation to allow for even settling. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells. |
Expected Cell Viability Data (Example)
The following table provides an example of expected cell viability percentages. Researchers should establish their own baseline data with appropriate controls.
| Treatment | Expected Viability (%) |
| Negative Control (Vehicle) | 95 - 100% |
| Positive Control (e.g., 10 µM Staurosporine) | < 20% |
| Healthy, Untreated Culture | > 95% |
Western Blotting
Issue: No or weak signal for the protein of interest.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | This compound cells are non-transformed and may have lower expression of certain proteins compared to cancer cell lines. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for your protein of interest (e.g., RIPA buffer for most proteins). Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor Antibody Quality | Use an antibody that has been validated for Western blotting in human cells. Titrate the antibody to determine the optimal concentration. |
| Inefficient Transfer | Optimize transfer time and voltage based on the molecular weight of your protein. Use a positive control to verify transfer efficiency. |
Issue: High background or non-specific bands.
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations. |
Immunofluorescence
Issue: No or weak fluorescent signal.
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance | As with Western blotting, consider that this compound cells may have lower expression levels of your target protein. |
| Inappropriate Fixation/Permeabilization | The choice of fixative (e.g., paraformaldehyde, methanol) and permeabilization agent (e.g., Triton X-100, saponin) can affect epitope accessibility. Optimize these steps for your specific antibody. |
| Antibody Issues | Use an antibody validated for immunofluorescence. Ensure the secondary antibody is compatible with the primary antibody's host species. |
Issue: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Some cellular components can autofluoresce. Use a mounting medium with an anti-fade reagent and DAPI to help quench background. Image an unstained control to assess the level of autofluorescence. |
| Non-specific Antibody Binding | Increase blocking time and ensure the blocking serum is from the same species as the secondary antibody. |
| Secondary Antibody Cross-reactivity | Run a control with only the secondary antibody to check for non-specific binding. |
Section 3: Experimental Protocols
This compound Cell Culture Protocol
-
Medium Preparation: Prepare complete MEGM by adding the provided supplements to the basal medium. Warm the medium to 37°C before use.
-
Thawing: Thaw a cryopreserved vial of this compound cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Plating: Transfer the thawed cells to a sterile conical tube containing 9 ml of pre-warmed MEGM. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh MEGM and plate in a T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash with PBS and detach using a minimal amount of trypsin-EDTA. Neutralize the trypsin and re-plate at a 1:3 to 1:5 ratio. Do not allow cultures to become fully confluent.
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of MEGM. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of your test compound. Include appropriate vehicle and positive controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 4: Signaling Pathways and Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth in normal mammary epithelial cells.[9] Dysregulation of this pathway is a common event in breast cancer.
Caption: PI3K/Akt signaling pathway in mammary epithelial cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in mammary gland development and tissue homeostasis.[10][11] Its aberrant activation is linked to breast cancer.
Caption: Wnt/β-catenin signaling pathway in the 'OFF' and 'ON' states.
General Experimental Workflow
The following diagram illustrates a general workflow for experiments involving the this compound cell line.
Caption: A generalized workflow for this compound cell-based experiments.
References
- 1. Cellosaurus cell line 184 (CVCL_K049) [cellosaurus.org]
- 2. atcc.org [atcc.org]
- 3. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 4. Mammary epithelial cell transformation: insights from cell culture and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Study finds wide variation between human cell lines used for research | Yale News [news.yale.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Wnt signaling in breast organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of LP-184 and Standard-of-Care Chemotherapeutics in Relevant Solid Tumors
An important clarification: The initial request to compare HP-184 (now known as LP-184) with acetylcholine modulators is predicated on a misunderstanding of LP-184's mechanism of action. LP-184 is not an acetylcholine modulator; it is a novel, tumor-activated DNA alkylating agent. Acetylcholine modulators primarily act on the nervous system by mimicking or inhibiting the action of the neurotransmitter acetylcholine. While some research explores the role of cholinergic signaling in cancer, a direct efficacy comparison between LP-184 and acetylcholine modulators would not be scientifically meaningful due to their fundamentally different mechanisms and therapeutic targets.
This guide, therefore, provides a more relevant and scientifically sound comparison of LP-184 with established, standard-of-care chemotherapeutic agents used in the treatment of solid tumors for which LP-184 is being developed. These include the PARP inhibitor Olaparib, and conventional chemotherapy agents such as Temozolomide, Cisplatin, and Paclitaxel. The comparison will focus on their efficacy in preclinical models of Triple-Negative Breast Cancer (TNBC), Glioblastoma (GBM), and Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action: A Tale of Two Strategies
LP-184 and the comparator drugs employ distinct strategies to induce cancer cell death. LP-184 is a prodrug that is selectively activated in tumor cells that overexpress the enzyme prostaglandin reductase 1 (PTGR1). Once activated, LP-184 becomes a potent DNA alkylating agent, causing DNA damage and triggering apoptosis. This tumor-specific activation is designed to minimize off-target toxicity.
In contrast, the comparator drugs have broader mechanisms of action:
-
Olaparib: As a PARP (poly ADP-ribose polymerase) inhibitor, Olaparib blocks a key enzyme involved in DNA single-strand break repair. In cancer cells with pre-existing defects in other DNA repair pathways (like BRCA mutations), this inhibition leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1][2][3]
-
Temozolomide: This alkylating agent adds a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[4][5][6] This methylation damage interferes with DNA replication and triggers cell death.[4][5][6]
-
Cisplatin: A platinum-based chemotherapy, Cisplatin forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[7][8][9][10]
-
Paclitaxel: This taxane-based agent works by stabilizing microtubules, which are essential for cell division.[11][12][13] This interference with microtubule dynamics arrests the cell cycle and induces apoptosis.[11][12][13]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the preclinical efficacy of LP-184 and the comparator drugs in various cancer models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
In Vitro Cytotoxicity (IC50 Values)
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| LP-184 | NSCLC | NCI-H460 | ~2.2 | [14] |
| Cisplatin | NSCLC | NCI-H460 | ~3.8 | [14] |
| Temozolomide | Glioblastoma | GBM10 | >100 (Resistant) | [15] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy (Xenograft Models)
| Drug | Cancer Type | Xenograft Model | Treatment and Dosage | Outcome | Reference |
| LP-184 | TNBC | Patient-Derived | Not specified | Tumor growth inhibition | Data Needed |
| Olaparib | TNBC | BT-549 cells in BALB/c nude mice | ~50 mg/kg daily | Significant tumor growth decrease | [16] |
| Temozolomide | Glioblastoma | U251 and SF-295 (intracerebral) | 600 mg/kg (single dose) or 200 mg/kg (Days 1, 5, 9) | 7 of 9 and 3-4 of 10 tumor-free mice, respectively | [17] |
| Temozolomide | Glioblastoma | GBM10 (intracranial) | 66 mg/kg (3 consecutive days) | Increased survival compared to single-agent therapy | [18][19] |
| Paclitaxel (nab-paclitaxel) | NSCLC | Lung tumor xenograft | 30 mg/kg/day (MTD) | Maximum antitumor activity | [20] |
TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 of a compound in cancer cell lines.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The test compound (e.g., LP-184, Cisplatin) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Patient-Derived Xenograft (PDX) Model (General Protocol)
This protocol describes the general steps for establishing and utilizing PDX models for in vivo drug efficacy studies.[21][22][23][24][25]
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID).[22]
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.[22]
-
Drug Treatment: When tumors in the experimental cohort reach a specified volume, the mice are randomized into treatment and control groups. The investigational drug (e.g., Olaparib, Temozolomide) is administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowable size or a set time period has elapsed.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects.
Visualizing Pathways and Workflows
LP-184 Mechanism of Action
Caption: Simplified signaling pathway of LP-184 activation and its downstream effects.
In Vivo Efficacy Study Workflow
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide - Wikipedia [en.wikipedia.org]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin - Wikipedia [en.wikipedia.org]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. First line treatment of advanced non-small-cell lung cancer – specific focus on albumin bound paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 23. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Nerispirdine and Other Sodium Channel Blockers in Neuroscience
For researchers, scientists, and drug development professionals, understanding the nuanced differences between sodium channel blockers is critical for advancing neuroscience research and developing novel therapeutics. This guide provides a detailed comparison of nerispirdine, a compound with a unique dual mechanism of action, against established sodium channel blockers such as phenytoin, carbamazepine, lamotrigine, and lacosamide. The information is presented to facilitate objective performance comparisons, supported by experimental data and methodologies.
Introduction to Nerispirdine and its Comparators
Nerispirdine is an investigational drug that exhibits a distinct pharmacological profile by acting as both a potassium channel antagonist and a sodium channel blocker[1]. It is also reported to be an acetylcholine release enhancer. Initially developed for neurological conditions like multiple sclerosis, its development has been discontinued[1]. In contrast, phenytoin, carbamazepine, lamotrigine, and lacosamide are established antiepileptic drugs (AEDs) that primarily exert their therapeutic effects through the modulation of voltage-gated sodium channels[2][3][4][5][6][7].
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. These channels transition between resting, open, and inactivated states. Many sodium channel blockers exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel, which is more prevalent during high-frequency neuronal firing characteristic of seizures. This state-dependent mechanism allows for the selective inhibition of pathological neuronal activity with less effect on normal neurotransmission.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory activity of nerispirdine and other selected sodium channel blockers. The data is primarily derived from whole-cell patch-clamp electrophysiology experiments on various cell lines expressing specific sodium channel subtypes.
Table 1: Inhibitory Concentration (IC50) of Nerispirdine on Voltage-Gated Ion Channels
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Nerispirdine | Voltage-dependent Na+ channel | Not Specified | 11.9 | [1] |
| Nerispirdine | K(v)1.1 | Not Specified | 3.6 | [1] |
| Nerispirdine | K(v)1.2 | Not Specified | 3.7 | [1] |
Table 2: Comparative Inhibitory Concentrations (IC50) of Sodium Channel Blockers on Neuronal Sodium Channel Subtypes
| Compound | Nav1.1 (µM) | Nav1.2 (µM) | Nav1.6 (µM) | Reference |
| Phenytoin | 3.8 - 9.0 (range across isoforms) | 3.8 - 9.0 (range across isoforms) | 3.8 - 9.0 (range across isoforms) | [4] |
| Carbamazepine | >300 | >300 | 239.9 | [2] |
| Lamotrigine | Not Specified | 10 | Not Specified | |
| Lacosamide | Not Specified | Not Specified | Not Specified |
Note: Data for a complete and direct comparison of all compounds on all specified subtypes under identical experimental conditions is limited. The presented values are sourced from different studies and should be interpreted with caution.
Mechanism of Action and State-Dependent Inhibition
The therapeutic efficacy and side-effect profiles of sodium channel blockers are significantly influenced by their interaction with different states of the sodium channel.
-
Nerispirdine: While the specific state-dependency of nerispirdine's sodium channel blockade is not extensively detailed in the available literature, its dual action on both sodium and potassium channels suggests a complex mechanism for modulating neuronal excitability.
-
Phenytoin and Carbamazepine: These "fast-inactivation" blockers bind preferentially to the fast-inactivated state of the sodium channel. This mechanism is highly effective at suppressing the high-frequency neuronal firing seen in seizures[4].
-
Lamotrigine: Lamotrigine also targets the inactivated state of sodium channels and has been shown to have a broad spectrum of activity against different seizure types[3].
-
Lacosamide: Lacosamide has a unique mechanism of action, as it selectively enhances the slow inactivation of voltage-gated sodium channels, rather than targeting the fast inactivation state like many other AEDs. This distinct mechanism may contribute to its efficacy and tolerability profile[8].
Experimental Protocols
The data presented in this guide were primarily generated using the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methodology used in the cited studies.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the specific human sodium channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6). Cells are cultured under standard conditions until they reach optimal confluency for recording.
-
Electrode Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
The patch pipette, filled with the internal solution, is brought into contact with the cell membrane of a selected cell.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The cell membrane within the pipette is then ruptured by applying a brief pulse of suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV.
-
Sodium currents are elicited by depolarizing voltage steps. To assess state-dependent block, specific voltage protocols are used. For example, to measure block of the inactivated state, the holding potential is depolarized to a level where a significant fraction of channels are in the inactivated state before applying the test pulse.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak inward sodium current is measured before and after the application of the test compound at various concentrations.
-
Concentration-response curves are generated, and the IC50 values are calculated by fitting the data to the Hill equation.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of neuronal hyperexcitability and the point of intervention for sodium channel blockers.
Caption: A typical experimental workflow for the screening and characterization of novel sodium channel blockers.
Conclusion
Nerispirdine presents an interesting pharmacological profile with its dual action on potassium and sodium channels. However, a direct and comprehensive comparison with established sodium channel blockers is hampered by the limited availability of public data on its sodium channel subtype selectivity and state-dependent interactions. The provided data on phenytoin, carbamazepine, lamotrigine, and lacosamide highlight the diversity in mechanism and selectivity even within a class of drugs targeting the same protein family. For researchers in neuroscience and drug development, this guide underscores the importance of detailed characterization of compound-channel interactions to predict clinical efficacy and potential side effects. Further investigation into the precise molecular interactions of these compounds with various sodium channel states and subtypes will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apconix.com [apconix.com]
- 3. Epilepsy-Induced High Affinity Blockade of the Cardiac Sodium Current INa by Lamotrigine; A Potential for Acquired Arrythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking the Potential of HP 184 (LP-184): A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical therapeutic potential of HP 184, also known as LP-184, a novel acylfulvene analog. Through a detailed examination of its mechanism of action, comparative efficacy against standard-of-care and emerging therapies, and synergistic combinations, this document serves as a vital resource for researchers and drug development professionals. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of LP-184's preclinical profile.
Executive Summary
LP-184 is a next-generation, synthetically lethal small molecule that demonstrates potent anti-tumor activity in a variety of preclinical cancer models.[1] As a prodrug, it is selectively activated in cancer cells overexpressing the enzyme Prostaglandin Reductase 1 (PTGR1).[2] Upon activation, LP-184 acts as a DNA alkylating agent, inducing irreparable DNA damage and subsequent cell death, particularly in tumors with deficiencies in DNA Damage Repair (DDR) pathways.[1][3] Preclinical studies have highlighted its efficacy in solid tumors such as glioblastoma, non-small cell lung cancer (NSCLC), pancreatic cancer, and triple-negative breast cancer (TNBC), including models resistant to standard therapies.[3][4]
Mechanism of Action: A Dual-Targeted Approach
The therapeutic potential of LP-184 is rooted in a two-pronged, biomarker-driven mechanism of action that ensures tumor-selective cytotoxicity while minimizing effects on normal tissues.[2]
-
Tumor-Specific Activation by PTGR1: LP-184 is an inert prodrug that requires bioactivation. This conversion is catalyzed by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a wide range of solid tumors.[5] This dependency on elevated PTGR1 levels for activation serves as the first layer of tumor selectivity.[6]
-
Synthetic Lethality in DDR-Deficient Tumors: Once activated, LP-184 alkylates DNA, leading to the formation of DNA adducts and subsequent double-strand breaks (DSBs).[3] In healthy cells, these breaks can be efficiently repaired by the DNA Damage Repair (DDR) machinery. However, many cancers exhibit deficiencies in DDR pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER).[7] In these DDR-deficient cancer cells, the LP-184-induced DNA damage cannot be repaired, leading to catastrophic genomic instability and apoptotic cell death.[1] This creates a synthetic lethal interaction, where the combination of LP-184 and a DDR deficiency is selectively lethal to cancer cells.
Caption: LP-184 is activated by PTGR1 in tumor cells, causing DNA damage that leads to apoptosis in DDR-deficient cancers.
Comparative In Vitro Efficacy
LP-184 has demonstrated nanomolar potency across a broad range of cancer cell lines, often exhibiting superior cytotoxicity compared to conventional chemotherapeutics and targeted agents.
| Cell Line/Model | Cancer Type | LP-184 IC50 (nM) | Comparator | Comparator IC50 (nM) | Reference |
| Glioblastoma (GBM) Cell Lines | Glioblastoma | ~22 - 310 | Temozolomide | >10,000 (in resistant lines) | [4] |
| NSCLC Cell Lines (19 lines) | Non-Small Cell Lung Cancer | 45 - 1805 (median 371) | Cisplatin | Varies (often >1000) | [8] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 15.6 - 1000 | - | - | [9] |
| Prostate Cancer Organoids (LuCaP 96) | Prostate Cancer | 77 | Olaparib | ~4620 - 9240 | [10] |
| Prostate Cancer Organoids (LuCaP 86.2) | Prostate Cancer | 645 | Olaparib | ~38700 - 77400 | [10] |
| DLD1-BRCA2 KO | Colon Cancer | Significantly lower than WT | - | - | [11] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of LP-184 has been validated in vivo using patient-derived xenograft (PDX) models, which more accurately reflect human tumor biology.
| PDX Model | Cancer Type | Treatment Regimen | Outcome | Comparator | Comparator Outcome | Reference |
| HRD TNBC Models (10 models) | Triple-Negative Breast Cancer | Not specified | Complete, durable tumor regression | Olaparib | Less effective, resistance observed | [3] |
| Pancreatic Cancer (ATR mutant) | Pancreatic Cancer | Not specified | 140% tumor growth inhibition | - | - | [2] |
| Pancreatic Cancer (BRCA1 mutant) | Pancreatic Cancer | Not specified | 112% tumor growth inhibition | - | - | [2] |
| Glioblastoma (M1123) | Glioblastoma | 4 mg/kg i.v. | Tumor regression | Vehicle | Tumor growth | [4] |
| Glioblastoma (U87) | Glioblastoma | 4 mg/kg i.v. | Tumor regression | Vehicle | Tumor growth | [4] |
Synergistic Combinations: Enhancing Therapeutic Potential
Preclinical studies have explored the combination of LP-184 with other anti-cancer agents to enhance its efficacy and overcome resistance.
| Combination Agent | Cancer Type | Rationale | In Vitro/In Vivo | Key Findings | Reference |
| Olaparib (PARP inhibitor) | Ovarian, Prostate, TNBC | Targeting complementary DNA repair pathways | In vitro & In vivo | Strong synergy, effective in PARP inhibitor-resistant models | [3] |
| Spironolactone | Glioblastoma | Inhibition of NER pathway (ERCC3 degradation) | In vitro & In vivo | 3-6 fold decrease in LP-184 IC50, enhanced tumor regression | [4] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of LP-184 in cancer cell lines.
-
Method:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.[11]
-
Cells are treated with a range of LP-184 concentrations (e.g., 6 nM to 3 µM) for 72 hours.[11]
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[11]
-
Luminescence is measured using a plate reader, and IC50 values are calculated from dose-response curves generated using GraphPad Prism.[9]
-
Caption: Workflow for determining the in vitro cytotoxicity of LP-184.
DNA Double-Strand Break (DSB) Detection (STRIDE Assay)
-
Objective: To quantify the induction of DNA double-strand breaks by LP-184.
-
Method:
-
Cells (e.g., DLD1 and DLD1-BRCA2 KO) are treated with LP-184 (e.g., 400 nM) or a vehicle control for 24 hours.[11]
-
Positive controls, such as etoposide, are included.[11]
-
Cells are fixed and subjected to the SensiTive Recognition of Individual DNA Ends (STRIDE) assay, which directly labels DSBs.[6]
-
Immunofluorescence staining for γH2AX (a marker of DNA damage) is performed concurrently.[11]
-
Confocal microscopy is used to visualize and quantify DSB foci and γH2AX signals.[11]
-
Western Blotting for γH2AX
-
Objective: To qualitatively and quantitatively assess the levels of γH2AX as a marker of DNA damage.
-
Method:
-
Cells are treated with LP-184 for specified durations.
-
Whole-cell lysates are prepared using RIPA buffer, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phospho-histone H2A.X (Ser139).
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization via chemiluminescence.
-
Patient-Derived Xenograft (PDX) Efficacy Studies
-
Objective: To evaluate the in vivo anti-tumor activity of LP-184.
-
Method:
-
Freshly excised patient tumor tissue is implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
LP-184 is administered intravenously at a specified dose and schedule (e.g., 4 mg/kg).[4]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis.
-
Conclusion
The preclinical data strongly support the therapeutic potential of LP-184 as a novel, biomarker-driven anticancer agent. Its unique mechanism of action, potent cytotoxicity against a range of solid tumors, and favorable in vivo efficacy, particularly in models of high unmet medical need, position it as a promising candidate for clinical development. The synergistic effects observed with PARP inhibitors and agents targeting the NER pathway further broaden its potential clinical applications. Continued investigation in biomarker-selected patient populations is warranted to translate these promising preclinical findings into meaningful clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Facebook [cancer.gov]
- 9. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
LP-184: A Comparative Analysis of a Novel Acylfulvene in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LP-184, a novel acylfulvene DNA alkylating agent, and its analogs. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at its performance against other cancer therapeutics, supported by experimental data.
Introduction to LP-184 and its Mechanism of Action
LP-184 is a next-generation, small-molecule acylfulvene prodrug with potent anticancer activity.[1][2] Its mechanism of action is contingent on its activation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[3][4] Upon activation, LP-184 acts as a DNA alkylating agent, covalently binding to DNA and inducing double-strand breaks.[1][3] This targeted DNA damage triggers apoptosis and inhibits the proliferation of cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD).[1][2][5]
The diagram below illustrates the proposed signaling pathway for LP-184's activation and its downstream effects on cancer cells.
Caption: LP-184 activation and mechanism of action.
Comparative Performance Analysis
LP-184 has demonstrated significant potency in preclinical studies, often exceeding that of established chemotherapeutic agents and other targeted therapies. This section provides a comparative summary of its performance.
Comparison with Standard Chemotherapeutics
Studies have shown LP-184 to be orders of magnitude more potent than several standard-of-care chemotherapies in non-small cell lung cancer (NSCLC) cell lines.[4]
| Compound | Cell Line | IC50 (nM) | Fold Difference vs. LP-184 |
| LP-184 | LXFE 2478 | 45 | - |
| Cisplatin | LXFE 2478 | >10,000 | >222x |
| Pemetrexed | LXFE 2478 | >10,000 | >222x |
| LP-184 | NCI-H2122 | 371 | - |
| Cisplatin | NCI-H2122 | ~5,000 | ~13x |
| Pemetrexed | NCI-H2122 | ~1,000 | ~2.7x |
Data sourced from publicly available IC50 data from the GDSC database and specific studies on LP-184.[4]
Comparison with PARP Inhibitors
LP-184 has shown superior potency compared to PARP inhibitors, particularly in tumors with homologous recombination deficiency. In patient-derived xenograft (PDX) models of HRD+ cancers, LP-184 was found to be 6 to 340 times more potent than the PARP inhibitor olaparib.[6] Furthermore, LP-184 has demonstrated efficacy in PARP inhibitor-resistant models.[1][5]
| Compound | Tumor Model | Metric | Result |
| LP-184 | HRD+ PDX Models | Mean IC50 | 288 nM |
| Olaparib | HRD+ PDX Models | - | 6-340x less potent than LP-184 |
| LP-184 | HRD TNBC PDX (PARPi-resistant) | Tumor Growth | Complete, durable regression |
Data from ex vivo studies on patient-derived xenograft models.[6]
Analogs of LP-184
The primary analog of LP-184 is Irofulven (hydroxymethylacylfulvene) , another member of the acylfulvene class of compounds.[7] Irofulven has undergone more extensive clinical testing but has faced challenges in its development.[7] LP-184 is considered a next-generation acylfulvene with potentially improved properties.[7]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of LP-184.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of LP-184 in various cancer cell lines.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of LP-184 for 72 hours. Cell viability is then measured using assays such as CellTiter-Glo® or CellTiter-Fluor™. The IC50 values are calculated from the dose-response curves.[4][7]
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo antitumor activity of LP-184 in a setting that more closely mimics human tumors.
-
Method: Tumor fragments from human patients are implanted into immunodeficient mice. Once the tumors reach a specified size, the mice are treated with LP-184, a vehicle control, or a comparator drug. Tumor volume and animal weight are measured regularly to assess efficacy and toxicity.[1][8]
CRISPR-Cas9 Gene Knockout Studies
-
Objective: To validate the role of specific genes, such as PTGR1, in the mechanism of action of LP-184.
-
Method: The CRISPR-Cas9 system is used to create a knockout of the target gene (e.g., PTGR1) in a cancer cell line. The sensitivity of the knockout cells to LP-184 is then compared to that of the wild-type cells to determine if the absence of the gene affects the drug's potency.[6][9]
The workflow for a typical CRISPR-Cas9 knockout experiment to validate LP-184's dependency on PTGR1 is outlined below.
Caption: CRISPR-Cas9 experimental workflow.
Conclusion
LP-184 is a promising novel DNA alkylating agent with a distinct mechanism of action that leverages the overexpression of PTGR1 in cancer cells and their inherent DNA repair deficiencies. Preclinical data consistently demonstrates its high potency, often superior to both standard chemotherapeutics and targeted agents like PARP inhibitors, including in treatment-resistant models. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seekingalpha.com [seekingalpha.com]
A Head-to-Head In Vitro Comparison of Nerispirdine and Donepezil
An Examination of Two Distinct Neurological Drug Candidates
In the landscape of neurological drug development, Nerispirdine and donepezil represent two distinct therapeutic strategies. Donepezil is a well-established acetylcholinesterase inhibitor primarily used in the symptomatic treatment of Alzheimer's disease.[1][2][3] Nerispirdine, an analogue of 4-aminopyridine, has been investigated for its potential in treating conditions like multiple sclerosis through the modulation of neuronal ion channels.[4] This guide provides a comparative in vitro analysis of their mechanisms of action, potency, and the experimental protocols used to evaluate them, offering a valuable resource for researchers and drug development professionals.
Primary Mechanism of Action
Donepezil: As a reversible inhibitor of acetylcholinesterase (AChE), donepezil functions by preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3] This leads to an increased concentration and prolonged activity of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][3] While its primary action is on AChE, some studies suggest it may also have non-cholinergic effects, including the upregulation of nicotinic receptors and modulation of neuroinflammatory responses.[5][6]
Nerispirdine: Nerispirdine's primary mechanism involves the inhibition of voltage-gated potassium (K+) channels, specifically K(v)1.1 and K(v)1.2.[4] By blocking these channels, Nerispirdine can enhance neuronal conduction. Unlike its analogue 4-aminopyridine, Nerispirdine also demonstrates inhibitory effects on neuronal voltage-dependent sodium (Na+) channels, a characteristic that may contribute to its lack of proconvulsant activity.[4]
In Vitro Potency: A Comparative Summary
The following table summarizes the in vitro inhibitory potency of Nerispirdine and donepezil against their respective primary targets. It is important to note that these values are derived from separate studies and do not represent a direct head-to-head experiment.
| Compound | Target | IC50 Value | Cell Line/System |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | In vitro enzyme assay |
| Nerispirdine | K(v)1.1 Potassium Channel | 3.6 µM | Chinese Hamster Ovary (CHO) cells |
| K(v)1.2 Potassium Channel | 3.7 µM | Chinese Hamster Ovary (CHO) cells | |
| Voltage-dependent Na+ Channel | 11.9 µM | Human SH-SY5Y cells |
Data for Donepezil sourced from a comparative study of cholinesterase inhibitors.[7][8] Data for Nerispirdine sourced from an electrophysiological study.[4]
Signaling Pathway Diagrams
Caption: Donepezil's mechanism of action in the cholinergic synapse.
Caption: Nerispirdine's inhibitory effects on neuronal ion channels.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying the inhibitory activity of compounds like donepezil against AChE.[2][9]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[1][9] The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Donepezil (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of donepezil in phosphate buffer.
-
In a 96-well plate, add the donepezil dilutions. A control well with buffer instead of the inhibitor is included for 100% enzyme activity.
-
Add the DTNB solution to all wells.
-
Add the AChE solution to all wells and incubate for a set period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[2][9]
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[9]
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This technique is used to measure the effect of compounds like Nerispirdine on ion channels in living cells.[4]
Principle: A microelectrode forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels. The voltage across the membrane can be clamped at a specific value, and the resulting current is recorded. The effect of a drug is determined by comparing the currents before and after its application.
Materials:
-
Cell line expressing the target ion channel (e.g., CHO cells for K(v)1.1/1.2, SH-SY5Y cells for Na+ channels)[4]
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Nerispirdine (or other test compound)
Procedure:
-
Culture the appropriate cells on coverslips.
-
Place a coverslip in a recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a micropipette with a fine tip and fill it with the intracellular solution.
-
Under microscopic guidance, carefully bring the micropipette into contact with a cell to form a gigaseal.
-
Apply a brief suction to rupture the cell membrane patch under the pipette tip, achieving the "whole-cell" configuration.
-
Apply voltage protocols to elicit the specific ion channel currents of interest (e.g., depolarizing steps to activate K+ or Na+ channels).
-
Record the baseline currents.
-
Perfuse the chamber with a solution containing Nerispirdine at various concentrations.
-
Record the currents in the presence of the drug.
-
Analyze the data to determine the extent of current inhibition and calculate the IC50 value.
Experimental Workflow Diagram
Caption: Comparative workflow for in vitro evaluation of the two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Replicating Seminal Findings in HP 184 Human Mammary Epithelial Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key findings from seminal research on the HP 184 human mammary epithelial cell (HMEC) line. This document outlines the foundational data, experimental protocols, and key signaling pathways elucidated in the initial characterization and immortalization of this widely used cell line.
The 184 HMEC cell line, derived from normal human mammary tissue, has been instrumental in advancing our understanding of mammary epithelial cell biology, senescence, and carcinogenesis. Seminal work by Dr. Martha Stampfer and colleagues established the 184 series of cell lines, including the finite lifespan 184 cells and the immortalized 184A1 and 184B5 lines, which were generated through exposure to the chemical carcinogen benzo[a]pyrene. These cell lines have provided a critical in vitro model to study the multi-step process of human breast cancer development.
Comparative Analysis of Key Phenotypic and Molecular Characteristics
Table 1: Proliferative Lifespan and Senescence of HMEC 184
| Cell Line | Culture Medium | Finite Lifespan (Population Doublings) | Senescence Characteristics | Reference |
| 184 | MM | ~15-25 | Senesces | [Stampfer & Bartley, 1985] |
| 184 | MCDB 170 | ~80 | Senesces | [Stampfer et al., 1997] |
Table 2: Characteristics of Immortalized HMEC Lines
| Cell Line | Origin | Key Genetic Alterations | Telomerase Activity | Reference |
| 184A1 | Emerged from 184Aa (benzo[a]pyrene-treated 184) | Homozygous mutation of the p16 gene | Reactivated | [Stampfer et al., 1997] |
| 184B5 | Emerged from a different benzo[a]pyrene-treated 184 culture | No detectable p16 protein expression | Reactivated | [Stampfer et al., 1997] |
Key Signaling Pathways in HMEC 184 Transformation
The immortalization of 184 HMEC involves the deregulation of critical tumor suppressor pathways, notably the p53 and retinoblastoma (pRb) pathways. The exposure to benzo[a]pyrene, a potent carcinogen, can lead to genetic and epigenetic alterations that disrupt these pathways, allowing cells to bypass normal senescence barriers.
The diagram below illustrates the simplified p53 and pRb pathways and indicates how they are disrupted during the immortalization of 184 HMEC.
Caption: Disruption of p53 and pRb pathways in HMEC immortalization.
Experimental Workflows and Protocols
Replication of the seminal findings requires adherence to the original, detailed experimental protocols. Below are summaries of the core methodologies.
Cell Culture
The 184 HMEC and its derivatives were cultured in specific media formulations that were crucial for their growth and the selection of immortalized clones.
Caption: Workflow for the generation of 184A1 and 184B5 cell lines.
Detailed Protocol for HMEC Culture in MCDB 170:
-
Medium: MCDB 170 medium supplemented with bovine pituitary extract, epidermal growth factor, hydrocortisone, and insulin.
-
Seeding Density: Cells were seeded at a density of 5 x 10^5 cells per 100-mm dish.
-
Passaging: Cells were passaged at sub-confluence using trypsin-EDTA.
-
Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2.
Benzo[a]pyrene Treatment for Immortalization
The induction of immortalization was achieved through exposure to the chemical carcinogen benzo[a]pyrene.
Protocol:
-
Primary cultures of 184 HMEC were grown in MM medium.
-
Cells were treated with 1 µg/ml of benzo[a]pyrene for 24 hours.
-
The treatment was repeated for a total of three exposures.
-
Following treatment, the cells were continuously cultured, and emerging colonies with extended lifespan were isolated and further propagated.
Telomerase Activity Assay
The reactivation of telomerase is a critical step in cellular immortalization. The telomeric repeat amplification protocol (TRAP) assay was used to measure telomerase activity.
Protocol:
-
Cell extracts were prepared from 10^5 to 10^6 cells.
-
The extracts were incubated with a synthetic telomeric substrate and dNTPs.
-
The telomerase-extended products were amplified by PCR.
-
The PCR products were resolved on a polyacrylamide gel and visualized by autoradiography or staining.
Replication and Comparative Studies
The seminal findings from the Stampfer lab have been widely replicated and have served as a foundation for numerous subsequent studies. Researchers using the 184 HMEC model should compare their results to the original data to ensure the fidelity of their experimental system. Variations in culture conditions, reagent sources, and passage number can influence cellular phenotype and experimental outcomes. It is recommended to obtain early passage, authenticated 184, 184A1, or 184B5 cells from a reputable cell bank to ensure consistency with the original findings.
This guide provides a starting point for researchers working with the this compound cell line. For more in-depth information, it is essential to consult the original research articles cited herein.
Assessing the Specificity of LP-184: A Comparative Guide for Researchers
An in-depth analysis of the novel anti-cancer agent LP-184, evaluating its dual-target specificity and performance against established therapies. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to assess its potential.
LP-184 is an advanced acylfulvene-derived small molecule prodrug demonstrating significant promise in preclinical and early clinical settings for the treatment of advanced solid tumors. Its mechanism of action is predicated on a unique dual-specificity strategy, designed to selectively target cancer cells while minimizing damage to healthy tissue. This guide provides a comprehensive comparison of LP-184's specificity and efficacy against other DNA-damaging agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual-Targeting Approach
The specificity of LP-184 for its targets is rooted in a two-stage process that leverages the distinct molecular landscape of many cancers. This "synthetic lethality" approach involves two key factors: tumor-specific activation and exploitation of existing cancer cell vulnerabilities.
-
Tumor-Specific Activation by PTGR1: LP-184 is an inert prodrug that requires enzymatic activation to become a potent DNA alkylating agent. This conversion is catalyzed by Prostaglandin Reductase 1 (PTGR1), an oxidoreductase enzyme frequently overexpressed in a wide range of solid tumors but present at low levels in normal tissues. This differential expression serves as the first layer of specificity, ensuring that the cytotoxic form of LP-184 is predominantly generated within the tumor microenvironment.
-
Synthetic Lethality in DDR-Deficient Tumors: Once activated, LP-184 alkylates DNA, primarily at the N3-adenine position, inducing interstrand cross-links and double-strand breaks (DSBs). In healthy cells, these lesions can be effectively repaired by robust DNA Damage Repair (DDR) pathways. However, a significant subset of cancers harbor deficiencies in these pathways, particularly in Homologous Recombination (HR) and Nucleotide Excision Repair (NER). In these DDR-deficient cancer cells, the DNA damage inflicted by LP-184 is irreparable, leading to cell cycle arrest and apoptosis. This reliance on a pre-existing tumor cell defect forms the second layer of specificity.
This dual mechanism allows LP-184 to function as a precision agent, with its activity amplified in tumors that are both high in PTGR1 expression and deficient in DNA repair.
Comparative Efficacy Data
The specificity of LP-184 translates into potent anti-tumor activity, particularly in cancer models with known DDR deficiencies. Its efficacy has been benchmarked against standard-of-care chemotherapies and targeted agents like PARP inhibitors.
In Vitro Cytotoxicity
LP-184 demonstrates nanomolar potency across a range of cancer cell lines. Its activity is significantly higher in cells with deficiencies in genes like BRCA1/2 and ATM, which are crucial for homologous recombination repair.
| Cell Line | Cancer Type | Key Genetic Markers | LP-184 IC50 (nM) | Olaparib IC50 (nM) | Cisplatin IC50 (nM) |
| DDR-Deficient | |||||
| Capan-1 | Pancreatic | BRCA2 mutant | 114 | >10,000 | ~2,000 |
| DLD-1 BRCA2 KO | Colorectal | BRCA2 knockout | ~150 | ~1,000 | ~3,000 |
| DDR-Proficient | |||||
| DLD-1 WT | Colorectal | Wild-Type | >500 | >10,000 | ~1,500 |
| HPNE | Normal Pancreas | Wild-Type | 670 | Not Reported | Not Reported |
| PANC-1 | Pancreatic | KRAS mutant | 182 | >10,000 | ~5,000 |
Note: IC50 values are approximate and compiled from multiple preclinical studies for comparative purposes. Exact values may vary based on experimental conditions.
Patient-Derived Xenograft (PDX) Models
In vivo studies using PDX models, which more closely mimic human tumor biology, confirm the potent and selective activity of LP-184. It has shown efficacy in models resistant to PARP inhibitors, highlighting a key area of potential clinical application.
| PDX Model | Cancer Type | Key Genetic Markers | LP-184 Response | Olaparib Response |
| TNBC-1 | Triple-Negative Breast | BRCA1 mutant | Complete Tumor Regression | Partial Response |
| TNBC-2 (PARPi-R) | Triple-Negative Breast | BRCA1 mut, PARPi-Resistant | Complete Tumor Regression | Tumor Progression |
| PANC-1 | Pancreatic | ATM mutant | Significant Tumor Growth Inhibition | Minimal Response |
| LU-1 | Lung | HRD | Significant Tumor Growth Inhibition | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of specificity and efficacy data. Below are protocols for key assays used in the evaluation of LP-184.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LP-184, Olaparib, Cisplatin stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of LP-184 and comparator drugs in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice, providing a high-fidelity platform for preclinical drug evaluation.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Fresh patient tumor tissue (collected under sterile conditions)
-
Collection medium (e.g., DMEM with antibiotics)
-
Surgical instruments, anesthesia
-
LP-184 and vehicle control solutions for injection
-
Calipers for tumor measurement
Procedure:
-
Tissue Implantation:
-
Obtain fresh tumor tissue from a patient biopsy or surgery.
-
Under sterile conditions, mince the tumor into small fragments (2-3 mm³).
-
Anesthetize an immunodeficient mouse. Make a small incision on the flank and implant a single tumor fragment subcutaneously.
-
Close the incision with surgical clips.
-
-
Tumor Growth and Passaging:
-
Monitor mice regularly for tumor growth.
-
Once a tumor reaches a specified size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is resected.
-
The tumor can be cryopreserved or passaged by implanting fragments into new host mice to expand the cohort.
-
-
Drug Efficacy Study:
-
Once tumors in the experimental cohort reach a designated size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer LP-184 or vehicle control according to the planned dose and schedule (e.g., intravenous injection, twice weekly).
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify drug efficacy.
-
DNA Double-Strand Break (DSB) Quantification (dSTRIDE Assay)
The dSTRIDE (SensiTive Recognition of Individual DNA Ends) assay is a fluorescence microscopy-based method for the direct in situ detection of DSBs in fixed cells.
Principle: The method involves enzymatically labeling the free 3'-OH ends of DNA at a break site with nucleotide analogues (e.g., BrdU). These incorporated analogues are then detected by a pair of primary antibodies from different species. Secondary antibodies conjugated with oligonucleotides bind to the primary antibodies. When in close proximity, these oligonucleotides are ligated to form a circular DNA template, which is then amplified via Rolling Circle Amplification (RCA). The resulting amplicon is detected with fluorescently labeled probes, creating a bright, distinct focus at the site of each DSB.
Abbreviated Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with LP-184 or control for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with ethanol.
-
DNA End Labeling: Incubate cells with terminal deoxynucleotidyl transferase (TdT) and BrdU to incorporate the analogue at DSB sites.
-
Antibody Incubation:
-
Incubate with a pair of primary antibodies against BrdU (e.g., mouse and rabbit anti-BrdU).
-
Incubate with secondary antibodies conjugated to specific oligonucleotides (anti-mouse and anti-rabbit).
-
-
Ligation and Amplification:
-
Add connector oligonucleotides and ligate to form circular DNA templates.
-
Perform Rolling Circle Amplification (RCA) using a DNA polymerase.
-
-
Detection: Hybridize the amplified DNA with fluorescently labeled detection probes.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Use image analysis software to count the number of fluorescent foci (representing individual DSBs) per nucleus.
Conclusion
LP-184 exhibits a highly specific, dual-targeting mechanism that distinguishes it from broadly acting cytotoxic agents and even from other targeted therapies like PARP inhibitors. Its specificity is derived from preferential activation in PTGR1-overexpressing tumor cells and its synthetic lethal interaction with DDR-deficient cancers. The provided data indicates superior potency in relevant preclinical models, including those resistant to current standard-of-care treatments. The detailed protocols supplied in this guide offer a framework for researchers to independently validate and further explore the unique therapeutic potential of LP-184.
Benchmarking HP 184 against current Alzheimer's disease drug candidates
Initial Inquiry Note: An initial investigation into "HP 184" as a potential Alzheimer's disease therapeutic agent did not yield relevant findings. The available scientific literature primarily identifies this compound (also known as LP-184) as a preclinical anti-cancer compound. Therefore, this guide has been re-focused to provide a comparative analysis of prominent, clinically advanced drug candidates currently under investigation for the treatment of Alzheimer's disease.
This guide offers a detailed comparison of four leading Alzheimer's disease drug candidates: Lecanemab, Donanemab, ALZ-801 (Valiltramiprosate), and Simufilam. It is intended for researchers, scientists, and drug development professionals, providing an objective overview of their mechanisms of action, supporting experimental data from preclinical and clinical trials, and detailed experimental protocols.
Comparative Overview of Drug Candidates
The landscape of Alzheimer's disease therapeutics is rapidly evolving, with a significant focus on disease-modifying therapies. The candidates discussed herein represent diverse approaches, primarily targeting the amyloid cascade, a central hypothesis in Alzheimer's pathology.
| Feature | Lecanemab (Leqembi®) | Donanemab | ALZ-801 (Valiltramiprosate) | Simufilam |
| Drug Class | Monoclonal Antibody | Monoclonal Antibody | Oral Small Molecule | Oral Small Molecule |
| Primary Target | Soluble Amyloid-beta (Aβ) Protofibrils | Deposited Amyloid-beta (Aβ) Plaques | Amyloid-beta (Aβ) Monomer Aggregation | Altered Filamin A (FLNA) |
| Developer(s) | Eisai & Biogen | Eli Lilly and Company | Alzheon, Inc. | Cassava Sciences |
| Regulatory Status | FDA Approved | FDA Approved | Phase 3 Clinical Trials | Phase 3 Trials Discontinued |
Mechanism of Action
The therapeutic strategies of these candidates, while all ultimately impacting the amyloid pathway, are distinct in their specific targets and mechanisms.
-
Lecanemab: This humanized monoclonal antibody selectively binds to soluble amyloid-beta protofibrils, which are considered to be highly neurotoxic. By targeting these early-stage aggregates, Lecanemab aims to prevent their downstream cascade of plaque formation and neuronal damage.[1][2]
-
Donanemab: In contrast, Donanemab is a monoclonal antibody that specifically targets a modified form of amyloid-beta (N3pG) that is present in established amyloid plaques.[3] Its mechanism is focused on clearing existing plaque burden from the brain.[3]
-
ALZ-801 (Valiltramiprosate): This is an oral prodrug of tramiprosate. Its mechanism of action is to inhibit the aggregation of amyloid-beta 42 (Aβ42) monomers into toxic oligomers. By preventing the formation of these initial neurotoxic species, ALZ-801 aims to halt the progression of the amyloid cascade at a very early stage.[4]
-
Simufilam: This oral small molecule has a unique proposed mechanism. It binds to an altered form of the scaffolding protein Filamin A (FLNA). This binding is believed to restore FLNA's normal shape and function, thereby disrupting the toxic signaling cascade initiated by the binding of amyloid-beta to the α7 nicotinic acetylcholine receptor (α7nAChR).[5][6]
Signaling Pathway Diagrams
Preclinical and Clinical Data
Preclinical Evidence
The progression of these candidates to human trials was supported by promising preclinical data, primarily from transgenic mouse models of Alzheimer's disease.
| Drug Candidate | Animal Model(s) | Key Preclinical Findings |
| Lecanemab | tg-APPArcSwe mice | Demonstrated selective binding to and reduction of soluble Aβ protofibrils in the brain and cerebrospinal fluid, leaving Aβ monomers unaffected.[2][7] Protected neurons from protofibril-induced cell death in co-cultures.[2] |
| Donanemab | PDAPP, 5XFAD, APP/PS1KI mice | A murine surrogate antibody showed significant, dose-dependent plaque lowering in aged transgenic mice with existing amyloid deposits.[8][9][10] Detected both plaques and intraneuronal AβpE3-42.[9] |
| ALZ-801 | In vitro assays | Inhibited the formation of Aβ42 fibrils from low-molecular-weight Aβ42 and promoted the formation of larger, less toxic globular aggregates.[11] Prevented cytotoxicity induced by low-molecular-weight Aβ42.[11] |
| Simufilam | 3xTg-AD mice | Two months of oral administration reportedly reduced tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation.[5] Restored synaptic function and improved spatial and working memory.[5] |
Clinical Trial Performance
The efficacy and safety of these drug candidates have been evaluated in large-scale Phase 3 clinical trials. The results, particularly for the anti-amyloid antibodies, have marked a significant, albeit modest, step forward in Alzheimer's treatment.
Table of Key Phase 3 Clinical Trial Results
| Outcome Measure | Lecanemab (Clarity AD)[1] | Donanemab (TRAILBLAZER-ALZ 2)[12][13] | ALZ-801 (APOLLOE4)[14] | Simufilam (ReThink-ALZ)[15][16] |
| Primary Endpoint | Change from baseline on CDR-SB at 18 months | Change from baseline on iADRS at 76 weeks | Change from baseline on ADAS-Cog13 at 78 weeks | Change from baseline on ADAS-Cog12 and ADCS-ADL at 52 weeks |
| Cognitive/Functional Efficacy | 27% slowing of decline on CDR-SB vs. placebo (p=0.00005) | 35% slowing of decline on iADRS vs. placebo (p<0.0001) in low/medium tau population | Did not meet primary endpoint in full population; showed benefit in prespecified MCI subgroup | Did not meet primary endpoints ; no significant difference from placebo |
| Amyloid Plaque Reduction | Significant reduction at all timepoints; mean change of -59.1 Centiloids vs. placebo | Significant plaque clearance; 84% reduction in plaque levels at 18 months | N/A (mechanism is anti-aggregation, not plaque removal) | N/A (not the primary mechanism) |
| Key Safety Finding: ARIA-E | 12.6% | 24.0% (2.8% symptomatic) | No increased risk of ARIA-E reported | No ARIA events reported |
| Key Safety Finding: ARIA-H | 17.3% | 31.4% | No increased risk of ARIA-H reported | N/A |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; ARIA-E: Amyloid-Related Imaging Abnormalities-Edema; ARIA-H: Amyloid-Related Imaging Abnormalities-Hemorrhage.
Experimental Protocols
The design of the pivotal Phase 3 trials for these candidates shares common features, including a focus on early-stage Alzheimer's disease and the use of biomarkers for inclusion. However, there are key differences in their methodologies.
Lecanemab: Clarity AD Trial
-
Objective: To evaluate the efficacy and safety of lecanemab in participants with early Alzheimer's disease.
-
Design: A multi-center, double-blind, placebo-controlled, parallel-group study.
-
Population: 1,795 participants aged 50-90 with mild cognitive impairment (MCI) or mild dementia due to Alzheimer's, confirmed by amyloid PET or CSF.[1][17]
-
Intervention: Lecanemab 10 mg/kg administered intravenously every two weeks for 18 months.[1]
-
Key Assessments:
-
Primary Outcome: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Secondary Outcomes: Change in amyloid burden on PET, Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14), Alzheimer's Disease Composite Score (ADCOMS), and Activities of Daily Living (ADCS-MCI-ADL).[1]
-
Donanemab: TRAILBLAZER-ALZ 2 Trial
-
Objective: To assess the safety and efficacy of donanemab in participants with early symptomatic Alzheimer's disease.
-
Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Population: 1,736 participants aged 60-85 with MCI or mild dementia due to Alzheimer's, with confirmed amyloid and tau pathology on PET scans. Participants were stratified by tau levels.[3][13]
-
Intervention: Donanemab administered intravenously every 4 weeks for 72 weeks. A key feature was that participants stopped treatment once they achieved a prespecified level of amyloid plaque clearance.[3]
-
Key Assessments:
ALZ-801: APOLLOE4 Trial
-
Objective: To evaluate the efficacy and safety of ALZ-801 in early Alzheimer's disease subjects with the APOE4/4 genotype.
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: 325 participants aged 50-80 with early Alzheimer's (MCI or mild dementia) who are homozygous for the APOE4 allele.[4][19]
-
Intervention: ALZ-801 265 mg administered orally twice daily for 78 weeks.[4][19]
-
Key Assessments:
Simufilam: ReThink-ALZ Trial
-
Objective: To investigate the safety and efficacy of simufilam in enhancing cognition and slowing decline in participants with mild-to-moderate Alzheimer's disease.
-
Design: A multi-center, double-blind, placebo-controlled, randomized parallel-group study.
-
Population: 804 participants with mild-to-moderate Alzheimer's disease (MMSE score 16-27).[21]
-
Intervention: Simufilam 100 mg tablets administered orally twice daily for 52 weeks.
-
Key Assessments:
-
Co-Primary Outcomes: Change from baseline in ADAS-Cog12 and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[21][22]
-
Secondary Outcomes: Neuropsychiatric symptoms and caregiver burden.[22]
-
Note: This trial failed to meet its primary endpoints, and the clinical program was subsequently discontinued.[15][16]
-
Experimental Workflow Diagrams
Conclusion
The development of disease-modifying therapies for Alzheimer's disease has entered a new era, with the approval of amyloid-targeting monoclonal antibodies Lecanemab and Donanemab. These agents have demonstrated a statistically significant, albeit modest, slowing of cognitive and functional decline, coupled with robust removal of their respective amyloid targets. However, their use is associated with the risk of Amyloid-Related Imaging Abnormalities (ARIA), requiring careful patient selection and monitoring.
Oral small molecules like ALZ-801 offer a different treatment paradigm, with a focus on preventing the formation of toxic amyloid oligomers and a potentially more favorable safety profile, particularly for genetically at-risk populations such as APOE4/4 homozygotes. The clinical development of Simufilam has faced significant setbacks, with its Phase 3 trials failing to meet primary endpoints, highlighting the inherent risks and challenges in Alzheimer's drug development.
Future research will likely focus on optimizing the benefit-risk profile of existing therapies, exploring combination therapies targeting different pathological pathways, and developing novel agents with diverse mechanisms of action. The data and protocols presented in this guide provide a comparative framework for understanding the current landscape and informing future research and development efforts.
References
- 1. rxfiles.ca [rxfiles.ca]
- 2. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 3. neurology.org [neurology.org]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. alzforum.org [alzforum.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Lecanemab Binds to Transgenic Mouse Model‐Derived Amyloid‐β Fibril Structures Resembling Alzheimer's Disease Type I, Type II and Arctic Folds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Donanemab detects a minor fraction of amyloid-β plaques in post-mortem brain tissue of patients with Alzheimer’s disease and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. ALZ-801 prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rxfiles.ca [rxfiles.ca]
- 13. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. neurologylive.com [neurologylive.com]
- 16. medthority.com [medthority.com]
- 17. Clarity AD | Alzheimer Europe [alzheimer-europe.org]
- 18. Eli Lilly announces positive top-line results from the TRAILBLAZER-ALZ2 trial of donanemab | Alzheimer Europe [alzheimer-europe.org]
- 19. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Cassava Sciences’ ReThink-ALZ phase 3 study of simufilam in mild-to-moderate AD fails to meet co-primary endpoints [pharmabiz.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Nerispirdine: A Post-Mortem on a Once-Promising Neurological Drug
The development of Nerispirdine (HP184), a potential treatment for multiple sclerosis (MS) and spinal cord injury (SCI), was discontinued by sanofi-aventis after Phase II clinical trials failed to produce data sufficient to support advancement to Phase III studies.[1] This review critically examines the available clinical trial data for Nerispirdine and compares it with established and investigational therapies for its targeted indications, providing a retrospective analysis of its therapeutic potential.
Nerispirdine in Multiple Sclerosis: Falling Short of Expectations
Nerispirdine's development in multiple sclerosis focused on two key areas: improving visual deficits and enhancing walking ability.
Visual Function in Multiple Sclerosis (NCT00772525)
A Phase IIa, double-blind, placebo-controlled, randomized crossover study investigated the effect of single oral doses of 50 mg and 400 mg of Nerispirdine on visual function in 31 patients with MS. The primary endpoint was the change in Visual Evoked Potential (VEP) P100 latency, a measure of the time it takes for a visual stimulus to travel from the eye to the brain's visual cortex.
Experimental Protocol: NCT00772525
-
Study Design: Multicenter, double-blind, placebo-controlled, randomized, 3-period crossover.
-
Participants: 31 adults with clinically definite MS.
-
Intervention: Single oral doses of Nerispirdine (50 mg and 400 mg) and placebo, with a one-week washout period between each treatment.
-
Primary Outcome: Change from pre-dose to post-dose in VEP P100 latency.
-
Secondary Outcomes: VEP P100 amplitude, Pelli-Robson contrast sensitivity, and ETDRS visual acuity.
The results, summarized in the table below, showed no statistically significant improvement in VEP P100 latency with either dose of Nerispirdine compared to placebo.
| Treatment Group | Mean Change in VEP P100 Latency (ms) | 95% Confidence Interval | p-value vs. Placebo |
| Placebo | 0.6 | - | - |
| Nerispirdine 50 mg | 0.7 | (-3.40, 3.54) | 0.9681 |
| Nerispirdine 400 mg | 0.3 | (-3.71, 3.18) | 0.8782 |
Table 1: Primary Efficacy Results of the NCT00772525 Study. A negative change would indicate an improvement. Data sourced from a sanofi-aventis study results summary.
While a numerical increase in VEP P100 amplitude (suggesting a potential improvement in the strength of the visual signal) was observed, this finding was not consistent across both eyes and other visual function parameters did not show consistent changes.
In terms of safety, Nerispirdine was generally well-tolerated. The most frequently reported treatment-emergent adverse events at the 400 mg dose were dizziness, fatigue, nausea, myalgia, and headache. One patient withdrew after receiving the 400 mg dose due to myalgia, gait disturbance, and fatigue.
Walking Ability in Multiple Sclerosis (NCT00811902)
A separate Phase II study was designed to evaluate the efficacy, safety, and tolerability of Nerispirdine in improving walking ability in patients with MS. However, detailed quantitative results from this trial have not been made publicly available, a likely consequence of the drug's discontinued development.
A Comparative Look: Dalfampridine in Multiple Sclerosis
In contrast to Nerispirdine's stalled progress, dalfampridine (marketed as Ampyra® in the U.S.) has been successfully developed and approved for the improvement of walking in patients with MS. A review of its clinical trial data provides a benchmark against which Nerispirdine's potential can be assessed.
Two pivotal Phase III, randomized, double-blind, placebo-controlled trials demonstrated the efficacy of dalfampridine. The primary outcome in these studies was the responder rate, defined as the proportion of patients who showed a consistent improvement in walking speed as measured by the Timed 25-Foot Walk (T25FW).
Experimental Protocol: Dalfampridine Phase III Trials (Pooled Data)
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with various forms of MS.
-
Intervention: Dalfampridine extended-release 10 mg twice daily or placebo.
-
Primary Outcome: Timed-walk responder rate.
-
Secondary Outcomes: Changes in walking speed and the 12-item Multiple Sclerosis Walking Scale (MSWS-12).
The pooled analysis of these trials revealed a significantly higher proportion of timed-walk responders in the dalfampridine group compared to placebo.
| Treatment Group | Timed-Walk Responder Rate |
| Placebo | 8.9% |
| Dalfampridine | 37.6% |
Table 2: Pooled Responder Rates from Two Phase III Dalfampridine Trials.
Furthermore, dalfampridine responders experienced a substantial improvement in walking speed, averaging around 25%.
Nerispirdine in Spinal Cord Injury: An Unfulfilled Promise
Nerispirdine was also under investigation for the treatment of spinal cord injury. However, specific clinical trial data for this indication is not publicly available. To provide a comparative context, we can examine an investigational drug for SCI with a different mechanism of action: riluzole.
Riluzole, a sodium-glutamate antagonist, has been studied for its neuroprotective effects in acute spinal cord injury. A multi-center, randomized, placebo-controlled, double-blinded Phase III trial (RISCIS, NCT01597518) evaluated its efficacy and safety.
Experimental Protocol: RISCIS Trial (NCT01597518)
-
Study Design: International, multi-center, prospective, randomized, double-blinded, placebo-controlled, adaptive Phase III trial.
-
Participants: Patients with acute cervical traumatic spinal cord injury (AIS A-C).
-
Intervention: Riluzole (100 mg twice daily for 24 hours, followed by 50 mg twice daily for 13 days) or placebo, initiated within 12 hours of injury.
-
Primary Outcome: Change in Upper Extremity Motor (UEM) scores at 180 days.
While the trial was halted early due to the COVID-19 pandemic and did not meet its primary endpoint in the overall population, pre-planned sensitivity analyses suggested potential benefits in certain patient subgroups.
| Patient Subgroup (AIS Grade) | Mean Gain in UEM Scores (Riluzole vs. Placebo) |
| C | 8.0 (statistically significant) |
| A | 0.38 (not statistically significant) |
Table 3: Select Efficacy Results from the RISCIS Trial.
Understanding the Mechanisms: A Tale of Two Pathways
The differing clinical outcomes of Nerispirdine and the comparator drugs can be partially understood by examining their distinct mechanisms of action.
Nerispirdine's Multi-Target Approach
Nerispirdine was designed as a potassium (K+) and sodium (Na+) channel blocker, and also as an acetylcholine release enhancer. In the context of demyelinated neurons in MS, blocking potassium channels is intended to restore the propagation of action potentials. The sodium channel blockade may have contributed to its lack of proconvulsant activity, a known side effect of some other potassium channel blockers.
Caption: Simplified signaling pathway of Nerispirdine.
Dalfampridine: A Focused Potassium Channel Blockade
Dalfampridine's mechanism is more targeted, primarily focusing on the blockade of voltage-gated potassium channels on demyelinated axons.[2][3][4] This action is believed to restore the conduction of nerve impulses.
References
- 1. BioCentury - Nerispirdine: Development discontinued [biocentury.com]
- 2. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dalfampridine? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of HP 184 (Photoinitiator 184)
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the operational handling and disposal of HP 184, also known as Photoinitiator 184 or 1-hydroxycyclohexyl phenyl ketone.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. This substance is a white crystalline powder.[1][2] While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), good industrial hygiene and safety practices should always be followed.[3][4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-fitting chemical splash goggles or a face shield.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, an effective dust mask is recommended.[5][6]
-
Skin Protection: Wear appropriate working clothes and closed footwear.[5][6]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Store in a cool, well-ventilated place in the original, tightly sealed container.[2][5]
-
Protect from light, heat, freezing, and direct sunlight.[2][5]
-
Incompatible with strong acids, strong alkalis, and oxidizing agents.[2][7]
This compound Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C13H16O2[1][4] |
| Molar Mass | 204.26 g/mol [1][8] |
| Melting Point | 46-50°C[1][5][7] |
| Boiling Point | > 225 °C[5][6] |
| Flash Point | > 150°C[1][5][6] |
| Auto-ignition Temperature | 424°C[2][7] |
| Water Solubility | Slightly soluble (442 - 1108 mg/L at 20-25°C)[1][2][4] |
| Density | 1.17 - 1.182 g/cm³ at 20°C[1][2][5] |
| Vapor Pressure | 0.02 Pa at 20°C[2][5][7] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to minimize environmental release and ensure compliance with typical laboratory waste regulations.
Experimental Protocol: this compound Disposal
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for this compound solid waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, avoid mixing with strong acids, bases, or oxidizing agents.[2]
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent in which it is soluble, such as acetone, butyl acetate, methanol, or toluene.[1][4]
-
Collect the rinsate as hazardous waste in a designated, labeled container for flammable liquids.
-
After thorough rinsing, the container can be disposed of as non-hazardous solid waste, or recycled, in accordance with institutional policies.
-
-
Spill Management:
-
In the event of a spill, eliminate all ignition sources.[2]
-
Wear the appropriate PPE as outlined above.
-
For small spills, carefully sweep or vacuum the solid material and place it into the designated this compound waste container. Avoid generating dust.[2][5]
-
For larger spills, follow your institution's established spill response procedures.
-
-
Final Disposal:
-
Seal the this compound waste container securely.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations. In Pennsylvania, for example, hazardous waste must be transported by a licensed transporter and is ultimately disposed of by landfilling (after treatment) or incineration.[9]
-
Disposal Process Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
References
- 1. Photoinitiator-184 [chembk.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. wpiinc.com [wpiinc.com]
- 4. echemi.com [echemi.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. ark-chem.co.jp [ark-chem.co.jp]
- 8. 1-Hydroxycyclohexyl phenyl ketone | C13H16O2 | CID 70355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Handling Guide for Photoinitiator 184 (HP 184)
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Photoinitiator 184 (HP 184), chemically known as 1-Hydroxycyclohexyl phenyl ketone.[1][2][3] Primarily utilized as a photoinitiator in ultraviolet (UV) curing applications for inks, coatings, and adhesives, this compound requires careful handling to ensure personnel safety and procedural integrity.[1][2][3][4] Adherence to these guidelines is critical to minimize exposure and mitigate potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as a hazardous substance under GHS, direct contact and inhalation of Photoinitiator 184 dust should be avoided.[5][6][7] The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.[8] Therefore, a comprehensive PPE protocol is mandatory for all personnel handling this chemical.
Table 1: Required Personal Protective Equipment (PPE) for Handling Photoinitiator 184
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile or Chloroprene Gloves | Chemically resistant, powder-free, with cuffs extending over the gown sleeve. Thickness > 0.4 mm for exposure up to 4 hours.[8] | To prevent skin absorption and irritation.[8] |
| Body Protection | Disposable Gown or Apron | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric.[8] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant tight-fitting chemical splash goggles. A full face shield should be worn over goggles when handling the powder.[8] | Protects against splashes and aerosolized particles entering the eyes.[8] |
| Respiratory Protection | Dust Mask | An effective dust mask should be worn to prevent inhalation of airborne particles.[6][7] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent respiratory irritation.[8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan for Safe Handling
This section outlines the step-by-step procedure for the safe handling of Photoinitiator 184.
1. Pre-Handling Preparations:
-
Ensure the work area is clean, well-ventilated, and equipped with an emergency eyewash station and safety shower.
-
Verify that all required PPE is available and in good condition.
-
Prepare all necessary equipment, such as a calibrated scale, weigh boats, and spatulas, within a designated containment area (e.g., a chemical fume hood).
-
Have designated, labeled, and sealed waste containers ready for solid and liquid waste.
2. Handling the Compound:
-
Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Handle the compound within a chemical fume hood to minimize inhalation exposure.
-
When weighing the powder, use a weigh boat and handle it carefully to avoid creating dust.
-
If preparing a solution, add the powder to the solvent slowly to prevent splashing.
-
In case of a spill, immediately alert personnel in the area. For small spills, use an absorbent material, and for larger spills, follow institutional emergency procedures.
3. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All materials that come into contact with Photoinitiator 184 are considered chemical waste and must be disposed of according to institutional and local regulations.
Table 2: Waste Disposal Plan for Photoinitiator 184
| Waste Type | Examples | Container | Disposal Method |
| Solid Waste | Contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, empty vials. | Labeled, sealed hazardous waste container. | Dispose of contents/container in accordance with national regulations.[8] |
| Liquid Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain. Dispose of in accordance with national regulations.[8] |
Quantitative Data for Photoinitiator 184
The following table summarizes key quantitative properties of Photoinitiator 184.
Table 3: Physicochemical Properties of Photoinitiator 184
| Property | Value |
| CAS Number | 947-19-3[1][8] |
| Molecular Formula | C13H16O2[1][2] |
| Molecular Weight | 204.26 g/mol [1][2] |
| Appearance | White crystalline powder[1][3] |
| Melting Point | 46-50 °C[1][3] |
| Boiling Point | > 225 °C[6] |
| Solubility in Water | 442 mg/L at 20°C[8] |
| Vapor Pressure | 0.02 Pa at 20°C[8] |
| Auto-ignition Temperature | 424 °C[8] |
| Absorption Wavelengths | 244, 280, 330 nm[1][3] |
Visual Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of Photoinitiator 184.
Caption: Procedural workflow for the safe handling of Photoinitiator 184.
References
- 1. High Quality Photoinitiator 184 powder CAS 947-19-3 Manufacturer and Supplier | Zhuoer [m.zhuoerchem.com]
- 2. China 1-Hydroxycyclohexyl phenyl ketone CAS 947-19-3 Photoinitiator 184 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. autechindustry.com [autechindustry.com]
- 5. wpiinc.com [wpiinc.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
